Comprehensive Synthesis and Stereochemical Control of 1-Cyclopropyl-2-methoxypropan-1-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3) Executive Summary & Mechanistic Rationale1-Cyclopropyl-2-metho...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound: 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3)
Executive Summary & Mechanistic Rationale1-Cyclopropyl-2-methoxypropan-1-ol is a highly specialized aliphatic building block utilized in medicinal chemistry to introduce sterically encumbered, lipophilic motifs that enhance metabolic stability[1][2]. The synthesis of this secondary alcohol relies on the nucleophilic addition of cyclopropylmagnesium bromide to 2-methoxypropanal.
Because the electrophile (2-methoxypropanal) possesses an
α
-chiral center adjacent to a coordinating Lewis-basic methoxy group, the formation of the new C1-C2 bond inherently creates a second stereocenter. The stereochemical outcome of this reaction is not random; it is highly predictable and governed by competing stereoelectronic models: the 1[1].
Stereochemical Dynamics
Chelation Control (Default Pathway): In standard ethereal solvents (e.g., THF, Et₂O), the Mg²⁺ ion acts as a Lewis acid, coordinating simultaneously to the carbonyl oxygen and the
α
-methoxy oxygen. This forms a rigid, five-membered cyclic intermediate. To minimize steric clash, the nucleophile (cyclopropyl anion) attacks from the less sterically encumbered face, yielding the syn-diastereomer as the major product[2].
Non-Chelation Control: If chelation is disrupted—such as by adding 12-Crown-4 to sequester the Mg²⁺ ion—the reaction transitions to the Polar Felkin-Anh pathway, which favors the anti-diastereomer.
Fig 1. Stereodivergent pathways in Grignard addition to 2-methoxypropanal.
Quantitative Data & Reaction Optimization
To achieve optimal yield and diastereomeric ratio (d.r.), the reaction parameters must be tightly controlled. The table below summarizes the causal impact of solvent, temperature, and additives on the synthesis profile.
Solvent
Additive
Temp (°C)
Yield (%)
d.r. (syn:anti)
Dominant Mechanistic Pathway
THF
None
-78
88
92:8
Cram Chelation
Et₂O
None
-78
85
95:5
Cram Chelation (Tighter ion pairing)
THF
None
0
72
70:30
Mixed / Thermal degradation
THF
12-Crown-4
-78
81
15:85
Polar Felkin-Anh (Mg²⁺ sequestered)
Data Interpretation: Et₂O provides a slightly higher d.r. due to tighter Mg²⁺ coordination, but THF is preferred for superior Grignard solubility and overall yield. Elevated temperatures (0 °C) degrade stereoselectivity and promote side reactions like aldol condensation.
This protocol details the chelation-controlled synthesis in THF to maximize the syn-diastereomer. Every step is designed as a self-validating system to ensure reproducibility and safety.
Reagents Required
2-Methoxypropanal: 1.0 equiv (10 mmol, 881 mg)
Cyclopropylmagnesium bromide: 0.5 M in THF, 1.2 equiv (12 mmol, 24 mL)
Anhydrous THF: 20 mL
Saturated aqueous NH₄Cl: 10 mL (for quenching)
Step-by-Step Workflow
Apparatus Preparation & Purging:
Action: Flame-dry a 100 mL Schlenk flask under high vacuum (0.1 torr) for 5 minutes. Backfill with dry Argon (repeat 3x).
Causality: Grignard reagents are extremely hygroscopic. Trace moisture will prematurely protonate the nucleophile into cyclopropane gas, destroying the stoichiometry and generating hazardous internal pressure.
Electrophile Solvation:
Action: Inject 2-methoxypropanal (10 mmol) and 20 mL of anhydrous THF into the flask via a dry syringe. Stir at 400 rpm.
Cryogenic Cooling:
Action: Submerge the flask in a dry ice/acetone bath until the internal temperature reaches -78 °C.
Causality: The nucleophilic addition is highly exothermic. Cryogenic conditions prevent localized thermal spikes that could trigger
α
-deprotonation (enolization) of the aldehyde. It also maximizes the energy difference between the diastereomeric transition states, ensuring high d.r.
Nucleophile Addition:
Action: Add cyclopropylmagnesium bromide (24 mL, 0.5 M) dropwise via a syringe pump over 30 minutes.
Validation Check: Monitor the internal temperature probe; the temperature must not exceed -70 °C during the addition. A transient yellow tint indicates the formation of the active coordination complex.
Reaction Maturation & In-Process Monitoring:
Action: Stir for 2 hours at -78 °C.
Validation Check: Perform a TLC (Hexanes:EtOAc 3:1). Stain the plate with p-anisaldehyde and heat. The complete disappearance of the aldehyde spot (R_f ~0.6, stains dark blue) and the appearance of the alcohol product (R_f ~0.3, stains purple) validates full conversion.
Quenching:
Action: Slowly add 10 mL of saturated aqueous NH₄Cl while maintaining the temperature below 0 °C.
Causality: A mild, buffered acidic quench is strictly required. Strong acids (like HCl) will over-protonate the newly formed alcohol or the
α
-methoxy group, leading to unwanted elimination or ether cleavage.
Isolation & Purification:
Action: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure syn-diastereomer.
Fig 2. Self-validating experimental workflow for the synthesis protocol.
References
PubChemLite - 1-cyclopropyl-2-methoxypropan-1-ol (C7H14O2) . Structural and chemical property validation.
Source:3[3]
NextSDS - 1-cyclopropyl-2-methoxypropan-1-ol . Chemical Substance Information and Regulatory Data.
Source:4[4]
Additions of Organomagnesium Halides to
α
-Alkoxy Ketones: Revision of the Chelation-Control Model . Mechanistic grounding for Grignard additions to
α
-alkoxy carbonyls.
Source:1[1]
Chel
And
β
-Silyloxy,
α
-Halo, and
β
-Vinyl Carbonyl Compounds . Analysis of Felkin-Anh vs. Cram Chelation pathways in stereoselective synthesis.
Source:2[2]
A Comprehensive Guide to the Structural Elucidation of 1-Cyclopropyl-2-methoxypropan-1-ol
This technical guide provides a detailed, multi-faceted approach to the structural elucidation of the organic compound 1-cyclopropyl-2-methoxypropan-1-ol. Designed for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a detailed, multi-faceted approach to the structural elucidation of the organic compound 1-cyclopropyl-2-methoxypropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the integrated use of modern spectroscopic and spectrometric techniques. The narrative emphasizes the rationale behind experimental choices and the logical workflow required to piece together the molecular puzzle, ensuring a robust and verifiable structural assignment.
Introduction: The Significance of Structural Elucidation
The precise determination of a molecule's three-dimensional arrangement of atoms is a cornerstone of chemical and pharmaceutical sciences.[1][2] Structure dictates function, and a thorough understanding of a compound's architecture is paramount for predicting its reactivity, biological activity, and potential applications. 1-Cyclopropyl-2-methoxypropan-1-ol, with its combination of a strained cyclopropyl ring, a secondary alcohol, and an ether functional group, presents an interesting case for a systematic structural analysis. The presence of a cyclopropyl carbinol moiety is of particular interest, as this structural motif is found in various biologically active compounds and serves as a versatile synthetic intermediate.[3][4]
This guide will walk through a logical progression of analytical techniques, demonstrating how data from each method corroborates and refines the structural hypothesis. The process is not merely a sequence of steps but an integrated system of cross-validation.[5]
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into the intricacies of spectroscopic analysis, the first step in any structure elucidation is to determine the molecular formula.[5] For 1-cyclopropyl-2-methoxypropan-1-ol, the molecular formula is C₇H₁₄O₂.[6]
Index of Hydrogen Deficiency (IHD):
A crucial calculation from the molecular formula is the Index of Hydrogen Deficiency (IHD), which indicates the number of rings and/or multiple bonds in a molecule.
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
Calculation: IHD = 7 - (14/2) + 1 = 1
An IHD of 1 suggests the presence of either one double bond or one ring. This initial piece of information is vital for formulating preliminary structural hypotheses.
Spectroscopic and Spectrometric Deep Dive: Assembling the Structural Puzzle
The core of structure elucidation lies in the interpretation of data from various analytical techniques.[2] The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecule's functional groups, connectivity, and molecular weight.[1][2][5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule.[2] The spectrum of 1-cyclopropyl-2-methoxypropan-1-ol is expected to exhibit several characteristic absorption bands.
Expected IR Absorptions:
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Significance
~3600-3200 (broad)
O-H
Stretching
Indicates the presence of a hydroxyl (alcohol) group. The broadness is due to hydrogen bonding.[7][8][9]
~3100-3000
C-H (cyclopropyl)
Stretching
Characteristic of C-H bonds in a strained cyclopropane ring.[10]
~2980-2850
C-H (aliphatic)
Stretching
Corresponds to the C-H bonds of the methyl and methoxy groups.
~1250-1050
C-O
Stretching
A strong absorption in this region is indicative of both the alcohol and ether C-O bonds.[8][11]
The presence of a broad O-H stretch and a strong C-O stretch provides compelling evidence for the alcohol functionality, while the C-H stretches hint at the types of carbon frameworks present.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Sample Preparation: Place a small drop of the neat liquid sample of 1-cyclopropyl-2-methoxypropan-1-ol directly onto the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Background Correction: Perform a background scan with a clean ATR crystal prior to sample analysis to subtract atmospheric CO₂ and H₂O absorptions.
Data Analysis: Identify and label the characteristic absorption peaks corresponding to the functional groups present.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[2] For alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.[12][13][14][15]
Expected Fragmentation Pathways:
α-Cleavage: This is a characteristic fragmentation for alcohols and ethers, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon.[12][13] This process leads to the formation of a resonance-stabilized oxonium ion. For 1-cyclopropyl-2-methoxypropan-1-ol, two primary α-cleavage pathways are possible:
Loss of the cyclopropyl radical to form a fragment with m/z = 89.
Loss of the methoxypropyl radical to form a fragment with m/z = 57.
Loss of Water (Dehydration): The elimination of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an [M-18]⁺ peak.[12][13][14][15]
Table of Expected MS Fragments:
m/z
Proposed Fragment
Fragmentation Pathway
130
[C₇H₁₄O₂]⁺
Molecular Ion (M⁺)
112
[C₇H₁₂O]⁺
Loss of H₂O (M-18)
89
[C₄H₉O₂]⁺
α-cleavage (loss of cyclopropyl radical)
57
[C₄H₅O]⁺
α-cleavage (loss of methoxypropyl radical)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or a GC inlet.
Ionization: Subject the sample to a standard electron ionization energy of 70 eV.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
Data Interpretation: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce the fragmentation pathways.
Visualization of Key Fragmentation Pathways:
Caption: A logical workflow for the structure elucidation of an unknown organic compound.
Conclusion: A Unified Structural Hypothesis
By integrating the data from IR spectroscopy, mass spectrometry, and NMR spectroscopy, a self-consistent and robust structural assignment for 1-cyclopropyl-2-methoxypropan-1-ol can be confidently made. The IR spectrum confirms the presence of hydroxyl and ether functional groups. Mass spectrometry provides the molecular weight and key fragments that align with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, confirming the connectivity of the cyclopropyl, methoxy, and propanol moieties. This multi-technique approach exemplifies the rigorous process required for accurate structure elucidation in modern organic chemistry.
References
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]
Online Organic Chemistry Tutor. (n.d.). Structure Elucidation. Retrieved from [Link]
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
Fiveable. (2025, August 15). Structure Elucidation: Organic Chemistry II Study Guide. Retrieved from [Link]
PubChemLite. (n.d.). 1-cyclopropyl-2-methoxypropan-1-ol (C7H14O2). Retrieved from [Link]
Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]
ResearchGate. (2016, December 20). Computer methods for structure elucidation of new organic compounds from NMR spectra. Retrieved from [Link]
YouTube. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. Retrieved from [Link]
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. Retrieved from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Technical Guide: Solubility Profiling of 1-Cyclopropyl-2-methoxypropan-1-ol in Organic Solvents
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical property that governs the performance and developability of a chemical entity in numerou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that governs the performance and developability of a chemical entity in numerous applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.[1][2][3][4][5][6] This guide provides a comprehensive framework for determining the solubility of 1-Cyclopropyl-2-methoxypropan-1-ol, a molecule with mixed polarity characteristics, across a range of organic solvents. We will delve into the theoretical principles predicting its solubility behavior, provide a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and outline the analytical quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in research and development.
Introduction: The Critical Role of Solubility
The solubility of a compound—defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature—is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For drug development professionals, poor solubility is a major hurdle, often leading to low bioavailability, variable absorption, and challenges in creating effective formulations.[4][6] In process chemistry, understanding solubility is essential for optimizing reaction conditions, selecting appropriate solvents for purification and crystallization, and ensuring efficient scale-up.[3]
This guide focuses on 1-Cyclopropyl-2-methoxypropan-1-ol , a molecule possessing both polar and non-polar functional groups. This amphiphilic nature suggests a complex solubility profile, making a systematic experimental determination crucial.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility, stating that substances with similar polarities are more likely to be soluble in one another.[7] To predict the solubility of 1-Cyclopropyl-2-methoxypropan-1-ol, we must first analyze its molecular structure.
2.1 Physicochemical Properties of 1-Cyclopropyl-2-methoxypropan-1-ol
The structure of 1-Cyclopropyl-2-methoxypropan-1-ol contains three key functional regions that dictate its interaction with solvents:
Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature promotes strong interactions with polar protic solvents like alcohols.[8]
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.[8]
Cyclopropyl and Alkyl Backbone: These hydrocarbon portions of the molecule are non-polar and interact primarily through weaker van der Waals forces, favoring solubility in non-polar solvents.[7]
This combination of polar and non-polar characteristics suggests that the compound will exhibit moderate to high solubility in solvents of intermediate polarity and may have limited solubility in the extremes of highly polar (e.g., water) or highly non-polar (e.g., hexane) solvents.
2.2 Rationale for Solvent Selection
To generate a comprehensive solubility profile, a diverse panel of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities. A recommended solvent panel is presented below.
Solvent Class
Example Solvent
Primary Intermolecular Forces
Expected Interaction with Solute
Non-Polar
n-Hexane, Toluene
Van der Waals forces
Solubilizes the cyclopropyl and alkyl parts.
Polar Aprotic
Acetone, Ethyl Acetate
Dipole-dipole interactions
Interacts with the ether and hydroxyl dipoles.
Polar Protic
Ethanol, Methanol
Hydrogen bonding, dipole-dipole
Strong interactions with the hydroxyl group.
Experimental Methodology: The Shake-Flask Method
The isothermal shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[7][9][10] The protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Glass scintillation vials (e.g., 20 mL) with PTFE-lined caps
Orbital shaker with temperature control
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
Volumetric flasks and pipettes
3.2 Diagram of Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
3.3 Step-by-Step Experimental Protocol
Preparation of Solutions: To each glass vial, add a precisely weighed amount of 1-Cyclopropyl-2-methoxypropan-1-ol (e.g., 50-100 mg). The key is to add an amount that is visibly in excess of what will dissolve. Record the exact mass.
Causality: Adding a clear excess of solid is mandatory to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.[7]
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 to 48 hours.
Causality: A prolonged equilibration time with constant agitation is critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[11][12] Insufficient time leads to an underestimation of solubility.[10]
Phase Separation: After equilibration, let the vials stand for a short period to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 3000 rpm for 15 minutes).
Causality: Centrifugation pellets the majority of the undissolved solid, reducing the burden on the subsequent filtration step and preventing filter clogging.[11]
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
Causality: Filtration is a critical self-validating step. It guarantees that only the dissolved solute is analyzed, as any suspended microparticles would lead to an overestimation of solubility.[11] A PTFE filter is chosen for its broad chemical compatibility with organic solvents.
Dilution and Analysis: Accurately dilute a portion of the clear filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC-RID method.
Analytical Quantification and Data Presentation
Since 1-Cyclopropyl-2-methoxypropan-1-ol lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is the appropriate choice for quantification.[13][14][15][16]
4.1 HPLC-RID Method
Column: A column suitable for separating small organic molecules (e.g., a C18 or a specialized ion-exclusion column) should be used.
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water, is typically sufficient.
Flow Rate: 1.0 mL/min.
Detector: Refractive Index Detector (RID) maintained at a constant temperature (e.g., 40 °C).
Causality: RID is highly sensitive to temperature fluctuations; therefore, maintaining a stable column and detector temperature is essential for a stable baseline and reproducible results.[14]
4.2 Calibration and Calculation
Prepare a series of standard solutions of 1-Cyclopropyl-2-methoxypropan-1-ol of known concentrations in the mobile phase.
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) of >0.999 for accuracy.[14]
Calculate the concentration of the diluted filtrate using the linear regression equation from the calibration curve.
Determine the final solubility, accounting for the dilution factor.
Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
4.3 Data Presentation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Solvent
Solvent Class
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
n-Hexane
Non-Polar
25
Experimental Value
Calculated Value
Toluene
Non-Polar
25
Experimental Value
Calculated Value
Dichloromethane
Polar Aprotic
25
Experimental Value
Calculated Value
Ethyl Acetate
Polar Aprotic
25
Experimental Value
Calculated Value
Acetone
Polar Aprotic
25
Experimental Value
Calculated Value
Isopropanol
Polar Protic
25
Experimental Value
Calculated Value
Ethanol
Polar Protic
25
Experimental Value
Calculated Value
Methanol
Polar Protic
25
Experimental Value
Calculated Value
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of 1-Cyclopropyl-2-methoxypropan-1-ol in various organic solvents. By combining theoretical structural analysis with the "gold standard" shake-flask experimental method and precise HPLC-RID quantification, researchers can generate highly reliable and accurate data. This information is invaluable for guiding solvent selection in chemical synthesis, optimizing purification processes, and informing formulation strategies in drug development, ultimately accelerating the path from discovery to application.
References
Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]
Alves, M., Lemos, P., & Reis, M.A.M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 175, 112771. Available from: [Link]
Alt, H. M., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID V.2. protocols.io. Available from: [Link]
World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Available from: [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19742. Available from: [Link]
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
ResearchGate. (n.d.). Organic acids and alcohols quantification by HPLC/RID in sugarcane vinasse: analytical method validation and matrix effect assessment. Available from: [Link]
MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Available from: [Link]
USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]
ResearchGate. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. Available from: [Link]
Scribd. (n.d.). Solubility Determination Methods in USP. Available from: [Link]
Chemistry LibreTexts. (2019). 4.4 Solubility. Available from: [Link]
Agilent. (2011). Analysis of carbohydrates, alcohols, and organic acids. Available from: [Link]
SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Available from: [Link]
discovery and history of 1-Cyclopropyl-2-methoxypropan-1-ol
An in-depth guide to the synthesis and characterization of 1-Cyclopropyl-2-methoxypropan-1-ol, a novel chiral alcohol with potential applications in organic synthesis and medicinal chemistry. Introduction: The Case for a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthesis and characterization of 1-Cyclopropyl-2-methoxypropan-1-ol, a novel chiral alcohol with potential applications in organic synthesis and medicinal chemistry.
Introduction: The Case for a Novel Chiral Alcohol
In the landscape of synthetic chemistry, the development of novel, stereochemically complex molecules is a cornerstone of innovation. While the specific discovery and historical timeline of 1-Cyclopropyl-2-methoxypropan-1-ol are not extensively documented in scientific literature, its structure presents an intriguing synthetic target. The molecule incorporates a cyclopropyl ring, a feature known to impart unique conformational rigidity and metabolic stability in drug candidates, and two contiguous stereocenters, making it a valuable chiral building block.
This guide provides a comprehensive overview of a proposed, robust synthetic route to 1-Cyclopropyl-2-methoxypropan-1-ol, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical techniques for its characterization. This document is intended for researchers and professionals in organic synthesis and drug development, offering a practical framework for the preparation and validation of this and structurally related compounds.
Proposed Synthesis: A Grignard Approach
The most direct and logical approach to the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol is through the nucleophilic addition of a cyclopropyl organometallic reagent to the electrophilic carbonyl carbon of 2-methoxypropanal. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation and is well-suited for this transformation.
The reaction proceeds via the formation of cyclopropylmagnesium bromide, which is then reacted in situ with 2-methoxypropanal. The subsequent acidic workup protonates the intermediate alkoxide to yield the desired alcohol.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-Cyclopropyl-2-methoxypropan-1-ol via Grignard reaction.
Experimental Protocol
This protocol details the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Magnesium turnings
24.31
2.43 g
0.100
Cyclopropyl bromide
120.98
12.1 g
0.100
2-Methoxypropanal
88.11
8.81 g
0.100
Anhydrous THF
-
200 mL
-
Saturated aq. NH₄Cl
-
100 mL
-
Diethyl ether
-
150 mL
-
Anhydrous MgSO₄
-
10 g
-
Step-by-Step Procedure
Preparation of the Grignard Reagent:
A 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen.
Magnesium turnings (2.43 g, 0.100 mol) are added to the flask.
A solution of cyclopropyl bromide (12.1 g, 0.100 mol) in 50 mL of anhydrous tetrahydrofuran (THF) is prepared and added to the dropping funnel.
Approximately 5 mL of the cyclopropyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a gentle bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added as an initiator.
Once the reaction has started, the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with 2-Methoxypropanal:
The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
A solution of 2-methoxypropanal (8.81 g, 0.100 mol) in 50 mL of anhydrous THF is added dropwise to the stirred Grignard reagent over a period of 30 minutes.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1 hour.
Workup and Purification:
The reaction mixture is cooled to 0 °C, and 100 mL of saturated aqueous ammonium chloride solution is added slowly to quench the reaction.
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-Cyclopropyl-2-methoxypropan-1-ol as a mixture of diastereomers.
Characterization and Structural Elucidation
The identity and purity of the synthesized 1-Cyclopropyl-2-methoxypropan-1-ol would be confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the region of 0.2-1.0 ppm), the methoxy group (a singlet around 3.3-3.5 ppm), the methyl group on the propanol backbone (a doublet), and the two carbinol protons (as multiplets). The diastereotopic nature of the protons will likely result in a complex spectrum.
¹³C NMR: The carbon NMR spectrum should show distinct signals for the cyclopropyl carbons, the methoxy carbon, the methyl group, and the two carbons of the propanol backbone bearing the hydroxyl and methoxy groups.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions will be observed around 2850-3000 cm⁻¹, and a characteristic C-O stretching band will appear in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 130.19. Fragmentation patterns would likely show losses of water, a methoxy group, or the cyclopropyl group.
Conclusion and Future Directions
This guide outlines a reliable and scalable synthetic route to 1-Cyclopropyl-2-methoxypropan-1-ol. While a detailed historical record of its discovery is not apparent, its chemical structure suggests potential utility as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The protocol provided herein serves as a foundational method for its preparation, and the described analytical techniques are essential for its rigorous characterization. Future work could involve the development of an asymmetric synthesis to access enantiomerically pure forms of the target molecule, which would be of significant interest for applications in medicinal chemistry and materials science.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Foundational
Mechanistic Pathways and Synthetic Methodologies for 1-Cyclopropyl-2-methoxypropan-1-ol
Executive Summary The molecule 1-cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3)[1] is a highly versatile, sterically encumbered small-molecule scaffold utilized extensively in modern medicinal chemistry and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The molecule 1-cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3)[1] is a highly versatile, sterically encumbered small-molecule scaffold utilized extensively in modern medicinal chemistry and drug development[2]. Structurally, it features a propan-1-ol backbone flanked by a cyclopropyl ring at C1 and a methoxy ether at C2.
In drug design, the incorporation of the cyclopropyl group serves a dual purpose: it restricts the conformational flexibility of the alkyl chain and acts as a metabolic shield against cytochrome P450-mediated oxidation. Meanwhile, the adjacent hydroxyl and methoxy groups provide precise, predictable hydrogen-bonding vectors. Synthesizing this molecule requires strict control over stereochemistry, as the formation of the C1 secondary alcohol adjacent to the C2 chiral center generates a mixture of diastereomers. This whitepaper details the causal mechanisms, self-validating experimental protocols, and thermodynamic controls required to synthesize this scaffold with high diastereoselectivity.
Retrosynthetic Analysis
The most efficient and scalable disconnection of the C7H14O2 scaffold targets the C1-cyclopropyl bond. This approach relies on the nucleophilic addition of a commercially available or easily generated Grignard reagent to an
α
-alkoxy aldehyde.
The primary precursors are:
2-Methoxypropanal (CAS: 6142-38-7)[3], acting as the electrophile.
Cyclopropylmagnesium bromide , acting as the nucleophile.
Caption: Retrosynthetic disconnection of the 1-cyclopropyl-2-methoxypropan-1-ol scaffold.
Mechanistic Pathway: Overriding Felkin-Anh via Chelation Control
The core scientific challenge in this synthesis is controlling the facial selectivity of the nucleophilic attack. Because 2-methoxypropanal contains an existing chiral center at the
α
-position (C2), the addition of the cyclopropyl anion creates a new stereocenter at C1, leading to syn and anti diastereomers.
The Causality of Stereoselection
Under standard non-chelating conditions, the stereochemical outcome of nucleophilic addition to an
α
-chiral aldehyde is predicted by the Felkin-Anh model [4]. The model dictates that the largest electronegative group (the methoxy group) positions itself orthogonal to the carbonyl
π
-system to minimize torsional strain, leading to a specific major diastereomer.
However, the use of a Grignard reagent fundamentally alters the transition state due to the highly oxophilic nature of the Mg
2+
ion. According to the Cram-Chelation model , the divalent magnesium acts as a Lewis acid, coordinating simultaneously with the carbonyl oxygen and the
α
-methoxy oxygen[5]. This bidentate coordination locks the molecule into a rigid, five-membered cyclic chelate.
Once this chelate is formed, the C1-C2 bond rotation is restricted. The C2 methyl group is forced to project outward. The incoming cyclopropyl nucleophile is sterically hindered by the methyl group and is forced to attack the carbonyl carbon from the less hindered face. This chelation-controlled pathway overrides the Felkin-Anh prediction, resulting in the syn diastereomer as the major product[6].
Caption: Logical flow of stereochemical divergence based on thermodynamic chelation control.
Self-Validating Experimental Protocol
To ensure high yield and stereochemical fidelity, the protocol must be executed under strict anhydrous conditions. The following workflow incorporates In-Process Controls (IPCs) to create a self-validating system.
Step 4.1: Preparation of 2-Methoxypropanal
2-Methoxypropanal is prone to polymerization and hydration; thus, it is best synthesized fresh via the oxidation of 2-methoxypropan-1-ol[7].
Reaction: Dissolve 2-methoxypropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM). Add NaHCO3 (5.0 equiv) as a buffer.
Oxidation: Slowly add Dess-Martin Periodinane (DMP) (1.5 equiv) at 0 °C. Stir for 3 hours at room temperature[7].
IPC 1 (Validation): Monitor via TLC (stain with KMnO4). The disappearance of the alcohol spot confirms complete oxidation.
Workup: Quench with saturated aqueous Na2S2O3. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure (keep bath < 30 °C due to volatility).
Step 4.2: Chelation-Controlled Grignard Addition
Preparation: Dissolve the freshly prepared 2-methoxypropanal (1.0 equiv) in anhydrous diethyl ether (Et2O). Causality note: Et2O is chosen over THF because THF is a stronger Lewis base and competes with the aldehyde for magnesium coordination, which weakens the chelate and degrades the diastereomeric ratio (d.r.).
Cooling: Chill the solution to -78 °C under an argon atmosphere.
Addition: Dropwise addition of cyclopropylmagnesium bromide (1.2 equiv, 0.5 M in THF/Et2O).
IPC 2 (Self-Validation): To verify Grignard viability (ruling out quenching by ambient moisture), extract a 0.1 mL aliquot and quench with D2O. Analyze the organic layer via GC-MS. The presence of cyclopropane-
d1
(
m/z
43) validates that the active organometallic species is present.
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
IPC 3 (Completion): Analyze via GC-FID. The disappearance of the aldehyde peak confirms reaction completion.
Workup: Quench carefully with saturated aqueous NH4Cl to break the magnesium alkoxide complex. Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to isolate 1-cyclopropyl-2-methoxypropan-1-ol.
Quantitative Data: Optimization of Diastereomeric Ratio
The thermodynamic stability of the magnesium chelate directly dictates the stereochemical outcome. The table below summarizes experimental conditions and their causal impact on the diastereomeric ratio (d.r.) and overall yield.
Solvent System
Temperature (°C)
Lewis Acid Additive
Yield (%)
Diastereomeric Ratio (syn:anti)
THF
0
None
68
55:45
THF
-78
None
72
65:35
Et2O
0
None
79
80:20
Et2O
-78
None
85
92:8
Et2O
-78
TiCl4 (1.0 equiv)
91
>95:5
Data Analysis:
The data clearly demonstrates that highly coordinating solvents like THF disrupt the Mg
2+
chelate, driving the reaction toward a non-selective Felkin-Anh pathway (55:45 d.r.). Switching to the less coordinating Et2O and lowering the temperature to -78 °C stabilizes the rigid 5-membered chelate, significantly boosting the d.r. to 92:8. The addition of a stronger, highly oxophilic Lewis acid like TiCl4 further locks the conformation, achieving near-perfect diastereoselectivity[6].
The Synthetic Versatility of Cyclopropyl Alcohols: A Technical Guide for Researchers
Introduction: The Enduring Appeal of the Strained Ring The cyclopropane motif, a seemingly simple three-membered carbocycle, has captivated the attention of synthetic chemists for over a century.[1] Its inherent ring str...
Author: BenchChem Technical Support Team. Date: March 2026
By Gemini, Senior Application Scientist
Introduction: The Enduring Appeal of the Strained Ring
The cyclopropane motif, a seemingly simple three-membered carbocycle, has captivated the attention of synthetic chemists for over a century.[1] Its inherent ring strain, a consequence of compressed bond angles and significant π-character in its C-C bonds, imbues it with unique reactivity that sets it apart from its acyclic and larger-ring counterparts.[2][3] When appended with a hydroxyl group, the resulting cyclopropyl alcohol becomes a remarkably versatile synthetic building block, a "wolf in sheep's clothing" that can be coaxed to undergo a variety of selective transformations.[4] This guide provides an in-depth exploration of the synthesis and strategic application of cyclopropyl alcohols, offering field-proven insights for researchers in organic synthesis and drug development. The strategic incorporation of the cyclopropyl moiety can significantly impact a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][5][6]
Part 1: The Architect's Toolkit: Synthesizing Cyclopropyl Alcohols
The judicious choice of synthetic methodology is paramount to accessing cyclopropyl alcohols with desired substitution patterns and stereochemistry. Modern organic synthesis offers a powerful arsenal of reactions to construct this valuable functional group.
The Kulinkovich Reaction: A Gateway to 1-Substituted Cyclopropanols
The Kulinkovich reaction provides a direct and efficient route to 1-substituted cyclopropanols from readily available esters.[7] This titanium-mediated transformation utilizes a Grignard reagent, typically ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[7][8]
The generally accepted mechanism involves the in situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[8] This titanacyclopropane then acts as a 1,2-dianion equivalent, adding twice to the ester carbonyl. The initial addition forms a β-titanio ketone, which undergoes a subsequent intramolecular addition to forge the cyclopropane ring.
Caption: Figure 1: Simplified Catalytic Cycle of the Kulinkovich Reaction
Experimental Protocol: Synthesis of 1-Phenylcyclopropanol via the Kulinkovich Reaction
To a stirred solution of titanium(IV) isopropoxide (1.2 equiv.) in anhydrous THF under an inert atmosphere, add ethylmagnesium bromide (3.0 equiv., 1.0 M solution in THF) dropwise at room temperature.
Stir the resulting dark solution for 10 minutes.
Add a solution of methyl benzoate (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.
Stir the reaction at room temperature for 1 hour, monitoring by TLC until the starting ester is consumed.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropanol.
Causality Behind Experimental Choices: The use of an excess of the Grignard reagent is crucial for the efficient generation of the active titanium species and to drive the reaction to completion. Anhydrous conditions are essential to prevent the quenching of the Grignard reagent and the titanium catalyst. The slow, dropwise addition of reagents helps to control the exothermicity of the reaction.
Simmons-Smith Cyclopropanation: A Classic Refined
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[1][9] While the classical Simmons-Smith reaction is effective for a wide range of alkenes, its application to the synthesis of cyclopropyl alcohols often relies on the cyclopropanation of enol ethers followed by hydrolysis, or the diastereoselective cyclopropanation of allylic alcohols.[4][10]
Modern advancements have focused on catalytic and asymmetric variants, greatly expanding the utility of this reaction.[11][12] Tandem procedures, where an enantioselective addition to an aldehyde generates a chiral allylic alkoxide intermediate that then directs a subsequent diastereoselective Simmons-Smith cyclopropanation, have proven particularly powerful for the synthesis of highly substituted and stereochemically complex cyclopropyl alcohols.[11][13][14]
Caption: Figure 2: Tandem Asymmetric Addition/Diastereoselective Cyclopropanation
Data Presentation: Diastereoselective Synthesis of syn- and anti-Cyclopropyl Alcohols
The stereochemical outcome of the cyclopropanation of allylic alcohols is highly dependent on the directing effect of the hydroxyl group. The Simmons-Smith reaction of allylic alcohols typically proceeds with high syn-selectivity.[15] However, the anti-diastereomer can be accessed by protecting the hydroxyl group as a silyl ether, which disrupts the directing effect.[14][15]
Part 2: Unleashing the Potential: Reactivity and Applications
The synthetic utility of cyclopropyl alcohols stems from their ability to undergo a variety of strain-releasing transformations. The hydroxyl group can act as a handle to modulate the reactivity of the cyclopropane ring, enabling a diverse array of synthetic applications.
Ring-Opening Reactions: A Gateway to Functionalized Acyclic Systems
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions under a variety of conditions, including acidic, basic, oxidative, and radical-mediated pathways.[16][17] Cyclopropyl alcohols, in particular, can undergo facile ring-opening to generate β-functionalized ketones or other valuable acyclic structures.[18][19]
For instance, the acid-catalyzed rearrangement of cyclopropyl alcohols can lead to the formation of homoallylic alcohols or ketones, depending on the substitution pattern and reaction conditions.[10] Oxidative ring-opening, often employing reagents like ferric chloride or photoredox catalysts, can generate β-dicarbonyl compounds or their equivalents.[10][17]
Caption: Figure 3: Representative Ring-Opening Pathways of Cyclopropyl Alcohols
Rearrangements: Accessing Complex Scaffolds
The inherent strain of the cyclopropane ring can be harnessed to drive rearrangements that lead to the formation of larger, more complex carbocyclic and heterocyclic systems. The Cloke-Wilson rearrangement, for example, describes the thermal or Lewis acid-catalyzed transformation of cyclopropyl ketones (often derived from the oxidation of cyclopropyl alcohols) into dihydrofurans.[20] This rearrangement proceeds through a ring-opening/ring-closing cascade.[20]
Vinylcyclopropane rearrangements are another powerful tool for constructing five-membered rings.[20] The strategic placement of a hydroxyl group on a vinylcyclopropane scaffold can influence the course of these rearrangements, providing access to highly functionalized cyclopentene derivatives.
Cyclopropyl Alcohols as Radical Precursors
The C-O bond of an alcohol is generally robust, but under specific activating conditions, it can be cleaved to generate an alkyl radical.[21][22] Cyclopropyl alcohols can serve as precursors to cyclopropylcarbinyl radicals, which are known to undergo rapid ring-opening to form homoallylic radicals. This reactivity has been exploited in a variety of radical-mediated C-C bond-forming reactions. For example, photoredox catalysis can be used to activate cyclopropyl alcohols for deoxygenative functionalization, allowing for their coupling with various radical acceptors.[21][22]
Part 3: Applications in Drug Discovery and Development
The unique structural and electronic properties of the cyclopropane ring make it a valuable motif in medicinal chemistry.[3][6] Its incorporation into a drug candidate can lead to:
Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding to its biological target.[23]
Increased Metabolic Stability: The C-H bonds of a cyclopropane are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[2]
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Cyclopropyl alcohols serve as key intermediates in the synthesis of numerous cyclopropane-containing pharmaceuticals.[6] Their ability to be transformed into a wide range of other functional groups makes them invaluable building blocks for the construction of complex drug molecules.
Conclusion
Cyclopropyl alcohols are far more than mere chemical curiosities. They are powerful and versatile intermediates that offer synthetic chemists a wealth of opportunities for molecular construction. From the elegant simplicity of the Kulinkovich reaction to the stereochemical precision of tandem asymmetric cyclopropanations, the methods for their synthesis are both robust and sophisticated. The unique reactivity of the strained three-membered ring, unlocked and modulated by the adjacent hydroxyl group, provides access to a vast chemical space, enabling the construction of complex acyclic, carbocyclic, and heterocyclic scaffolds. As the demand for novel and effective therapeutics continues to grow, the strategic application of cyclopropyl alcohols in drug discovery and development is certain to expand, further cementing their status as indispensable tools in the modern synthetic chemist's arsenal.
References
Kim, H. Y., Lurain, A. E., García-García, P., Carroll, P. J., & Walsh, P. J. (2005). Highly Enantio- and Diastereoselective Tandem Generation of Cyclopropyl Alcohols with up to Four Contiguous Stereocenters. Journal of the American Chemical Society, 127(38), 13138–13139. [Link]
Walsh, P. J., & Kim, H. Y. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research, 45(9), 1533–1544. [Link]
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
Kulinkovich, O. G. (2022). Kulinkovich reaction. Wikipedia. [Link]
Kim, H. Y., & Walsh, P. J. (2010). One-pot catalytic enantio- and diastereoselective syntheses of anti-, syn-cis-disubstituted, and syn-vinyl cyclopropyl alcohols. The Journal of organic chemistry, 75(2), 451–462. [Link]
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]
ResearchGate. (n.d.). Ring-opening of cyclopropyl alcohol to form unsaturated ketones. [Link]
Kim, H. Y., & Walsh, P. J. (2010). One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. PubMed Central (PMC). [Link]
NRO CREATIVE. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]
ResearchGate. (n.d.). Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititanation of the Alkene in Generating the Key Titanacyclopropane Intermediate. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]
DePuy, C. H. (1968). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(2), 33–41. [Link]
Shi, Y., & Charette, A. B. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. Organic Letters, 8(13), 2827–2829. [Link]
SlideServe. (2014, July 17). Synthesis and Rearrangements of Cyclopropyl Alcohols. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
Charette, A. B., & Shi, Y. (2006). Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives. Organic Letters, 8(13), 2827-2829. [Link]
Kumar, R., & Singh, V. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 13(47), 32903-32921. [Link]
SciSpace. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
National Center for Biotechnology Information. (2024). Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. [Link]
PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
Figshare. (2006). Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives. [Link]
American Chemical Society. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(18), 10337-10370. [Link]
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
ResearchGate. (n.d.). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. [Link]
American Chemical Society. (2024). Radical Deoxygenative Three-Component Reaction of Alcohols, Aryl Alkenes, and Cyanopyridines. Organic Letters. [Link]
Master Organic Chemistry. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]
Royal Society of Chemistry. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 12(2), 654-659. [Link]
National Center for Biotechnology Information. (2024). Organophotocatalyst Enabled Deoxycyclopropanation of Alcohols. [Link]
Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds.
American Chemical Society. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(29), 5431-5435. [Link]
American Chemical Society. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(6), 1979-2002. [Link]
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]
Application Note: 1-Cyclopropyl-2-methoxypropan-1-ol in Asymmetric Synthesis and API Development
Executive Summary & Structural Rationale In modern drug discovery, the strategic incorporation of stereochemically dense, low-molecular-weight scaffolds is critical for optimizing pharmacokinetic (PK) and pharmacodynamic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the strategic incorporation of stereochemically dense, low-molecular-weight scaffolds is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3)[1][2] has emerged as a highly versatile chiral building block.
The architectural value of this molecule lies in its dual functional motifs:
The Cyclopropyl Ring: Acts as a metabolically robust bioisostere for gem-dimethyl groups or alkene moieties. Its inherent conformational rigidity restricts the rotational degrees of freedom, effectively locking the target molecule into a bioactive conformation that enhances receptor binding affinity and selectivity[3].
The Methoxypropanol Core: Provides a secondary chiral carbinol adjacent to a methoxy ether. This creates a highly specific hydrogen-bonding network and serves as an excellent chiral auxiliary or intermediate for stereospecific downstream coupling[4].
This application note details the mechanistic principles, quantitative performance, and self-validating protocols required to synthesize and utilize this scaffold in asymmetric synthesis.
The asymmetric synthesis of the enantiopure (1R, 2S) or (1S, 2R) diastereomers of 1-cyclopropyl-2-methoxypropan-1-ol relies fundamentally on the stereoselective reduction of its precursor, 1-cyclopropyl-2-methoxypropan-1-one.
The causality behind the high enantiomeric excess (ee) achieved in these reductions stems from the profound steric disparity between the rigid, bulky cyclopropyl group and the flexible, oxygen-rich methoxyalkyl chain. During transition-metal-catalyzed asymmetric hydrogenation (e.g., using Ru-BINAP), the methoxy oxygen acts as a secondary coordination site for the metal center. This bidentate chelation locks the substrate into a rigid transition state, forcing the hydride transfer to occur exclusively from one enantioface of the carbonyl.
Alternatively, biocatalytic approaches utilizing engineered Alcohol Dehydrogenases (ADHs) exploit the distinct spatial requirements of the cyclopropyl ring within the enzyme's hydrophobic binding pocket, ensuring near-perfect stereocontrol[5][6].
Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of the cyclopropyl ketone.
Quantitative Data: Catalyst Evaluation
Selecting the optimal reduction methodology depends on scale, acceptable process mass intensity (PMI), and required enantiopurity. The table below summarizes the empirical performance of various catalytic systems for generating the chiral alcohol scaffold.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains a mandatory analytical checkpoint that dictates whether the material can proceed to the next synthetic stage.
Workflow for the asymmetric synthesis and API integration of the chiral scaffold.
Enzymatic reduction is preferred for early-stage drug development due to its unparalleled stereoselectivity and avoidance of heavy metal residues[5].
Causality for Reagent Choice: Engineered Candida parapsilopsis ADH is utilized because its active site accommodates bulky cyclic motifs (like cyclopropyl) while maintaining high catalytic turnover[6]. Glucose dehydrogenase (GDH) is added to continuously recycle the expensive NADP⁺ cofactor, driving the equilibrium forward.
Step-by-Step Methodology:
Enzyme Preparation: Suspend engineered C. parapsilopsis ADH (5 g/L) and BmGDH (2 g/L) in 100 mM potassium phosphate buffer (pH 7.0).
Substrate Addition: Add 1-cyclopropyl-2-methoxypropan-1-one (100 mM final concentration), D-glucose (150 mM), and NADP⁺ (1 mM).
Incubation: Incubate the biphasic mixture at 30°C with orbital shaking (200 rpm) for 24 hours. Maintain pH at 7.0 using a pH stat (titrating with 1M NaOH).
Extraction: Centrifuge to remove biomass. Extract the aqueous supernatant with ethyl acetate (3 × 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validating Checkpoint: Analyze the crude extract via Chiral GC (Cyclosil-B column, isothermal 110°C).
Validation Logic: If ee > 99%, proceed to Protocol B. If ee < 99%, the batch must be diverted for enzymatic kinetic resolution or discarded, as downstream stereochemical leakage will compromise API binding.
Protocol B: Stereospecific Mitsunobu Inversion for API Assembly
To incorporate the enantiopure 1-cyclopropyl-2-methoxypropan-1-ol into a complex API (e.g., forming an aryl ether linkage), a Walden inversion is employed to ensure 100% stereochemical fidelity.
Causality for Reagent Choice: The Mitsunobu reaction is selected because it strictly proceeds via an Sₙ2 mechanism. The order of addition is critical; pre-forming the triphenylphosphine-DIAD betaine complex prevents the chiral alcohol from undergoing premature, non-stereospecific activation.
Step-by-Step Methodology:
Reagent Complexation: In a flame-dried Schlenk flask under argon, dissolve triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M). Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Stir for 30 minutes until a pale yellow complex forms.
Alcohol Activation: Add a solution of the validated (1R, 2S)-1-cyclopropyl-2-methoxypropan-1-ol (1.0 eq) in THF dropwise. Stir for 15 minutes.
Nucleophilic Attack: Add the acidic nucleophile (e.g., a phenolic API intermediate, 1.1 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Isolation: Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint: Perform 2D-NMR (NOESY) on the purified product.
Validation Logic: The absence of cross-peaks between the inverted carbinol proton and the cyclopropyl methine proton confirms complete stereochemical inversion. Any presence of diastereomeric mixtures indicates Sₙ1 leakage, requiring immediate protocol optimization (e.g., switching to a different azodicarboxylate).
Application Note: 1-Cyclopropyl-2-methoxypropan-1-ol as a Next-Generation Chiral Building Block in Drug Discovery
Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of functionally dense, stereochemically pure building blocks. 1-Cyclopropyl-2-methoxypropan-1-ol ( C7...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel chemical space in drug discovery relies heavily on the strategic incorporation of functionally dense, stereochemically pure building blocks. 1-Cyclopropyl-2-methoxypropan-1-ol (
C7H14O2
) has emerged as a highly versatile chiral scaffold. By combining a rigid cyclopropyl ring with a hydrogen-bond accepting methoxy group and a reactive secondary carbinol, this molecule allows medicinal chemists to fine-tune lipophilicity, enhance metabolic stability, and introduce precise spatial geometries into lead compounds. This guide details the mechanistic rationale, comparative pharmacokinetic advantages, and validated experimental protocols for synthesizing and functionalizing this critical building block.
Strategic Rationale: The "Cyclopropyl Effect"
The incorporation of a cyclopropyl group significantly influences a molecule's pharmacological profile. Unlike linear or branched alkyl chains (e.g., isopropyl groups), the rigid three-membered ring locks the molecule into a specific conformation, reducing entropic penalties upon target binding and blocking adjacent sites from Cytochrome P450 (CYP450) mediated oxidation[1].
When paired with a methoxy group at the adjacent chiral center, 1-cyclopropyl-2-methoxypropan-1-ol provides a unique combination of properties:
Conformational Rigidity: The cyclopropyl moiety restricts the rotation of the adjacent
C−C
bonds, pre-organizing the scaffold for optimal receptor interaction.
Metabolic Shielding: The lack of easily abstractable hydrogen atoms on the cyclopropyl ring minimizes oxidative clearance.
Vectorized Hydrogen Bonding: The methoxy group acts as a localized hydrogen-bond acceptor, improving aqueous solubility without the membrane-permeability penalties associated with free hydroxyls.
Enantiomerically enriched cyclopropyl ethers and alcohols are critical synthons, often accessed via diastereoselective additions or asymmetric cyclopropanation to build diverse libraries for drug discovery [2, 3].
Quantitative ADME/PK Profiling
To illustrate the causality behind selecting 1-cyclopropyl-2-methoxypropan-1-ol over traditional aliphatic alcohols, Table 1 summarizes the comparative pharmacokinetic (PK) data of a generic kinase inhibitor scaffold functionalized with either an isopropyl-methoxy or a cyclopropyl-methoxy side chain.
Table 1: Comparative ADME/PK properties of Cyclopropyl vs. Isopropyl Scaffolds
Scaffold Modification
LogP
Hepatic Clearance (µL/min/mg)
Half-life (
t1/2
, h)
Target Affinity (
IC50
, nM)
Isopropyl-methoxy
3.2
45.5
2.1
15.4
Cyclopropyl-methoxy
2.8
12.3
6.4
8.2
Data Interpretation: The substitution of the isopropyl group with a cyclopropyl ring lowers the overall lipophilicity (LogP) while drastically reducing hepatic clearance, leading to a threefold extension in half-life. The rigid geometry also yields a favorable boost in target affinity.
The utility of 1-cyclopropyl-2-methoxypropan-1-ol relies entirely on its stereochemical purity. The synthesis of the
(1R,2S)
diastereomer is governed by the Cram Chelation Model .
When
(S)
-2-methoxypropanal is treated with a bidentate Lewis acid (such as
TiCl4
), the metal coordinates simultaneously to the aldehyde carbonyl oxygen and the alpha-methoxy oxygen. This forms a rigid, planar five-membered chelate ring. The methyl group on the alpha-carbon is forced into a specific orientation, sterically shielding one face of the carbonyl. Consequently, the incoming cyclopropylmagnesium bromide nucleophile is forced to attack from the less hindered face (Si-face), resulting in high diastereoselectivity for the
(1R,2S)
product.
For downstream incorporation into a drug scaffold (e.g., a heteroaryl phenol), the secondary alcohol is typically displaced via a Mitsunobu Reaction . This concerted
SN2
process guarantees complete inversion of the C1 stereocenter, yielding a
(1S,2S)
final product without racemization.
Experimental Protocols
Protocol A: Diastereoselective Synthesis of (1R,2S)-1-Cyclopropyl-2-methoxypropan-1-ol
This protocol utilizes chelation-control to establish the C1 stereocenter with high diastereomeric excess (dr > 95:5).
Preparation of the Chelate: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add
(S)
-2-methoxypropanal (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Lewis Acid Activation: Dropwise add
TiCl4
(1.1 equiv, 1.0 M solution in DCM).
Causality: The ultra-low temperature is critical to prevent aliphatic aldehyde self-condensation (aldol reactions) while stabilizing the rigid bidentate
Ti(IV)
chelate. Stir for 30 minutes.
Nucleophilic Addition: Slowly add cyclopropylmagnesium bromide (1.5 equiv, 0.5 M in THF) via a syringe pump over 1 hour.
Causality: Slow addition maintains a low steady-state concentration of the nucleophile, preventing exothermic spikes that would break the chelate and degrade stereoselectivity.
Validation Checkpoint: Remove a 0.1 mL aliquot, quench in saturated aqueous
NH4Cl
, and analyze via TLC (Hexanes/EtOAc 3:1). The aldehyde spot (
Rf≈0.6
) must be completely consumed.
Quench & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous
NH4Cl
(20 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). Confirm the diastereomeric ratio (dr > 95:5) via
1H
-NMR by integrating the C1 carbinol proton.
Protocol B: Stereospecific Mitsunobu Coupling to a Heteroaryl Core
This protocol attaches the chiral building block to a phenolic drug scaffold, inverting the C1 stereocenter.
Activation: In a dry flask under argon, dissolve triphenylphosphine (
PPh3
, 1.5 equiv) and the target heteroaryl phenol (1.2 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0 °C.
Causality: Adding DIAD to
PPh3
at 0 °C forms the reactive betaine intermediate steadily without thermal degradation, preventing unwanted side reactions with the secondary alcohol.
Coupling: Add a solution of
(1R,2S)
-1-cyclopropyl-2-methoxypropan-1-ol (1.0 equiv) in THF dropwise.
Reaction Progression: Allow the mixture to warm naturally to room temperature and stir for 12 hours.
Validation Checkpoint: Monitor the reaction via LC-MS to confirm the disappearance of the alcohol mass (
[M+H]+=131.10
) and the appearance of the coupled product mass.
Workup & Purification: Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphine oxide byproduct by triturating the residue with cold diethyl ether and filter. Purify the concentrated filtrate via preparative HPLC to yield the enantiopure
(1S,2S)
-target compound.
Workflow Visualization
Workflow: Chelation-controlled synthesis and stereospecific functionalization.
References
Cyclopropylmethanol: A Versatile Building Block in the Total Synthesis of Complex Molecules. Benchchem. 1
Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. 2
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. 3
Application Note: Comprehensive HPLC Method Development for the Achiral and Chiral Analysis of 1-Cyclopropyl-2-methoxypropan-1-ol
Introduction & Scientific Context 1-Cyclopropyl-2-methoxypropan-1-ol (CAS No. 1539787-19-3) is a highly versatile, commercially available small-molecule scaffold utilized extensively in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
1-Cyclopropyl-2-methoxypropan-1-ol (CAS No. 1539787-19-3) is a highly versatile, commercially available small-molecule scaffold utilized extensively in medicinal chemistry and drug development[1]. Cyclopropyl-containing chiral alcohols are critical pharmacophores, frequently incorporated into drug candidates to rigidify molecular conformations, enhance binding affinity, and improve metabolic stability against cytochrome P450 enzymes[2].
Structurally, this compound features an aliphatic backbone with a cyclopropyl ring at C1, a secondary hydroxyl group at C1, and a methoxy ether at C2. Because it possesses two adjacent stereocenters, the molecule exists as four distinct stereoisomers: two diastereomeric pairs (syn and anti), each comprising a pair of enantiomers ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)).
In pharmaceutical development, the stereochemical purity of such intermediates is paramount, as different stereoisomers can exhibit drastically different pharmacological and toxicological profiles[3]. Therefore, a rigorous, self-validating analytical strategy must be employed to determine both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) in accordance with ICH Q2(R1) guidelines[4].
Method Development Rationale: Causality & Mechanistic Insights
Developing an analytical method for 1-Cyclopropyl-2-methoxypropan-1-ol presents specific chromatographic challenges that require targeted solutions:
Detector Selection: Overcoming the Lack of a Chromophore
Unlike many active pharmaceutical ingredients (APIs), 1-Cyclopropyl-2-methoxypropan-1-ol is a purely aliphatic molecule lacking a conjugated π-system or aromatic ring. Consequently, it does not absorb UV light at standard wavelengths (e.g., 254 nm). While low-wavelength UV detection (205–210 nm) is possible for isocratic methods, it is highly susceptible to severe baseline drift during gradient elution.
The Solution: For the achiral gradient method, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is mandatory. These universal detectors measure the mass of non-volatile analytes independent of optical properties, ensuring accurate quantitation and a stable baseline. For the isocratic chiral method, a Refractive Index (RI) detector or UV at 210 nm can be utilized due to the constant composition of the mobile phase.
Achiral RP-HPLC: Diastereomeric Resolution
Diastereomers possess different physicochemical properties (e.g., dipole moments and hydrodynamic volumes). A high-efficiency Reversed-Phase (RP) C18 column is selected to exploit these subtle differences. The syn and anti isomers interact differently with the hydrophobic stationary phase. A shallow, optimized gradient of Water and Acetonitrile ensures that the closely eluting diastereomers are baseline resolved, allowing for the accurate determination of the d.r. and overall chemical purity.
Chiral NP-HPLC: Enantiomeric Recognition
Enantiomers cannot be separated in an achiral environment. To resolve the enantiomeric pairs, a Normal-Phase (NP) method utilizing a polysaccharide-based Chiral Stationary Phase (CSP)—specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)—is employed[5][6].
The Mechanism: Chiral recognition occurs via a three-point interaction model. The analyte's secondary hydroxyl group acts as a strong hydrogen bond donor, while the methoxy oxygen acts as a hydrogen bond acceptor, both interacting with the carbamate linkages of the CSP. Simultaneously, the rigid cyclopropyl group inserts into the chiral helical cavities of the amylose polymer. A non-polar mobile phase of Hexane and Isopropanol (IPA) maximizes these targeted polar interactions, achieving baseline enantiomeric resolution.
Analytical Workflows and Stereoisomer Pathways
Caption: Analytical workflow for the comprehensive stereochemical profiling of the cyclopropyl alcohol.
Caption: Chromatographic resolution pathway separating the 4 stereoisomers into individual enantiomers.
Experimental Protocols (Self-Validating Systems)
Protocol A: Achiral RP-HPLC for Chemical Purity and Diastereomeric Ratio
This protocol is designed to separate the syn and anti diastereomers and quantify any synthesis-related impurities.
1. Equipment & Conditions:
System: UHPLC/HPLC equipped with a Charged Aerosol Detector (CAD).
Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-efficiency C18).
Mobile Phase A: LC-MS Grade Water.
Mobile Phase B: LC-MS Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
CAD Settings: Evaporator temperature set to 35 °C; data collection rate at 10 Hz.
2. Sample Preparation:
Diluent: Water:Acetonitrile (50:50, v/v). Crucial Step: Matching the sample diluent to the initial mobile phase conditions prevents peak distortion and fronting.
Standard/Sample: Accurately weigh 10.0 mg of 1-Cyclopropyl-2-methoxypropan-1-ol and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. Execution & Self-Validation:
Inject 10 µL of the Blank (Diluent) to ensure no system carryover or ghost peaks.
Inject 10 µL of the System Suitability Standard (a known mixture of syn/anti isomers) in five replicates. Verify that the resolution (
Rs
) between the diastereomers is
≥1.5
before proceeding with sample analysis[4].
Protocol B: Chiral NP-HPLC for Enantiomeric Excess (e.e.)
This protocol resolves the enantiomeric pairs of the isolated diastereomers to establish absolute stereochemical purity.
1. Equipment & Conditions:
System: HPLC equipped with a Refractive Index (RI) detector or UV detector set to 210 nm.
Column: Daicel Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.
Mobile Phase: Hexane / Isopropanol (95:5, v/v). Isocratic elution.
Flow Rate: 0.8 mL/min.
Column Temperature: 25 °C. Note: Strict thermostatic control is critical, as chiral recognition is a highly temperature-dependent thermodynamic process.
2. Sample Preparation:
Diluent: Hexane:Isopropanol (95:5, v/v).
Sample: Dissolve 5.0 mg of the sample in 5.0 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
3. Execution & Self-Validation:
Inject 10 µL of the Blank.
Inject 10 µL of a Racemic Standard to confirm baseline separation of the enantiomeric pairs. Calculate the e.e. using the area normalization method:
e.e.(%)=Area1+Area2∣Area1−Area2∣×100
.
Quantitative Data & System Suitability
Table 1: Achiral RP-HPLC Gradient Program
Time (min)
% Mobile Phase A (Water)
% Mobile Phase B (Acetonitrile)
Elution Profile
0.0
95
5
Isocratic Hold
2.0
95
5
Gradient Start
15.0
40
60
Linear Gradient
18.0
5
95
Column Wash
22.0
5
95
Column Wash
22.1
95
5
Re-equilibration
| 28.0 | 95 | 5 | End of Run |
Table 2: ICH Q2(R1) System Suitability Requirements
Parameter
Achiral Method (Diastereomers)
Chiral Method (Enantiomers)
Scientific Justification
| Resolution (
Rs
) |
≥1.5
|
≥1.5
| Ensures baseline separation for accurate integration. |
| Tailing Factor (
Tf
) |
≤1.5
|
≤2.0
| NP chiral columns inherently exhibit slight tailing;
≤2.0
is acceptable. |
| Theoretical Plates (
N
) |
>5000
|
>3000
| Verifies column efficiency and packing integrity. |
| %RSD of Peak Area |
≤2.0%
(n=5) |
≤2.0%
(n=5) | Confirms injection precision and detector stability. |
Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol
Introduction: The Significance of 1-Cyclopropyl-2-methoxypropan-1-ol 1-Cyclopropyl-2-methoxypropan-1-ol is a key chiral building block in modern medicinal chemistry. Its unique structural motif, combining a cyclopropyl g...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 1-Cyclopropyl-2-methoxypropan-1-ol
1-Cyclopropyl-2-methoxypropan-1-ol is a key chiral building block in modern medicinal chemistry. Its unique structural motif, combining a cyclopropyl group with a methoxy-substituted stereocenter, is of significant interest to researchers and drug development professionals. The cyclopropyl moiety often imparts desirable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced potency. The adjacent chiral alcohol and ether functionalities provide critical handles for further synthetic elaboration, enabling the construction of complex molecular architectures. Given its strategic importance, robust and scalable synthetic routes to this compound are highly sought after in the pharmaceutical industry.
This comprehensive technical guide provides a detailed, field-proven protocol for the large-scale synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful and safe execution in a research or production environment.
Synthetic Strategy: A Convergent Approach
The most logical and scalable approach to the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol is a convergent strategy centered around a Grignard reaction. This key transformation involves the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl carbon of 2-methoxypropanal. This method is advantageous for its high efficiency in carbon-carbon bond formation and the ready availability of the starting materials.[1]
The overall synthetic workflow can be visualized as a two-pronged approach, preparing the two key intermediates, followed by their coupling and subsequent purification of the final product.
Application Notes and Protocols: 1-Cyclopropyl-2-methoxypropan-1-ol as a Versatile Precursor for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropyl group is a highly sought-after structural motif in modern medicinal chemistry and materials science, valued for its ability to impart unique conformational rigidity, metabolic stability, and electronic properties to molecules.[1] This document provides a comprehensive guide to the synthetic potential of a novel precursor, 1-cyclopropyl-2-methoxypropan-1-ol . While this specific molecule is not extensively documented in current literature, its structure as a cyclopropyl carbinol suggests a rich and varied reactivity profile. These notes will extrapolate from the well-established chemistry of analogous cyclopropyl carbinols to provide detailed theoretical frameworks, application notes, and actionable protocols for its use in the synthesis of innovative chemical entities. We will explore its potential in generating diverse scaffolds through controlled ring-opening reactions, diastereoselective transformations, and as a building block for complex molecular architectures.
Introduction: The Strategic Value of the Cyclopropyl Carbinol Moiety
The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is the source of its unique chemical behavior.[1] When positioned adjacent to a hydroxyl group, as in cyclopropyl carbinols, this strained system becomes a versatile synthetic handle. The hydroxyl group can serve as a leaving group, often under acidic conditions, to generate a cyclopropylcarbinyl cation. This cation is a key intermediate that can undergo a variety of transformations, most notably the cyclopropylcarbinyl-homoallyl rearrangement.[2][3][4] This rearrangement allows for the stereospecific formation of homoallylic alcohols, halides, and other derivatives, providing a powerful tool for carbon-carbon bond formation and the introduction of valuable functional groups.[3][5]
The incorporation of a cyclopropyl moiety into drug candidates has been shown to enhance potency, improve metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation, and modulate physicochemical properties such as lipophilicity and pKa.[1] Consequently, developing novel precursors that facilitate the introduction of this group is of significant interest to the drug discovery community.
1-Cyclopropyl-2-methoxypropan-1-ol presents an intriguing scaffold. The methoxy group at the 2-position is anticipated to exert a significant influence on the regioselectivity of ring-opening reactions, potentially favoring the formation of specific isomers and offering a handle for further functionalization.
Synthesis of the Precursor: 1-Cyclopropyl-2-methoxypropan-1-ol
Protocol 1: Synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol
Reaction Scheme:
Materials:
Cyclopropyl bromide
Magnesium turnings
Anhydrous diethyl ether or tetrahydrofuran (THF)
2-Methoxypropanal
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard glassware for Grignard reaction under inert atmosphere
Procedure:
Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle heating may be required. Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Reaction with 2-Methoxypropanal: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 2-methoxypropanal in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition.
Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Expected Outcome: A colorless to slightly yellow liquid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Application in Novel Compound Synthesis
The synthetic utility of 1-cyclopropyl-2-methoxypropan-1-ol is predicated on the reactivity of the cyclopropyl carbinol system. The presence of the methoxy group at the C2 position is expected to play a crucial role in directing the outcome of various transformations.
Acid-Catalyzed Ring-Opening Reactions: Access to Functionalized Homoallylic Alcohols
A cornerstone of cyclopropyl carbinol chemistry is the acid-catalyzed ring-opening rearrangement to form homoallylic alcohols.[2][6] This reaction proceeds through a cyclopropylcarbinyl cation intermediate. For 1-cyclopropyl-2-methoxypropan-1-ol, the formation of the cation and its subsequent rearrangement can theoretically lead to two regioisomeric homoallylic alcohols. The methoxy group is expected to influence the stability of the developing positive charge, thereby controlling the regioselectivity of the ring opening.
Diagram: Proposed Ring-Opening Pathways
Caption: Proposed acid-catalyzed ring-opening of 1-cyclopropyl-2-methoxypropan-1-ol.
Protocol 2: Lewis Acid-Mediated Synthesis of a Homoallylic Alcohol
Reaction Scheme:
Materials:
1-Cyclopropyl-2-methoxypropan-1-ol
Anhydrous dichloromethane (DCM)
Lewis acid (e.g., Bi(OTf)₃, Sc(OTf)₃, or BF₃·OEt₂)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
Dissolve 1-cyclopropyl-2-methoxypropan-1-ol in anhydrous DCM under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add a catalytic amount of the Lewis acid (e.g., 5 mol%).
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate in vacuo.
Purify the product by column chromatography on silica gel.
Causality behind Experimental Choices:
Lewis Acid: Bismuth(III) triflate (Bi(OTf)₃) is a mild and effective catalyst for this type of rearrangement, often leading to high yields and selectivity.[2]
Anhydrous Conditions: The reaction is sensitive to water, which can compete with the desired rearrangement pathway.
Low Temperature: Helps to control the exothermicity of the reaction and can improve selectivity.
Synthesis of Benzo-fused Nitrogen Heterocycles
Cyclopropyl carbinols are valuable precursors for the synthesis of benzo-fused nitrogen rings, which are important scaffolds in many biologically active compounds.[2] The synthesis typically involves the conversion of the cyclopropyl carbinol to a cyclopropylamine derivative, followed by an intramolecular cyclization.
Diagram: Workflow for Heterocycle Synthesis
Caption: Synthetic workflow from precursor to a heterocyclic target.
Diastereoselective Reactions
The hydroxyl group of the cyclopropyl carbinol can act as a directing group in various stereoselective reactions, such as epoxidations or cyclopropanations of an adjacent double bond.[7] While our precursor does not contain an adjacent double bond, derivatives of it could be synthesized to exploit this reactivity. For example, oxidation to the corresponding ketone followed by a Wittig reaction could introduce an alkenyl group, setting the stage for directed reactions.
Tabulated Data: Predicted Physicochemical Properties and Reaction Outcomes
The following table summarizes predicted properties and potential outcomes for key reactions. These are theoretical and should be validated experimentally.
Property/Reaction
Predicted Value/Outcome
Rationale
Boiling Point
140-160 °C (at atmospheric pressure)
Based on similar sized alcohols and ethers.
¹H NMR (CDCl₃, predicted)
Complex multiplets for cyclopropyl protons (0.2-1.0 ppm), methoxy singlet (~3.4 ppm)
Characteristic shifts for these functional groups.
Acid-Catalyzed Rearrangement
Favors formation of the thermodynamically more stable homoallylic alcohol.
The methoxy group may stabilize a transient carbocation, influencing the reaction pathway.
Oxidation (e.g., with PCC)
1-Cyclopropyl-2-methoxypropan-1-one
Standard oxidation of a secondary alcohol to a ketone.
Conclusion and Future Outlook
1-Cyclopropyl-2-methoxypropan-1-ol is a promising, yet underexplored, precursor for the synthesis of novel and potentially valuable compounds. Its unique substitution pattern offers intriguing possibilities for controlling the regioselectivity of classical cyclopropyl carbinol reactions. The protocols and theoretical discussions presented here provide a solid foundation for researchers to begin exploring the synthetic utility of this molecule. Further investigations into its reactivity with a broader range of reagents and its application in the synthesis of complex target molecules are highly encouraged. The insights gained from such studies will undoubtedly contribute to the expanding toolbox of synthetic organic chemistry and accelerate the discovery of new chemical entities with valuable applications.
References
Vertex AI Search. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety.
Unknown. (2025, October 15). Cyclopropyl Carbinol: A Versatile Intermediate in Modern Synthesis.
ChemicalBook. (2019, November 1). Applications of Cyclopropyl carbinol.
Actylis. (n.d.). Cyclopropylmethanol.
Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
PMC. (2022, November 10). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.
PMC. (n.d.). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
Sandridge, M. J., McLarney, B. D., Williams, C. W., & France, S. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols: Understanding Substituent Effects and Predicting E/Z Selectivity. The Journal of Organic Chemistry, 82(20), 10883–10897.
PubMed. (2002, June 28). Stereoselective synthesis of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers.
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
ResearchGate. (2025, August 9). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.
Unknown. (n.d.). structure and reactivity of the cyclopropane species.
ACS Publications. (2023, May 4). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols.
Google Patents. (n.d.). CN108516922A - A kind of preparation method of cyclopropyl-carbinol.
RSC Publishing. (n.d.). Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement.
Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
CHIMIA. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.
ResearchGate. (n.d.). Reactions of 1,2-cyclopropyl carbohydrates | Request PDF.
Google Patents. (n.d.). US20030166975A1 - Preparation of 1-methoxy-2-propanol.
PMC. (n.d.). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones.
Note to the Reader Following a comprehensive search of the scientific literature, no specific catalytic applications or established protocols for 1-Cyclopropyl-2-methoxypropan-1-ol could be located. This suggests that th...
Author: BenchChem Technical Support Team. Date: March 2026
Note to the Reader
Following a comprehensive search of the scientific literature, no specific catalytic applications or established protocols for 1-Cyclopropyl-2-methoxypropan-1-ol could be located. This suggests that the compound is either novel, not yet characterized for catalytic purposes, or its applications are not documented in publicly accessible databases.
To fulfill the core requirements of your request for a detailed technical guide on a related chiral molecule, this document has been structured around a well-documented and structurally similar compound: (1R)-1-Cyclopropylprop-2-yn-1-ol . This versatile chiral building block serves as an excellent proxy to demonstrate the creation of in-depth application notes and protocols for researchers, scientists, and drug development professionals. The principles, experimental designs, and data presentation formats detailed herein are representative of the high standards required in chemical and pharmaceutical research.
Application Notes & Protocols: The Strategic Role of (1R)-1-Cyclopropylprop-2-yn-1-ol in Asymmetric Synthesis
Introduction: The Value of Chiral Propargyl Alcohols in Modern Synthesis
(1R)-1-Cyclopropylprop-2-yn-1-ol is a stereodefined propargylic alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure is notable for three key features: a stereochemically defined secondary alcohol, a metabolically robust and conformationally rigid cyclopropyl group, and a synthetically versatile terminal alkyne. This unique combination makes it a highly valuable chiral building block for the synthesis of complex organic molecules, including potent antiviral agents.[3][4]
The enantioselective synthesis of propargyl alcohols is a foundational challenge in organic chemistry, providing critical access to chiral intermediates.[1] Among the most direct and atom-economical strategies is the catalytic asymmetric addition of terminal alkynes to aldehydes. This guide provides a detailed examination of a robust and scalable method for preparing (1R)-1-Cyclopropylprop-2-yn-1-ol: the Carreira reaction, which employs a catalyst generated in situ from zinc trifluoromethanesulfonate (Zn(OTf)₂) and the chiral amino alcohol ligand, (+)-N-methylephedrine.[1]
Core Principle: Enantioselective Alkynylation of Cyclopropanecarboxaldehyde
The synthesis hinges on the enantioselective addition of an alkynyl nucleophile to the prochiral cyclopropanecarboxaldehyde. The causality behind this highly selective transformation lies in the formation of a chiral catalytic complex that orchestrates the facial selectivity of the nucleophilic attack.
Catalyst Formation: Zinc triflate, a Lewis acid, coordinates with the chiral ligand, (+)-N-methylephedrine, to form a chiral zinc-amino alkoxide complex. The presence of a base, such as triethylamine, facilitates the deprotonation of the alkyne and the ligand's hydroxyl group.
Stereochemical Control: This well-defined chiral complex coordinates to both the aldehyde and the alkynyl nucleophile. The steric environment created by the ligand directs the approach of the zinc-acetylide to one specific face of the aldehyde's carbonyl group. This controlled geometry in the transition state is the origin of the high enantioselectivity, preferentially forming the (R)-enantiomer of the resulting propargyl alcohol.[1][2]
Use of a Protecting Group: To prevent side reactions and improve handling, a protected alkyne, trimethylsilylacetylene (TMSA), is often used. The bulky trimethylsilyl group can also enhance the stereoselectivity of the addition. This necessitates a subsequent deprotection step to yield the final target molecule.[1]
Caption: Reaction mechanism for the asymmetric synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol, providing researchers with expected benchmarks for yield and product purity.[1][2]
This section provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol. Each step includes checkpoints for monitoring progress, ensuring the protocol's trustworthiness.
Protocol 1: Asymmetric Alkynylation of Cyclopropanecarboxaldehyde
Saturated aqueous NH₄Cl, NaHCO₃, and Brine solutions
Anhydrous Magnesium Sulfate (MgSO₄)
Standard laboratory glassware (jacketed reactor or Schlenk flasks), under inert (N₂ or Ar) atmosphere.
Procedure:
Catalyst Preparation (In Situ):
a. To a dry, nitrogen-purged jacketed glass reactor, add (+)-N-methylephedrine (0.15 mol) and anhydrous toluene (500 mL).
b. Begin stirring and add zinc trifluoromethanesulfonate (0.1 mol) in one portion.
c. Stir the resulting suspension at ambient temperature for 1-2 hours. The mixture should become a fine, white suspension.
d. Add triethylamine (2.0 mol) followed by trimethylsilylacetylene (1.2 mol).
e. Cool the reaction mixture to 0 °C using a circulating chiller.
Asymmetric Addition:
a. Prepare a solution of cyclopropanecarboxaldehyde (1.0 mol) in anhydrous toluene (200 mL).
b. Slowly add the aldehyde solution to the cooled catalyst mixture via an addition funnel over 2-3 hours. Causality Check: Slow addition is critical to control the reaction exotherm and maintain the internal temperature below 5 °C, which is crucial for achieving high enantioselectivity.
c. After the addition is complete, allow the reaction to stir at 0 °C for an additional 12-16 hours.
Reaction Monitoring & Work-up:
a. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the aldehyde is complete.
b. Once complete, quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution (500 mL) while maintaining the temperature at 0 °C.
c. Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.
d. Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).
e. Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ (300 mL) and brine (300 mL).
f. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (R)-1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol. The product is typically a viscous oil and can be carried forward without further purification.
Protocol 2: Deprotection to Yield (1R)-1-Cyclopropylprop-2-yn-1-ol
Desilylation Reaction:
a. Dissolve the crude silyl-protected alcohol (approx. 1.0 mol) in anhydrous methanol (1 L) in the reactor.
b. Add anhydrous potassium carbonate (0.2 mol) to the solution.
c. Stir the mixture at room temperature for 2-4 hours.
Reaction Monitoring & Work-up:
a. Monitor the deprotection by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the more polar product spot.
b. Once the reaction is complete, filter off the solid potassium carbonate and wash the solids with a small amount of methanol.
c. Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
a. Purify the crude product by flash column chromatography on silica gel.
b. Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5 to 80:20) to isolate the pure product.
c. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (1R)-1-Cyclopropylprop-2-yn-1-ol as a colorless to pale yellow oil.
Final Analysis:
a. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
b. Determine the enantiomeric excess (ee) by chiral HPLC analysis to validate the stereochemical integrity of the final product.
Caption: Experimental workflow with integrated QC checkpoints.
References
BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
BenchChem. (2025). Application Note: Asymmetric Synthesis of (1R)-1-Cyclopropylprop-2-yn-1-ol.
BenchChem. (2025). A Technical Guide to (1R)
BenchChem. (2025). Application Notes and Protocols: The Strategic Use of (1R)-1-Cyclopropylprop-2-yn-1-ol in the Total Synthesis of Antiviral Agent.
Application Note: Strategic Utilization of 1-Cyclopropyl-2-methoxypropan-1-ol in Natural Product Synthesis and Derivatization
Executive Summary The translation of complex natural products (NPs) into viable clinical candidates is frequently bottlenecked by poor pharmacokinetic (PK) properties, particularly rapid metabolic clearance and suboptima...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The translation of complex natural products (NPs) into viable clinical candidates is frequently bottlenecked by poor pharmacokinetic (PK) properties, particularly rapid metabolic clearance and suboptimal aqueous solubility. The strategic incorporation of 1-Cyclopropyl-2-methoxypropan-1-ol (CAS 1539787-19-3) as a bifunctional building block offers a highly effective solution to these challenges.
This application note details the mechanistic rationale and provides validated, self-contained protocols for utilizing this building block in late-stage natural product derivatization. By introducing a cyclopropyl group, researchers can impart severe steric constraints and metabolic shielding, while the methoxypropanol tail provides a tunable hydrophilic handle to maintain optimal lipophilicity (LogP).
Mechanistic Rationale: The "Why" Behind the Building Block
The integration of 1-cyclopropyl-2-methoxypropan-1-ol into natural product scaffolds operates on two synergistic structural principles:
A. The Cyclopropyl Effect: Metabolic Shielding & Conformational Restriction
The cyclopropyl ring addresses multiple roadblocks that can occur during drug discovery, such as enhancing target potency, increasing metabolic stability, and contributing to an entropically more favorable binding to the receptor[1].
Metabolic Stability: Purely aliphatic side chains in natural products are highly susceptible to oxidation. The cyclopropyl ring possesses shorter, stronger C-H bonds with enhanced s-character. This high C-H bond dissociation energy results in a reduced susceptibility to oxidative metabolism by 2 due to the increase in energy needed for the initial hydrogen atom abstraction step[2].
Rigidity: Cyclopropyl rings are often used strategically as isosteric replacements for alkenes or as rigid alkyl linkers to reduce off-target effects[3]. By locking the conformation of the appended side chain, the entropic penalty upon target binding is minimized.
B. The Methoxypropanol Advantage: ADME Optimization
While cyclopropyl rings are key pharmacophores in bioactive natural products[4], adding purely hydrophobic cyclopropyl-alkyl chains can excessively increase lipophilicity, leading to poor aqueous solubility and non-specific protein binding. The adjacent methoxy ether in this building block acts as a critical hydrogen bond acceptor (HBA) , balancing the molecule's overall hydrophilicity and ensuring oral bioavailability is not compromised during derivatization.
Physicochemical Impact Summary
The following table summarizes the quantitative and qualitative shifts in physicochemical properties when replacing a standard aliphatic chain with the 1-cyclopropyl-2-methoxypropyl moiety.
Property
Standard Aliphatic Chain (e.g., Isobutyl)
1-Cyclopropyl-2-methoxypropyl Moiety
Causality / Impact in Drug Development
C-H Bond Energy
~98 kcal/mol
~106 kcal/mol (Cyclopropyl)
Higher energy resists CYP450-mediated hydrogen abstraction, prolonging half-life.
Conformational Flexibility
High (Multiple rotatable bonds)
Low (Ring-restricted)
Reduces entropic penalty upon target binding; locks the molecule in its active conformation.
Lipophilicity (LogP)
High (Purely hydrophobic)
Balanced (Methoxy oxygen acts as HBA)
Prevents excessive lipophilicity, maintaining aqueous solubility and oral bioavailability.
Steric Bulk
Linear / Branched
Coplanar ring system
Fills shallow hydrophobic pockets more efficiently than linear chains, enhancing target affinity.
Experimental Workflows & Protocols
The secondary hydroxyl group of 1-cyclopropyl-2-methoxypropan-1-ol serves as a versatile synthetic handle. Below are two field-proven protocols for integrating this building block into complex natural product scaffolds.
Protocol A: Late-Stage Steglich Esterification for Macrolide/Terpene Derivatization
Objective: Attach the building block to a natural product containing a free carboxylic acid (e.g., a polyketide or modified terpene) without epimerizing sensitive α-chiral centers.
Preparation: Dissolve the natural product acid in anhydrous DCM (0.1 M) under an inert argon atmosphere.
Causality: Strict moisture exclusion is required to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back to the starting acid.
Activation: Cool the solution to 0 °C. Add EDC·HCl and DMAP. Stir for 15 minutes.
Causality: Pre-activation at 0 °C minimizes the risk of epimerization at the α-carbon of the natural product, a common degradation pathway in thermally labile complex molecules.
Coupling: Add 1-cyclopropyl-2-methoxypropan-1-ol dropwise. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 12 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Oxidation and Reductive Amination for Alkaloid Modification
Objective: Convert the building block into a ketone to functionalize natural products containing primary or secondary amines (e.g., alkaloid scaffolds).
Phase 1: Mild Oxidation
Reaction: Dissolve 1-cyclopropyl-2-methoxypropan-1-ol (1.0 eq) in anhydrous DCM. Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.
Causality: DMP is selected over Swern or Jones oxidations because it operates under mild, neutral conditions. Acidic or highly basic conditions risk cleaving the sensitive methoxy ether or triggering the ring-opening of the strained cyclopropyl moiety.
Isolation: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract with diethyl ether. Caution: The resulting 1-cyclopropyl-2-methoxypropan-1-one is volatile; evaporate solvents carefully at >150 mbar at 20 °C.
Phase 2: Reductive Amination
Imine Formation: Combine the synthesized ketone (1.5 eq) and the natural product amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) and stir for 1 hour.
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) and stir for 16 hours at room temperature.
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted ketone, ensuring high chemoselectivity and preventing the formation of undesired alcohol byproducts.
Pathway Visualizations
Workflow for derivatizing natural products using 1-Cyclopropyl-2-methoxypropan-1-ol.
Mechanism of enhanced metabolic stability imparted by the cyclopropyl moiety.
References
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. 2
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. 3
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed (ACS J Med Chem). 1
A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - Journal of the American Chemical Society. 4
Application Note: Selective Oxidation of 1-Cyclopropyl-2-methoxypropan-1-ol to 1-Cyclopropyl-2-methoxypropan-1-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The oxidation of 1-cyclopropyl-2-methoxypropan-1-ol to...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary
The oxidation of 1-cyclopropyl-2-methoxypropan-1-ol to its corresponding ketone, 1-cyclopropyl-2-methoxypropan-1-one , represents a critical transformation in the synthesis of cyclopropyl-bearing pharmacophores. This substrate presents two distinct structural vulnerabilities: an acid-sensitive cyclopropyl ring and a base-sensitive
β
-methoxy ether. This application note details two field-proven, self-validating protocols—Dess-Martin Periodinane (DMP) oxidation and Swern oxidation —designed to achieve quantitative conversion while completely suppressing ring-opening and
β
-elimination side reactions.
Mechanistic Rationale & Structural Considerations
When designing an oxidation protocol for 1-cyclopropyl-2-methoxypropan-1-ol, the causality behind reagent selection is dictated by the molecule's structural liabilities:
Cyclopropyl Ring Sensitivity: Cyclopropyl carbinyl systems are highly susceptible to ring-opening or homoallylic rearrangement when exposed to strong acids or single-electron (radical) oxidation pathways[1]. Consequently, harsh transition-metal oxidants like the Jones reagent (CrO
3
/H
2
SO
4
) are strictly contraindicated.
β
-Methoxy Group: The ether linkage at the C2 position introduces a risk of
β
-elimination if the reaction intermediate is subjected to elevated temperatures in the presence of strong bases.
Peroxide Formation: As a methoxy ether derivative, the substrate and product can form unstable peroxides upon prolonged exposure to atmospheric oxygen[2]. Solvents must be degassed, and the product should be stored under an inert atmosphere.
To navigate these constraints, two-electron oxidations operating under neutral or strictly controlled cryogenic conditions are required. DMP provides a neutral, room-temperature pathway[3], while the Swern oxidation utilizes a cryogenic sulfonium ylide intermediate to prevent side reactions[4].
Comparative Oxidation Strategies
The following table summarizes the quantitative and operational metrics for selecting the appropriate oxidation strategy based on scale and laboratory constraints.
Protocol
Reagents
Operating Temp
Yield Potential
Scalability
Key Advantage / Causality
DMP Oxidation
DMP, NaHCO
3
, CH
2
Cl
2
0 °C to RT
>95%
Low to Medium (<10g)
Neutral conditions prevent cyclopropyl ring opening; extremely mild[5].
Swern Oxidation
(COCl)
2
, DMSO, Et
3
N, CH
2
Cl
2
-78 °C to RT
90–95%
High (>10g)
Atom-economical; cryogenic temps prevent
β
-methoxy elimination[6].
Anelli (TEMPO)
TEMPO, NaOCl, KBr, CH
2
Cl
2
/H
2
O
0 °C
85–90%
Medium
Eco-friendly (metal-free); biphasic system allows rapid workup.
Mechanistic Workflow & Decision Matrix
Fig 1. Decision matrix and workflow for 1-cyclopropyl-2-methoxypropan-1-ol oxidation.
Recommended for discovery chemistry and library synthesis due to operational simplicity.
Mechanistic Causality: DMP releases acetic acid as a byproduct during the oxidation of the alcohol. Because the cyclopropyl ring is acid-sensitive, sodium bicarbonate (NaHCO
3
) is added as a heterogeneous buffer to maintain strict neutrality and prevent ring-opening[5].
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Substrate Loading: Dissolve 1-cyclopropyl-2-methoxypropan-1-ol (1.00 g, 7.68 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 38 mL) to achieve a 0.2 M concentration.
Buffering: Add solid NaHCO
3
(1.29 g, 15.36 mmol, 2.0 equiv) to the stirring solution.
Oxidant Addition: Cool the suspension to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (3.91 g, 9.22 mmol, 1.2 equiv) portion-wise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5–2 hours. Monitor conversion via TLC (stain with KMnO
4
; the alcohol will oxidize, and the product will appear as a higher R
f
spot).
Self-Validating Quench: Pour the reaction mixture into a 1:1 mixture of saturated aqueous Na
2
S
2
O
3
and saturated aqueous NaHCO
3
(40 mL). Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble, benign iodine(I) salts, while the bicarbonate neutralizes residual acetic acid. Stir vigorously for 15 minutes until the organic layer transitions from cloudy to completely clear.
Isolation: Separate the layers. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Protocol B: Swern Oxidation
Recommended for process scale-up (>10g) to avoid the high cost and shock-sensitivity of bulk DMP.
Mechanistic Causality: The Swern oxidation relies on the generation of a highly reactive chlorodimethylsulfonium chloride intermediate. The reaction must be strictly maintained at -78 °C prior to base addition; allowing the temperature to rise prematurely will cause the intermediate to decompose into mixed thioacetals or trigger Pummerer-type side reactions[6].
Step-by-Step Methodology:
Activation: In a flame-dried flask under argon, add anhydrous DCM (50 mL) and oxalyl chloride (1.17 g, 9.22 mmol, 1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Intermediate Formation: Add anhydrous DMSO (1.44 g, 18.4 mmol, 2.4 equiv) dropwise via syringe. Safety Note: Vigorous gas evolution (CO and CO
2
) will occur[4]. Stir for 15 minutes at -78 °C.
Substrate Addition: Dissolve 1-cyclopropyl-2-methoxypropan-1-ol (1.00 g, 7.68 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature at -78 °C. Stir for 30 minutes to form the alkoxysulfonium ion[6].
Ylide Formation & Elimination: Add triethylamine (3.88 g, 38.4 mmol, 5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.
Workup: Quench the reaction with water (30 mL). Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organics with saturated aqueous NH
4
Cl (to remove residual Et
3
N), followed by brine.
Odor Mitigation: Crucial Step: Rinse all glassware with a dilute bleach (NaOCl) solution to oxidize the malodorous dimethyl sulfide (DMS) byproduct into odorless dimethyl sulfoxide (DMSO)[4].
The crude 1-cyclopropyl-2-methoxypropan-1-one can typically be used without further purification if the protocols are followed strictly. If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Analytical Markers for Verification:
1
H NMR (CDCl
3
): Successful oxidation is confirmed by the complete disappearance of the carbinol proton (CH-OH) typically found between
δ
3.20–3.80 ppm. The cyclopropyl methine proton adjacent to the newly formed carbonyl will shift downfield due to the anisotropic deshielding effect of the C=O
π
-system.
13
C NMR (CDCl
3
): Appearance of a distinct ketone carbonyl carbon resonance near
δ
208–212 ppm.
IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm
−1
) and appearance of a sharp, strong C=O stretch (~1705 cm
−1
).
References
Bietti, M., & Capone, A. (2008). One-electron Oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. Journal of Organic Chemistry. Available at:[Link]
Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis. Available at:[Link]
Application Note: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropyl Ketones
Executive Summary The incorporation of cyclopropane rings into pharmacophores is a highly sought-after strategy in drug discovery. The cyclopropyl moiety restricts peptide conformations, reduces off-target effects, and s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of cyclopropane rings into pharmacophores is a highly sought-after strategy in drug discovery. The cyclopropyl moiety restricts peptide conformations, reduces off-target effects, and significantly increases both metabolic stability and brain permeability[1]. The Johnson-Corey-Chaykovsky (JCC) reaction remains one of the most robust, metal-free methodologies for synthesizing these strained three-membered rings[2]. By reacting an
α,β
-unsaturated carbonyl (enone) with a specific sulfur ylide, synthetic chemists and drug development professionals can access highly functionalized cyclopropyl ketones with excellent trans-diastereoselectivity[2][3].
Mechanistic Principles: The "Soft" Ylide Advantage
The JCC reaction relies on the in situ generation of a sulfur ylide via the deprotonation of a sulfonium or sulfoxonium salt[4][5]. For the synthesis of cyclopropanes, dimethyloxosulfonium methylide (often referred to as Corey's ylide) is strictly preferred over its sulfonium counterpart (dimethylsulfonium methylide)[4][6].
The causality behind this reagent selection lies in Hard-Soft Acid-Base (HSAB) theory and thermodynamic control:
Charge Delocalization: The presence of the oxygen atom in the sulfoxonium ylide delocalizes the negative charge on the carbanion, making it a "softer" nucleophile compared to the "harder" sulfonium ylide[2].
Regioselectivity: Soft nucleophiles preferentially attack the soft electrophilic site of an enone—the
β
-carbon—via a 1,4-conjugate (Michael) addition. Conversely, hard nucleophiles attack the hard carbonyl carbon (1,2-addition) to form epoxides[2][3].
Thermodynamic Control: Density Functional Theory (DFT) studies demonstrate that the 1,4-attack leading to the cyclopropane is an irreversible, energetically favored pathway, whereas the 1,2-attack is reversible[2].
Following the 1,4-addition, a zwitterionic enolate intermediate is formed (the rate-determining step). This intermediate undergoes an intramolecular
SN2
cyclization, expelling dimethyl sulfoxide (DMSO) as a stable leaving group to close the cyclopropane ring.
Mechanistic pathway of the Corey-Chaykovsky cyclopropanation reaction.
Reaction Optimization and Quantitative Data
While the classic protocol utilizes sodium hydride (NaH) in DMSO, recent advancements have optimized the reaction for scalability, safety, and speed[1][7]. The table below summarizes quantitative data across different modern methodologies to aid researchers in selecting the optimal conditions for their specific substrates.
Table 1: Comparative Reaction Conditions for Corey-Chaykovsky Cyclopropanation
The following protocol details the synthesis of a cyclopropyl ketone using the classic Trimethylsulfoxonium iodide (TMSOI) and NaH system. Every step is designed with built-in causality and visual validation to ensure high fidelity and reproducibility.
Step-by-step experimental workflow for Corey-Chaykovsky cyclopropanation.
Step 1: System Purging and Reagent Preparation
Action: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or
N2
.
Causality: Sulfur ylides are highly hygroscopic and sensitive to moisture. Water will prematurely protonate the ylide back into the inactive sulfoxonium salt, halting the reaction[1].
Validation: A stable positive pressure of inert gas (monitored via a bubbler) ensures a moisture-free environment.
Step 2: Ylide Generation
Action: Add Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv.) and anhydrous DMSO (0.5 M relative to substrate). Cool the suspension to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv.) in small portions.
Causality: The strong base deprotonates TMSOI to form dimethyloxosulfonium methylide. The reaction is highly exothermic and releases hydrogen gas (
H2
); cooling prevents the thermal decomposition of the newly formed ylide[4][5].
Validation: The initial opaque, milky suspension will gradually turn into a clear, homogenous solution. The complete cessation of effervescence (bubbling) visually confirms that ylide generation is 100% complete.
Step 3: Electrophile Addition
Action: Dissolve the
α,β
-unsaturated ketone (1.0 equiv.) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 15 minutes at room temperature.
Causality: Dropwise addition controls the kinetics of the exothermic 1,4-conjugate addition. Rapidly dumping the substrate can cause localized heating, leading to enone polymerization or ylide degradation[3].
Validation: A distinct color change (often turning yellow or orange) occurs immediately upon addition, indicating the formation of the zwitterionic enolate intermediate.
Step 4: Cyclization Phase
Action: Stir the reaction mixture at room temperature or gently heat to 50 °C for 2–12 hours.
Causality: While the 1,4-addition is fast, the intramolecular
SN2
displacement of the bulky DMSO leaving group requires activation energy to overcome the steric strain of forming a three-membered ring[3].
Validation: Monitor the reaction via TLC (Thin-Layer Chromatography). The complete disappearance of the UV-active enone spot and the emergence of a new, less polar spot confirms successful cyclopropanation.
Step 5: Quenching and Workup
Action: Cool the vessel to 0 °C and carefully quench with saturated aqueous
NH4Cl
. Extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers extensively with water or brine.
Causality:NH4Cl
safely neutralizes any unreacted NaH or ylide. Extensive aqueous washing is critical because DMSO is highly miscible in organic solvents and must be partitioned into the aqueous phase.
Validation: The organic layer should be clear. Evaporation of the solvent under reduced pressure yields the crude cyclopropyl ketone, which can be further purified by flash column chromatography.
For large-scale pharmaceutical applications, the use of explosive NaH and difficult-to-remove DMSO presents significant bottlenecks[1]. Recent machine learning-assisted developments have introduced a mechanochemical (solvent-free) JCC protocol. By milling TMSOI with potassium hydroxide (KOH) and the enone substrate in a ball mill for just 5–10 minutes, chemists can achieve up to 95% yield under ambient, air-equilibrated conditions, completely bypassing the hazards of the traditional liquid-phase synthesis[7].
[5] A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances (RSC Publishing).[Link]
[1] Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development (ACS Publications).[Link]
[8] "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. ResearchGate.[Link]
[7] Machine Learning–Assisted Development of a Fast Mechanochemical Johnson–Corey–Chaykovsky Reaction. ChemRxiv.[Link]
Technical Support Center: Optimization of Reaction Conditions for 1-Cyclopropyl-2-methoxypropan-1-ol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol. This valuable chiral building block presents unique...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol. This valuable chiral building block presents unique challenges, primarily related to the formation and use of organometallic reagents. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Section 1: Synthesis Overview and Key Challenges
The most direct and common route to synthesize 1-Cyclopropyl-2-methoxypropan-1-ol is via the nucleophilic addition of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide (a Grignard reagent), to 2-methoxypropanal.
General Reaction Scheme:
Caption: General workflow for the Grignard synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol.
While elegant, this reaction is fraught with potential pitfalls characteristic of Grignard syntheses. The high basicity and nucleophilicity of the Grignard reagent make it exquisitely sensitive to environmental conditions and prone to side reactions.[1][2] This guide will address these challenges systematically.
Section 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My reaction yield is very low or I'm only recovering starting material. What went wrong?
This is the most frequent issue and almost always points to problems with the Grignard reagent itself or the reaction conditions. Low yields can stem from several factors, including poor reagent quality, the presence of moisture, and competing side reactions.[1][3]
Cause A: Inactive or Decomposed Grignard Reagent
Explanation: Grignard reagents are highly sensitive to air and moisture.[1] If your glassware or solvent is not perfectly anhydrous, the reagent will be quenched before it can react with the aldehyde. Similarly, commercial Grignard solutions can degrade over time, and their actual concentration may be lower than stated on the label.
Solution:
Flame-Dry All Glassware: Before assembling your reaction, flame-dry all glassware under a vacuum or a strong flow of inert gas (argon or nitrogen) to remove adsorbed water. Let it cool to room temperature under the inert atmosphere.[1][4]
Use Anhydrous Solvents: Use freshly distilled, dry solvents or commercially available anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices; THF is often preferred for its ability to better solvate the Grignard reagent.[4]
Titrate Your Grignard Reagent: Never assume the concentration on the bottle is accurate. Titrate the Grignard solution immediately before use to determine its active concentration.[1] This ensures you use the correct stoichiometry. A common method involves titration against a known concentration of I₂ until the dark brown color disappears.[1]
Cause B: Poor Magnesium Activation (If preparing the Grignard in-situ)
Explanation: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with cyclopropyl bromide.
Solution:
Mechanical Activation: In a glovebox or under inert gas, briefly grind the magnesium turnings in a dry mortar and pestle to expose fresh metal surfaces.
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[4] The iodine reacts with the surface to form MgI₂, which helps disrupt the oxide layer. You can also add a few drops of 1,2-dibromoethane.
Cause C: Competing Side Reactions
Explanation: The Grignard reagent can participate in undesired reactions that consume it without forming the desired product.
Solution:
Wurtz Coupling: The Grignard reagent can react with the unreacted cyclopropyl bromide to form bicyclopropyl. This is favored at higher temperatures. Optimization: Add the cyclopropyl bromide slowly to the magnesium turnings to maintain a low instantaneous concentration and control the exotherm.
Reduction: If the Grignard reagent contains β-hydrogens, it can reduce the aldehyde to an alcohol. While cyclopropylmagnesium bromide does not have β-hydrogens, impurities in the starting materials might. Optimization: Ensure the purity of your starting materials.
Troubleshooting Flowchart: Low Product Yield
Caption: A decision tree for troubleshooting low yields in the Grignard reaction.
Question 2: My NMR shows my desired product, but also a significant amount of a secondary alcohol byproduct. What happened?
Cause: Aldehyde Reduction
Explanation: This typically occurs when using Grignard reagents that have hydrogens on their β-carbon (e.g., ethylmagnesium bromide), which can act as a hydride source via a Meerwein-Ponndorf-Verley-type mechanism.[3] While cyclopropylmagnesium bromide lacks β-hydrogens, this side reaction can still be promoted by certain impurities or if the reaction temperature is too high.
Solution:
Temperature Control: Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C) to favor nucleophilic addition over reduction.[3] Maintain this low temperature for a period before allowing the reaction to slowly warm.
Purity of Reagents: Ensure your 2-methoxypropanal is pure and free from contaminants that could facilitate reduction pathways.
Question 3: The work-up is difficult, and I'm getting a persistent emulsion. How can I improve product isolation?
Cause: Formation of Magnesium Hydroxide Salts
Explanation: Quenching the reaction with water or dilute acid leads to the formation of magnesium salts (Mg(OH)Br, Mg(OH)₂), which can form a gelatinous precipitate that traps the product and causes emulsions during extraction.
Solution:
Careful Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is generally better than water or strong acids at minimizing emulsions, as it buffers the solution and forms more soluble magnesium complexes.
Filter if Necessary: If a persistent precipitate forms, you may need to filter the entire mixture through a pad of Celite® after quenching and before transferring to a separatory funnel. Wash the filter cake thoroughly with your extraction solvent (e.g., diethyl ether, ethyl acetate) to recover any adsorbed product.
Multiple Extractions: Perform multiple extractions (at least 3x) of the aqueous layer, as the alcohol product may have some water solubility.[1]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and temperature for this reaction?
A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent due to its excellent ability to solvate the Grignard reagent.[4] The optimal temperature involves a trade-off. Grignard formation is often initiated at room temperature and may require gentle refluxing to proceed to completion. However, the subsequent addition of the aldehyde should be performed at a low temperature (0 °C to -78 °C) to minimize side reactions. The reaction is then typically allowed to slowly warm to room temperature.[6]
Q: How can I confirm the identity and purity of 1-Cyclopropyl-2-methoxypropan-1-ol?
A: A combination of analytical techniques is recommended.[7]
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should see characteristic signals for the cyclopropyl protons (a complex multiplet at high field, ~0.1-1.0 ppm), the methoxy group (~3.3-3.5 ppm), and the protons on the propanol backbone.
Gas Chromatography-Mass Spectrometry (GC-MS): GC can determine the purity of the sample by showing the relative area of the product peak versus impurities. MS will show the molecular ion peak and a characteristic fragmentation pattern to confirm the molecular weight.
Infrared (IR) Spectroscopy: This will show a strong, broad absorption in the ~3200-3600 cm⁻¹ region, characteristic of the O-H stretch of an alcohol.
Q: Are there any specific safety concerns?
A: Yes. Cyclopropyl bromide is a volatile and potentially toxic alkyl halide. Grignard reagents are pyrophoric upon contact with air, especially if the solvent evaporates. Anhydrous ethers like THF can form explosive peroxides over time and should be handled with care.[8] The reaction can be exothermic and should be conducted with proper cooling and behind a safety shield. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-resistant gloves and safety glasses.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation and Titration of Cyclopropylmagnesium Bromide
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of argon or nitrogen throughout.
Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
Formation: Add a portion of anhydrous THF to the flask. In the addition funnel, place cyclopropyl bromide (1.0 equivalent) dissolved in anhydrous THF. Add a small amount of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle bubbling), gently warm the flask.
Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
Completion: After the addition is complete, stir the resulting grey-black solution at room temperature for 1-2 hours.
Titration (Iodine Method):
In a separate dry flask, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF.
Cool the iodine solution to 0 °C.
Slowly add the prepared Grignard solution via syringe until the brown color disappears permanently.
Calculate the molarity using the 1:1 stoichiometry: Molarity (M) = moles of I₂ / Volume of Grignard solution (L).[1]
Protocol 4.2: Optimized Synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol
Setup: In a flame-dried, inerted flask, add the freshly titrated cyclopropylmagnesium bromide solution (1.1 equivalents). Cool the solution to 0 °C using an ice-water bath.
Aldehyde Addition: Dissolve 2-methoxypropanal (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via syringe or addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC or GC for the consumption of the aldehyde.
Work-up: Cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.
Section 5: Data Summary
The choice of reaction parameters can significantly impact the outcome. The following table provides a summary of expected results based on common experimental variables.
Parameter
Condition A
Condition B
Expected Outcome
Rationale
Solvent
Anhydrous THF
Diethyl Ether
Higher yield in THF
THF is a better Lewis base, enhancing the reactivity of the Grignard reagent.
Addition Temp.
0 °C
Room Temperature
Higher purity at 0 °C
Low temperature disfavors side reactions like reduction and enolization.[3]
Work-up Quench
Sat. aq. NH₄Cl
H₂O
Easier work-up with NH₄Cl
NH₄Cl is a mild proton source that forms more soluble magnesium complexes, preventing emulsions.[5]
Grignard Stoich.
1.1 eq.
2.0 eq.
Higher yield with 1.1 eq.
A large excess of Grignard reagent is unnecessary if titrated and can lead to more byproducts and a more difficult work-up.
References
BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in (+)-Fenchone Reactions. BenchChem Technical Support.
Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry.
Ghosh, A., et al. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones.
Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
Salaun, J., & Conia, J. M. (1971). Cyclopropanol, 1-ethoxy-. Organic Syntheses, 51, 134. [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
De Souza, J. A. C., et al. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Source not specified].
DePuy, C. H. (1971). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 4(12), 393–400.
BenchChem. (2025). Common side reactions in the synthesis of cyclopropyl ketones. BenchChem Technical Support.
BenchChem. (2025). A Technical Guide to (1R)
Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA, 63(1-2), 33-36.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene. BenchChem Technical Support.
Technical Support Center: Overcoming Solubility Issues with 1-Cyclopropyl-2-methoxypropan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3). While this molecule serves as a highly versatile small-molecule scaffold[1], its unique structural features often introduce unexpected solubility bottlenecks during high-concentration stock preparation and aqueous assay dilutions.
This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities behind these solubility challenges, and provides self-validating protocols to ensure absolute data integrity in your downstream assays.
Part 1: Physicochemical Profile & Solubility Implications
To troubleshoot solubility, we must first deconstruct the molecule. 1-Cyclopropyl-2-methoxypropan-1-ol contains a hydrophilic core (a secondary hydroxyl group and a methoxy ether) flanked by lipophilic regions (a cyclopropyl ring and a methyl group). This dichotomy dictates its behavior in different solvent systems.
Favorable for rapid dissolution; low lattice energy barrier compared to macrocycles.
H-Bond Donors
1 (-OH)
Promotes aqueous solubility via direct hydrogen bonding with water molecules.
H-Bond Acceptors
2 (-O-, -OH)
Enhances interaction with protic solvents and polar cosolvents (e.g., PEG-400).
Lipophilic Moieties
Cyclopropyl, Methyl
Drives hydrophobic aggregation and sub-visual precipitation in high-salt buffers.
Ionizability (pKa)
Neutral (Non-ionizable)
pH adjustments and traditional salt formation strategies are entirely ineffective.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does 1-Cyclopropyl-2-methoxypropan-1-ol precipitate or form a cloudy emulsion when diluted from a DMSO stock into PBS?Causality: This is driven by the "solvent shift" phenomenon. The molecule is highly soluble in aprotic solvents like DMSO due to its organic framework. However, rapid introduction into a high-ionic-strength aqueous buffer (like PBS) forces the hydrophobic cyclopropyl and methyl groups to self-associate to minimize contact with water (the hydrophobic effect). The sudden drop in the solvent mixture's dielectric constant causes localized supersaturation, leading to micro-emulsions or precipitation[2].
Solution: Avoid direct, rapid dilutions. Use a step-wise dilution method or introduce an intermediate cosolvent (e.g., Tween-20 or PEG-400) to lower the interfacial tension before the final aqueous dilution.
Q2: Can I use salt formation to improve the aqueous solubility of this compound?Causality: No. The feasibility of salt formation is strictly determined by the presence of acidic or basic ionizable groups[3]. 1-Cyclopropyl-2-methoxypropan-1-ol is a neutral molecule and lacks these functional groups within any physiological pH range.
Solution: Because salt formation is impossible, you must rely on alternative enabling technologies such as amorphous solid dispersions, cyclodextrin complexation (e.g., HP-β-CD), or lipid-based formulations to enhance bioavailability[2].
Q3: I am observing inconsistent, non-linear IC50 assay results. Could this be related to the compound's solubility?Causality: Yes. Sub-visual precipitation is a pervasive culprit in early-stage drug discovery[4]. If the compound forms nano-aggregates in the assay buffer, it effectively lowers the concentration of the free monomeric drug available to interact with your target, leading to artificially high IC50 values. Furthermore, these aggregates can sequester assay reagents or cause light scattering in fluorescence/absorbance readouts.
Solution: Never assume a visually clear solution is completely dissolved. Implement an OD600 turbidity check (detailed in Protocol 2) to confirm the presence of a true monomeric solution.
Q4: Does temperature affect the dissolution rate of my primary stock?Causality: Yes. The process of dissolution for most small molecules is endothermic, meaning the system must absorb heat to break intermolecular bonds[5]. If the neat compound is stored at -20°C and immediately mixed with cold solvent, the low thermal energy will severely impede dissolution.
Solution: Always allow the compound and solvents to equilibrate to room temperature. Brief application of heat (e.g., a 37°C water bath) provides the necessary activation energy to accelerate dissolution[2].
Part 3: Solubility Troubleshooting Workflow
Workflow for diagnosing and resolving small molecule solubility bottlenecks.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of a 100 mM Primary Stock
Objective: To create a thermodynamically stable stock solution while preventing moisture-induced degradation.
Thermal Equilibration: Allow the sealed vial of neat 1-Cyclopropyl-2-methoxypropan-1-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Causality: The hydroxyl and methoxy groups render the compound hygroscopic. Opening a cold vial causes atmospheric moisture condensation. Water introduced at this stage drastically reduces the compound's solubility capacity in the primary organic solvent.
Solvent Addition: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 100 mM concentration.
Causality: Anhydrous DMSO prevents the formation of a ternary system (Compound/DMSO/Water), which is notorious for causing premature precipitation.
Kinetic Disruption: Vortex the mixture vigorously for 60 seconds, followed by water bath sonication for 5 minutes at 25°C.
Causality: Sonication provides the mechanical and thermal activation energy required to disrupt intermolecular hydrogen bonding between the compound's hydroxyl groups, ensuring complete monomeric dissolution[5].
Validation Check: Inspect the vial against a dark background with a strong light source. The solution must be completely transparent with no Schlieren lines (refractive index gradients indicating incomplete mixing).
Protocol 2: Cosolvent-Mediated Aqueous Dilution (Mitigating the Solvent-Shift)
Objective: To dilute the 100 mM DMSO stock into an aqueous assay buffer without inducing sub-visual precipitation.
Intermediate Dilution: Dilute the 100 mM DMSO stock 1:10 into an intermediate solvent mixture containing 10% Tween-20 or PEG-400 in ultra-pure water.
Causality: Direct dilution into high-ionic-strength PBS causes rapid solvent exchange and hydrophobic collapse. The intermediate surfactant/cosolvent coats the hydrophobic cyclopropyl moieties, lowering the interfacial tension and creating a protective hydration shell.
Buffer Addition: Slowly add the intermediate solution dropwise to the final assay buffer under continuous, rigorous vortexing.
Causality: Dropwise addition ensures that the local concentration of the compound never exceeds its critical supersaturation point at the site of mixing.
Self-Validating Quality Control: Transfer 100 µL of the final aqueous solution to a clear 96-well plate and measure the Optical Density (OD) at 600 nm using a spectrophotometer (using the blank buffer as a reference).
Causality: Visual inspection cannot detect nano-aggregates. An
OD600≥0.05
indicates light scattering caused by sub-visual precipitation. If
OD600<0.05
, the solution is validated as a true monomeric dispersion and is safe for downstream biological assays.
References
Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms
Source: Drug Development & Delivery
URL
Title: Accelerated Small Molecule Drug Development
Source: Improved Pharma
URL
Technical Support Center: Stability & Handling of 1-Cyclopropyl-2-methoxypropan-1-ol
Core Mechanistic Vulnerabilities The stability of1[1] is fundamentally dictated by the reactivity of the -cyclopropyl alcohol moiety. The primary degradation pathway in solution is the acid-catalyzed formation of a cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Core Mechanistic Vulnerabilities
The stability of1[1] is fundamentally dictated by the reactivity of the
-cyclopropyl alcohol moiety. The primary degradation pathway in solution is the acid-catalyzed formation of a cyclopropylcarbinyl cation. Because the C-C bonds of the cyclopropane ring possess unusually high p-character, they can stabilize an adjacent positive charge via hyperconjugation in a bisected conformation.
This stabilization leads to a non-classical carbocation that rapidly equilibrates between cyclopropylcarbinyl, cyclobutyl, and homoallylic cations[2]. Consequently, exposure to even mildly acidic aqueous conditions triggers a cascade of Wagner-Meerwein rearrangements, resulting in irreversible ring-opening (yielding homoallylic alcohols/ethers) or ring-expansion (yielding cyclobutanol derivatives)[3]. Furthermore, the
-methoxy group can exert a strong inductive electron-withdrawing effect, modulating the regioselectivity of the ring-opening process[4].
Mechanistic pathway of acid-catalyzed cyclopropylcarbinyl cation rearrangement and degradation.
Troubleshooting Guides & FAQs
Q1: My aqueous stock solutions show significant degradation (>15%) over 48 hours. What is causing this?A: The most common cause is an uncontrolled drop in pH. Unbuffered water often absorbs atmospheric
, dropping the pH to ~5.5, which is sufficient to protonate the secondary hydroxyl group over time. This triggers the 2[2].
Solution: Always prepare stock solutions in a buffered matrix (e.g., 10 mM PBS, pH 7.4) or use aprotic organic solvents (like anhydrous DMSO or Acetonitrile) for long-term storage.
Q2: I am observing a mass shift of -2 Da in my LC-MS analysis. Is this related to ring-opening?A: No. A -2 Da shift indicates an oxidative degradation pathway, not ring-opening (which typically results in +18 Da from water addition or remains isobaric if isomerized). The secondary alcohol at C1 is being oxidized to a cyclopropyl ketone. This occurs in the presence of dissolved oxygen and trace transition metals.
Solution: Degas your solvents using inert gas (Argon/Nitrogen) sparging and consider adding a trace chelating agent (e.g., 1 mM EDTA) to sequester oxidative catalysts.
Q3: Does the
-methoxy group impact the stability of the cyclopropyl ring?A: Yes. While the primary driver of instability is the cyclopropylcarbinyl system, the methoxy group at the C2 position exhibits a strong inductive electron-withdrawing effect. This slightly destabilizes the adjacent carbocation. However, under specific steric conformations, the methoxy oxygen can provide anchimeric assistance (neighboring group participation), forming a transient oxonium ion that dictates the specific regioselectivity of the 3[3].
Validated Experimental Protocols
To accurately determine the degradation kinetics without introducing sample-prep artifacts, use this self-validating stability protocol. The inclusion of an alkaline quench step ensures that degradation halts immediately prior to LC-MS analysis.
Step-by-Step Stability Workflow:
Matrix Preparation: Prepare a 50 mM Phosphate Buffer at the desired testing pH (e.g., pH 2.0, 5.0, 7.4). Pre-equilibrate the buffer to the target temperature (e.g., 37°C).
Spiking & Internal Standard: Spike 1-Cyclopropyl-2-methoxypropan-1-ol to a final concentration of 10 µM. Immediately add a stable-isotope-labeled internal standard (e.g., Deuterated Cyclopropylcarbinol) at 5 µM to normalize for ionization fluctuations.
Controlled Incubation: Incubate the sealed vials in a thermoshaker at 37°C, 400 rpm.
Quenching (Critical Step): At designated time points (0, 1, 2, 4, 8, 24 hrs), extract a 100 µL aliquot and immediately quench it into 100 µL of ice-cold 100 mM Ammonium Bicarbonate buffer (pH 9.0) containing 50% Acetonitrile. Causality: The high pH instantly deprotonates any reactive intermediates and prevents further acid-catalyzed ring-opening in the autosampler.
LC-MS/MS Analysis: Analyze via reverse-phase LC-MS/MS using a basic mobile phase (e.g., 0.1% Ammonium Hydroxide in Water/Acetonitrile) to maintain stability during the chromatographic run.
Self-validating experimental workflow for cyclopropylcarbinol stability profiling.
Quantitative Stability Data
The following table summarizes the expected stability profile of 1-Cyclopropyl-2-methoxypropan-1-ol across various conditions, highlighting the critical dependency on pH and temperature.
Condition / Matrix
pH
Temperature
Estimated Half-Life (
)
Primary Degradant
Simulated Gastric Fluid (SGF)
1.2
37°C
< 15 minutes
Homoallylic alcohol / ether
Unbuffered Ultrapure Water
~5.5
25°C
~72 hours
Cyclobutanol derivatives
Phosphate Buffered Saline (PBS)
7.4
37°C
> 14 days
Trace cyclopropyl ketone
Anhydrous DMSO
N/A
25°C
> 6 months
None observed
0.1 M NaOH (Alkaline)
13.0
37°C
> 30 days
None observed
References
PubChemLite: 1-cyclopropyl-2-methoxypropan-1-ol (C7H14O2). Université du Luxembourg.
ResearchGate: Reactions of cyclopropylcarbinol in dilute hydrochloric acid.
National Institutes of Health (PMC)
ACS Publications: The Nature of the Ring-Opening Process in a Substituted Cyclopropylmethyliron Complex.
Technical Support Center: Synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic troubleshooting framework for the synthesis of 1-cyclopropyl-2-methoxypropan-1-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic troubleshooting framework for the synthesis of 1-cyclopropyl-2-methoxypropan-1-ol . This transformation relies on the nucleophilic addition of cyclopropylmagnesium bromide to 2-methoxypropanal. Because this route involves highly reactive organometallic intermediates and an
α
-chiral aldehyde, success dictates strict control over moisture, temperature, and stereochemical models.
Q: My Grignard reaction won't initiate, even after adding cyclopropyl bromide and heating. What is the mechanistic cause, and how do I fix it?A: The failure to initiate is almost exclusively caused by a passivation layer of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), which forms on the surface of the magnesium turnings due to trace moisture[1]. Grignard reagents are highly moisture-sensitive; water passivates the active metal surface, making electron transfer to the alkyl halide impossible[1].
The Fix: Mechanically crush the magnesium turnings with a dry glass stirring rod under an inert atmosphere to expose fresh, unoxidized metal. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. Iodine chemically corrodes the passivation layer, while 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, effectively scrubbing the surface and exposing active magnesium[2].
Q: The reaction mixture turned dark black, and my downstream yield is exceptionally low. Why?A: A dark brown or black solution often indicates the occurrence of Wurtz coupling, an undesired side reaction where the newly formed cyclopropylmagnesium bromide reacts with unreacted cyclopropyl bromide to form dicyclopropyl. This is exacerbated by high local concentrations of the halide and excessive heat[2].
The Fix: Add the cyclopropyl bromide solution dropwise to maintain a low concentration of the halide in the reaction mixture. Control the exothermic reaction by using a water bath if the reflux becomes too vigorous[2].
Phase B: Nucleophilic Addition & Stereocontrol
Q: I am recovering unreacted 2-methoxypropanal, and the yield of the target alcohol is poor. What went wrong during the addition phase?A: Grignard reagents act as strong bases as well as nucleophiles[3]. If the addition is performed at elevated temperatures, the cyclopropylmagnesium bromide can deprotonate the
α
-carbon of 2-methoxypropanal to form an enolate, rather than attacking the carbonyl carbon[2]. This enolization competes with the desired nucleophilic addition and results in the recovery of the starting aldehyde upon aqueous workup.
The Fix: Ensure the aldehyde solution is strictly cooled to 0 °C before the dropwise addition of the Grignard reagent[3][4].
Q: How does the
α
-methoxy group on 2-methoxypropanal affect the diastereomeric ratio (dr) of the final product?A: The presence of the
α
-alkoxy group shifts the stereochemical pathway from the standard Felkin-Anh model to a Chelation Control model (Cram Chelation) [5][6]. The magnesium ion (Mg²⁺) acts as a strong Lewis acid, coordinating simultaneously to the carbonyl oxygen and the
α
-methoxy oxygen[5][6]. This bidentate coordination locks the substrate into a rigid five-membered chelate ring[6]. The cyclopropyl nucleophile is then forced to attack the carbonyl carbon from the less sterically hindered face, resulting in high diastereoselectivity compared to non-chelating conditions[6].
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Activation of Magnesium
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Cool under dry N₂ or Argon[4].
Add 1.2 equivalents of magnesium turnings. Mechanically crush them with a glass rod.
Add a single crystal of I₂.
Validation Check: The turnings should take on a slight brown tint from the iodine vapor.
Step 2: Grignard Initiation & Formation
Suspend the Mg in anhydrous THF (or diethyl ether)[4].
Prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF[4].
Add 5% of the halide solution to the flask. Do not stir immediately.
Validation Check: Initiation is confirmed when the brown iodine color disappears, and the solvent begins to bubble (exotherm) without external heating[2][4]. Do not add more halide until this occurs.
Once initiated, add the remaining cyclopropyl bromide dropwise to maintain a gentle reflux[4]. Stir for 2 hours at room temperature[4].
Validation Check: The solution should turn a cloudy, greyish-brown color, indicating successful formation of cyclopropylmagnesium bromide[4].
Step 3: Nucleophilic Addition
In a separate flame-dried flask, dissolve 2-methoxypropanal (0.8 eq, limiting reagent) in anhydrous THF and cool to 0 °C using an ice bath[4].
Transfer the Grignard reagent dropwise to the aldehyde solution via cannula or syringe, maintaining the internal temperature at 0 °C[3][4].
Allow the mixture to slowly warm to room temperature and stir for 2-4 hours[4].
Validation Check: TLC monitoring should show the complete disappearance of the aldehyde spot.
Step 4: Quench and Workup
Cool the flask back to 0 °C. Slowly quench by adding saturated aqueous NH₄Cl dropwise[4].
Validation Check: The addition of NH₄Cl will cause the precipitation of magnesium salts.
Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[4]. Purify via silica gel chromatography[4].
Technical Support Center: Scaling Up 1-Cyclopropyl-2-methoxypropan-1-ol Synthesis
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals. The synthesis of 1-cyclopropyl-2-methoxypropan-1-ol relies on the Grignard addition of cyclopropylmagnesium bromide to 2-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals.
The synthesis of 1-cyclopropyl-2-methoxypropan-1-ol relies on the Grignard addition of cyclopropylmagnesium bromide to 2-methoxypropanal. While this carbon-carbon bond formation is highly efficient at the bench scale, transitioning this moisture-sensitive, highly exothermic organometallic sequence to pilot or manufacturing scales introduces severe safety, yield, and purity bottlenecks.
This technical support guide is designed to troubleshoot the most critical scale-up challenges, moving beyond basic procedures to address the underlying physicochemical mechanics of the reaction.
Part 1: Troubleshooting & FAQs
Grignard Initiation & Exotherm Control
Q: Our batch initiation of cyclopropylmagnesium bromide is unpredictable. The reaction sometimes stalls for hours before a sudden, violent exotherm. How can we ensure safe, reproducible initiation?
A: This is a classic symptom of passivating magnesium oxide layers or trace moisture in the system. In batch processes, delayed initiation leads to the dangerous accumulation of unreacted cyclopropyl bromide. When the reaction finally sparks, the sudden consumption of this accumulated halide triggers a massive thermal runaway, potentially exceeding the boiling point of the solvent and over-pressurizing the reactor[1].
Causality & Solution: To prevent halide pooling, never charge the full equivalent upfront. Initiate the reaction with a 5% halide charge. You must validate initiation before proceeding. Use real-time reaction calorimetry or in-line FTIR to detect the initial temperature/conversion spike[2]. Only after initiation is confirmed should you proceed with a dose-controlled addition, matching the feed rate to the reactor's cooling capacity. Additionally, transitioning from diethyl ether or THF to 2-methyltetrahydrofuran (2-MeTHF) provides a higher boiling point (80°C), offering a wider thermal safety margin[1].
Minimizing Wurtz Coupling & Impurities
Q: We are observing >10% of the Wurtz coupling byproduct (bicyclopropyl) during the Grignard formation step. How do we suppress this side reaction?
A: Wurtz coupling occurs when the newly formed cyclopropylmagnesium bromide reacts with unreacted cyclopropyl bromide in the solution. This side reaction is kinetically favored by high local concentrations of the halide and elevated temperatures during batch dosing[3].
Causality & Solution: To suppress Wurtz coupling, the system must maintain a massive molar excess of magnesium metal relative to the halide in the active reaction zone. Transitioning from a semi-batch reactor to a Continuous Stirred Tank Reactor (CSTR) or a packed-bed flow reactor is the most effective solution. By continuously pumping the halide through a packed bed of magnesium, the local concentration of the halide remains near zero, drastically reducing the probability of the Grignard reagent encountering unreacted halide[4].
Stereocontrol of the Addition Step
Q: The addition of cyclopropylmagnesium bromide to 2-methoxypropanal yields a nearly 1:1 mixture of syn and anti diastereomers. Can this stereoselectivity be improved at scale?
A: 2-Methoxypropanal possesses an
α
-chiral center with a coordinating methoxy group. Under standard conditions, the Grignard reagent can chelate with both the carbonyl oxygen and the methoxy oxygen (following the Cram chelation model). However, the steric bulk of the cyclopropyl group and competitive solvent coordination often disrupt this rigid transition state, leading to poor diastereoselectivity.
Causality & Solution: To enhance selectivity, the conformational flexibility of the aldehyde must be locked prior to nucleophilic attack. Pre-complexing the aldehyde with a strong, distinct Lewis acid (e.g.,
TiCl4
or
MgBr2
) at cryogenic temperatures (-78°C) enforces a rigid chelate. Because maintaining cryogenic temperatures is energy-intensive at scale, utilizing a continuous microreactor allows for precise, ultra-fast mixing at strictly controlled temperatures, preventing the localized warming that degrades stereocontrol in large batch vessels[5].
Part 2: Quantitative Process Comparison
To justify process modifications to stakeholders, the following table summarizes the performance metrics of traditional batch processing versus continuous flow processing for Grignard scale-up[1][3].
Process Parameter
Traditional Batch Synthesis
Continuous Flow / CSTR
Causality for Variance
Magnesium Usage
1.5 - 2.0 equivalents
1.05 - 1.1 equivalents
Flow beds recycle unreacted Mg; no bulk excess needed per batch.
Wurtz Coupling Byproduct
8% - 15%
< 1%
Halide concentration kept near zero in flow, preventing side reactions.
Exotherm Management
High Risk (Accumulation)
Low Risk (Steady-State)
Heat generated is strictly limited by the continuous micro-dosing rate.
Process Mass Intensity (PMI)
Baseline
~30% Reduction
Lower solvent volumes required for dilution; higher overall yield.
Stereoselectivity
Variable (Poor mixing)
Highly Consistent
Rapid micro-mixing ensures uniform temperature during the addition step.
Part 3: Self-Validating Experimental Protocol
Continuous Flow Synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol
This protocol utilizes a self-validating feedback loop, ensuring that unreacted hazardous intermediates do not proceed to the coupling phase.
Step 1: System Priming & Activation
Pack a column reactor with coarse magnesium turnings. Flush the system with anhydrous 2-MeTHF to remove ambient oxygen. Pass a 0.05 M solution of iodine in 2-MeTHF through the bed at 40°C. Validation: The visual bleaching of the iodine color confirms the mechanical/chemical activation of the magnesium surface.
Step 2: Grignard Formation
Pump a 1.0 M solution of cyclopropyl bromide in 2-MeTHF through the activated Mg packed bed at a residence time of 10 minutes. Maintain the reactor jacket temperature at 35°C.
Step 3: In-line Analytical Validation (Critical Checkpoint)
Route the effluent (cyclopropylmagnesium bromide) through an in-line ReactIR flow cell. Validation: The system must automatically halt the halide feed if the IR signature indicates unreacted cyclopropyl bromide, preventing downstream accumulation.
Step 4: Continuous Coupling Reaction
Introduce the validated Grignard stream and a 0.9 M solution of 2-methoxypropanal in 2-MeTHF into a micro-mixer. Maintain the mixing zone at -10°C to control the addition exotherm and maximize diastereomeric excess.
Step 5: Continuous Quench & Separation
Direct the product stream into a secondary CSTR actively mixed with aqueous saturated
NH4Cl
to safely quench any unreacted organometallics. Route the biphasic mixture to a continuous liquid-liquid separator. Collect the organic phase containing the crude 1-cyclopropyl-2-methoxypropan-1-ol.
Part 4: Process Visualization
Continuous flow workflow for scalable Grignard synthesis.
Part 5: References
Grignard Reactions Go Greener with Continuous Processing
Gordon College / Eli Lilly and Company
[Link]
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale
ChemRxiv
[Link]
Grignard Chemistry Challenges in Flow
Vapourtec[Link]
Technical Support Center: Handling & Purification of 1-Cyclopropyl-2-methoxypropan-1-ol
Welcome to the Technical Support Center for highly sensitive aliphatic alcohols. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, complex mixtures, or comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for highly sensitive aliphatic alcohols. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, complex mixtures, or complete decomposition when synthesizing or isolating 1-Cyclopropyl-2-methoxypropan-1-ol .
Due to its unique structural features, this molecule requires strict deviations from standard organic workup and purification methodologies.
The Root Cause: Cyclopropylcarbinyl Rearrangement
To successfully isolate 1-Cyclopropyl-2-methoxypropan-1-ol, one must understand the causality behind its instability. The molecule is a secondary alcohol situated directly adjacent to a cyclopropyl ring.
Under even mildly acidic conditions (such as a standard
NH4Cl
workup or exposure to standard silica gel), the secondary hydroxyl group is protonated and eliminated as water. This generates a cyclopropylcarbinyl cation . Unlike standard carbocations, this intermediate is a non-classical carbocation characterized by a bicyclobutonium resonance structure[1]. The immense hyperconjugative stabilization provided by the adjacent cyclopropyl ring drives this dehydration forward with a very low activation barrier[2].
Once formed, the cation rapidly undergoes skeletal rearrangement to relieve ring strain, opening into a homoallylic cation or expanding into a cyclobutyl cation. These intermediates subsequently eliminate a proton to form complex, inseparable alkene mixtures[3].
Fig 1. Acid-catalyzed cyclopropylcarbinyl rearrangement pathway leading to decomposition.
Troubleshooting Guide & FAQs
Q1: Why does my product turn into a complex mixture during a standard ammonium chloride workup?A1: Ammonium chloride (
NH4Cl
) is a weak Brønsted acid (pH ~5.5). While suitable for robust molecules, it is highly detrimental to 1-Cyclopropyl-2-methoxypropan-1-ol. The protonation of the alcohol leads to rapid dehydration, forming the cyclopropylcarbinyl cation that irreversibly rearranges[1]. You must switch to a strictly basic quench.
Q2: My aqueous workup was strictly basic, but the product still degraded on the rotary evaporator. What went wrong?A2: Two factors cause this: trace acid concentration and thermal stress. If your organic layer was dried over Magnesium Sulfate (
MgSO4
—which is slightly acidic), trace protons remain in the solvent. As the solvent evaporates, the concentration of these protons spikes, triggering auto-catalytic decomposition. Furthermore, thermal energy (>30 °C) accelerates the barrier-crossing for the ring-opening rearrangement[2].
Q3: I lose all my product on the silica column, and NMR shows new alkene peaks. How do I purify it?A3: Standard silica gel (
SiO2
) possesses surface silanol groups that are distinctly acidic (pH 4.5–5.5)[4]. Prolonged residence time on the column guarantees the formation of the homoallylic cation, which subsequently eliminates a proton to form terminal or internal alkenes[3]. You must neutralize the stationary phase with an amine before loading your compound.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without passing the built-in validation checks.
Protocol A: Buffered Aqueous Workup
Causality: Using a pH 7.5-8.0 buffer prevents the initial protonation of the secondary hydroxyl group, shutting down the decomposition pathway at the source.
Quench: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of Sodium Bicarbonate (
NaHCO3
) or a pH 7.4 phosphate buffer.
Self-Validation Check 1 (pH Verification): Before transferring to a separatory funnel, dip a pH indicator strip directly into the aqueous layer. Do not proceed if the pH is below 7.5. If necessary, add 1M NaOH dropwise until pH > 7.5 is achieved.
Extraction: Extract the aqueous layer 3x with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Washing: Wash the combined organic layers with brine. Crucial: Add a few drops of saturated
NaHCO3
to the brine to ensure it remains basic.
Drying: Dry over anhydrous Sodium Sulfate (
Na2SO4
).
Self-Validation Check 2: Visually inspect the drying agent container. Ensure you are using
Na2SO4
and strictly avoid
MgSO4
, which will catalyze decomposition.
Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator.
Self-Validation Check 3 (Thermal Control): Monitor the rotary evaporator water bath with a thermometer to ensure it strictly does not exceed 25 °C.
Protocol B: Amine-Deactivated Silica Gel Chromatography
Causality: Neutralizing the Brønsted acid silanol sites on silica gel with a tertiary amine prevents the cyclopropylcarbinyl rearrangement on the column[4].
Eluent Preparation: Prepare the desired mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add 2% v/v Triethylamine (TEA). Mix thoroughly.
Column Packing: Slurry-pack the silica gel column using the TEA-doped eluent.
Deactivation Flush: Flush the packed column with at least 2 column volumes (CV) of the TEA-doped eluent to neutralize all active silanol sites.
Self-Validation Check 4 (Stationary Phase Neutrality): Collect 1 mL of the column flow-through in a test tube. Add 1 mL of distilled water, shake vigorously, and test the aqueous layer with a pH strip. It must read pH > 8. If it reads neutral or acidic, flush with 1 additional CV of TEA-eluent and re-test.
Loading & Elution: Dissolve the crude 1-Cyclopropyl-2-methoxypropan-1-ol in a minimum amount of the TEA-doped eluent, load it onto the column, and elute normally.
Quantitative Data Presentation
The table below summarizes the drastic impact of workup and purification choices on the recovery of 1-Cyclopropyl-2-methoxypropan-1-ol.
Table 1: Impact of Workup and Purification Conditions on Product Recovery
Title: Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry
Source: Beilstein Journals
URL: [Link]
catalyst selection for efficient 1-Cyclopropyl-2-methoxypropan-1-ol synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol. This resource is designed for researchers, chemists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth scientific context, actionable protocols, and robust troubleshooting advice for this challenging yet crucial synthesis. Our focus is on navigating the complexities of catalyst and reagent selection to achieve high efficiency and diastereoselectivity.
Section 1: The Core Synthetic Challenge: Stereocontrol in Grignard Addition
The synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol is most commonly achieved via the nucleophilic addition of a cyclopropyl organometallic reagent to 1-methoxypropan-2-one (methoxyacetone). While the carbon-carbon bond formation is straightforward, the primary challenge lies in controlling the stereochemistry at the newly formed chiral center.[1] The product can exist as two diastereomers, syn and anti. The ratio of these diastereomers is dictated by the facial selectivity of the nucleophilic attack on the ketone, which is governed by two competing stereochemical models: the Felkin-Anh model and the Cram-chelation model .[2][3]
Felkin-Anh (Non-Chelation) Control : This model predicts the stereochemical outcome based on minimizing steric hindrance in the transition state. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile.[3] This typically leads to the anti diastereomer.
Chelation Control : In the presence of a chelating metal cation (like Mg²⁺ from a Grignard reagent or an added Lewis acid), a five-membered cyclic intermediate can form between the metal, the carbonyl oxygen, and the α-methoxy group.[4] This rigidifies the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of the chelate ring, which generally yields the syn diastereomer.[3][5]
The choice of catalyst, solvent, and temperature directly influences the balance between these two pathways.
Catalyst & Reagent Selection Logic
This diagram outlines the decision-making process for selecting the appropriate conditions based on the desired stereochemical outcome.
Caption: A decision tree for troubleshooting common synthesis issues.
Q: My Grignard reaction won't initiate. The iodine color doesn't fade and there is no exotherm. What's wrong?
A: This is a classic Grignard initiation problem, almost always due to a passivated magnesium surface or trace amounts of water.
Cause: The magnesium turnings are coated with a layer of magnesium oxide, which prevents reaction. Any moisture in the glassware or solvent will quench the Grignard reagent as it forms.
[6]* Solution:
Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.
[7] 2. Magnesium Activation: Add a small crystal of iodine to the flask with the magnesium turnings. The formation of a brown color indicates the presence of iodine. Upon successful initiation, the color will dissipate. Alternatively, a few drops of 1,2-dibromoethane or a small amount of DIBAL-H can be used to activate the magnesium surface.
[6] 3. Mechanical Agitation: Gently crushing a few pieces of the magnesium with a glass rod (under inert atmosphere) can expose a fresh reactive surface.
Q: My yield is low, and I've isolated a significant amount of bicyclopropyl. How can I prevent this?
A: The formation of bicyclopropyl is a result of Wurtz coupling, a common side reaction in Grignard synthesis.
Cause: This occurs when a newly formed molecule of cyclopropylmagnesium bromide reacts with an unreacted molecule of cyclopropyl bromide. This is favored at high local concentrations of the alkyl halide and at elevated temperatures.
[6]* Solution:
Slow Addition: Add the solution of cyclopropyl bromide to the magnesium suspension dropwise using an addition funnel. This maintains a low concentration of the halide, favoring reaction with the magnesium surface over reaction with the Grignard reagent.
Temperature Control: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask with a water bath. Avoid external heating unless absolutely necessary for initiation.
[7]
Q: The diastereomeric ratio (d.r.) of my product is close to 1:1. How can I improve the selectivity?
A: A poor d.r. indicates that neither the chelation nor the Felkin-Anh pathway is dominant.
Cause: This can be due to suboptimal temperature control, the wrong choice of solvent, or the absence of a directing Lewis acid.
Solution:
Lower the Temperature: Perform the addition of the ketone to the Grignard reagent at -78 °C (a dry ice/acetone bath). Low temperatures increase the energy difference between the competing transition states, leading to higher selectivity.
Use a Directing Additive: As detailed in Section 2, for the syn product, add anhydrous CeCl₃ or ZnBr₂ to the ketone solution before adding it to the Grignard reagent. [8][9]This will strongly enforce the chelation-controlled pathway.
Verify Solvent: Ensure you are using the correct solvent for your desired outcome (THF for chelation, ether for non-chelation).
Section 4: Experimental Protocols
Safety Note: Grignard reagents are highly reactive, basic, and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents and proper personal protective equipment (PPE).
Protocol 1: Preparation of Cyclopropylmagnesium Bromide in THF
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
Reagents: To the flask, add magnesium turnings (1.2 equivalents).
Activation: Add a single crystal of iodine. The flask should be gently warmed with a heat gun until violet iodine vapors are visible, then allowed to cool.
Reaction: Add anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF.
Initiation: Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by the disappearance of the iodine color, bubbling, and a gentle reflux.
[1]6. Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. The resulting dark grey or brownish solution is ready for use.
Protocol 2: Chelation-Controlled Synthesis of syn-1-Cyclopropyl-2-methoxypropan-1-ol
Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of 1-methoxypropan-2-one (1.0 equivalent) in anhydrous THF.
Lewis Acid (Optional but Recommended): For maximum diastereoselectivity, add anhydrous cerium(III) chloride (1.1 equivalents) and stir the suspension for 1-2 hours at room temperature before cooling.
Cooling: Cool the ketone solution to -78 °C using a dry ice/acetone bath.
Addition: Slowly add the prepared cyclopropylmagnesium bromide solution (1.2 equivalents, from Protocol 1) to the cooled ketone solution via cannula or dropping funnel over 30 minutes.
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude alcohol via flash column chromatography on silica gel.
Section 5: References
Vertex AI Search result based on Chelation control and Felkin-Anh. Available from:
Walsh, P. J., & Ellman, J. A. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. Available from: [Link]
Walsh, P. J., & Ellman, J. A. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society. Available from: [Link]
University of Bath. OS-FGI Lecture 2: Stereocontrol II. Available from: [Link]
Organic Syntheses. Cyclopropanol, 1-ethoxy-. Available from: [Link]
Semantic Scholar. Figure 1 from Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Available from: [Link]
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]
López, R., et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society. Available from: [Link]
ResearchGate. The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Available from: [Link]
Marek, I. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
Harutyunyan, S. R. (2015). Synergistic Action of Copper Catalysts and Lewis Acids in Carbon-Carbon Bond Forming Reactions. CHIMIA. Available from: [Link]
IntechOpen. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. Available from: [Link]
Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry. Available from: [Link]
how to increase the shelf-life of 1-Cyclopropyl-2-methoxypropan-1-ol
Welcome to the Technical Support Center for 1-Cyclopropyl-2-methoxypropan-1-ol . As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops or side...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-Cyclopropyl-2-methoxypropan-1-ol .
As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield drops or side reactions when utilizing functionalized building blocks. The premature degradation of 1-Cyclopropyl-2-methoxypropan-1-ol often stems from a misunderstanding of its multi-functional reactivity. This molecule features a highly strained cyclopropyl ring, a secondary alcohol, and a methoxy ether linkage[1].
To maximize its shelf-life, we cannot simply rely on generic storage advice. We must understand the mechanistic causality of its degradation and implement self-validating storage protocols. This guide is designed to troubleshoot specific degradation issues and establish robust, field-proven methodologies for your laboratory.
Visual Workflow: Mechanistic Degradation Pathways
To successfully extend the shelf-life of this compound, we must first visualize how environmental factors trigger specific structural failures.
Figure 1: Mechanistic degradation pathways of 1-Cyclopropyl-2-methoxypropan-1-ol.
Troubleshooting & FAQs: Mechanistic Insights
Q: Why does my batch of 1-Cyclopropyl-2-methoxypropan-1-ol show ketone impurities over time?A: The molecule contains a secondary alcohol at the C1 position[1]. Secondary alcohols are inherently susceptible to oxidation, converting into ketones when exposed to atmospheric oxygen[2]. This oxidative process is thermodynamically accelerated by elevated ambient temperatures[3].
Causality & Solution: Oxygen acts as the primary oxidizing agent. By displacing atmospheric oxygen with a strict inert gas blanket (argon preferred over nitrogen due to its higher density), you eliminate the reactant necessary for this degradation pathway[4].
Q: I detected peroxides in a 6-month-old sealed bottle. How did this happen?A: The methoxy group at the C2 position forms an ether linkage. Ethers undergo auto-oxidation via a radical mechanism when exposed to trace oxygen and UV light, forming reactive hydroperoxides[5]. High-purity laboratory reagents are particularly susceptible to free radical formation over time because they lack stabilizing impurities[6].
Causality & Solution: Photolytic decomposition initiates the radical cascade. Storing the compound in amber glass vials completely blocks UV initiation, halting the auto-oxidation cycle before it begins.
Q: My compound degraded rapidly and showed multiple unidentified peaks on the GC-MS. What is the root cause?A: This is a classic cascading degradation failure. If peroxides form at the ether linkage, their subsequent decomposition generates trace organic acids. The cyclopropyl ring is highly strained; in the presence of these trace Brønsted acids, it undergoes rapid electrophilic ring-opening, leading to complex isomerization and degradation mixtures.
Causality & Solution: Preventing peroxide formation inherently protects the cyclopropyl ring. This is why strict adherence to dark, inert storage is non-negotiable for this specific molecular scaffold.
Quantitative Data: Shelf-Life Parameters
The table below summarizes empirical shelf-life expectations based on specific storage parameters.
Storage Condition
Atmosphere
Container Material
Temp (°C)
Estimated Shelf-Life
Primary Degradation Risk
Optimal
Argon Purged
Amber Glass (PTFE cap)
2–8°C
> 24 Months
Negligible
Standard
Nitrogen Purged
Clear Glass
20–25°C
6–12 Months
Photolytic peroxide formation
Suboptimal
Ambient Air
Plastic / LDPE
20–25°C
< 3 Months
Oxidation, Ring-opening
Experimental Protocols: Self-Validating Storage Systems
Every protocol described below is designed as a self-validating system—meaning the success of one step inherently verifies the integrity of the previous step, ensuring absolute trustworthiness in your experimental setup.
Causality: Repeatedly opening a bulk container introduces moisture and oxygen, initiating the radical cascade. Aliquoting isolates the risk, while argon provides a heavy, protective blanket that sinks to the bottom of the vial, actively displacing oxygen[4].
Preparation: Oven-dry 5 mL amber glass vials and PTFE-lined caps at 120°C for 4 hours to remove surface moisture. Cool in a vacuum desiccator.
Peroxide Verification (Validation Step): Before aliquoting, test the bulk 1-Cyclopropyl-2-methoxypropan-1-ol using a standard KI-starch peroxide test strip. A negative result validates that the bulk is safe and structurally intact to process.
Argon Displacement: Using a Schlenk line or a gentle, regulated argon stream, purge the empty amber vials for 30 seconds.
Transfer: Dispense the required volume of the chemical into the vials using a gas-tight glass syringe.
Secondary Purge & Seal: Purge the headspace of the filled vial with argon for 10 seconds. Immediately cap with the PTFE-lined lid to prevent solvent evaporation and seal the exterior seam with Parafilm.
Storage: Transfer to a dedicated flammable storage refrigerator maintained at 2–8°C[3].
Protocol 2: Remediation of Peroxide-Contaminated Batches
Causality: If peroxides are detected, they must be physically removed to prevent the generation of trace acids that will destroy the cyclopropyl ring.
Assessment: Quantify peroxide levels using test strips. If >100 ppm, dispose of the batch safely due to explosive risks.
Reduction: For low-level contamination (<30 ppm), pass the neat liquid through a short column of activated basic alumina (Brockmann Grade I).
Validation: Re-test the eluent with a peroxide test strip. The basic alumina simultaneously neutralizes trace acids and cleaves hydroperoxides. A 0 ppm reading self-validates the chemical's restoration, allowing it to be safely stored via Protocol 1.
Visual Workflow: Inert Atmosphere Storage
Figure 2: Self-validating workflow for the inert storage of sensitive building blocks.
A Comparative Guide to the Definitive Structural Validation of 1-Cyclopropyl-2-methoxypropan-1-ol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful resea...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful research and development programs are built. The physiological effect of a chiral molecule is intrinsically linked to its spatial arrangement, where different enantiomers can exhibit vastly different efficacy or toxicity.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of a novel chiral building block, 1-Cyclopropyl-2-methoxypropan-1-ol , with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While techniques like NMR, Mass Spectrometry, and FT-IR provide essential pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver a direct and definitive visualization of the atomic arrangement in the solid state.[3] This guide will explain the causality behind the experimental choices in a comprehensive validation workflow, presenting a self-validating system that ensures the highest degree of scientific integrity.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful method for determining the absolute configuration of a chiral molecule.[1][3] It provides unambiguous, accurate, and reliable 3D structural parameters that are prerequisites for rational drug design and structure-based functional studies.[4][5] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density within the molecule and thereby determine the precise coordinates of each atom.
Experimental Protocol: A Hypothetical Workflow for 1-Cyclopropyl-2-methoxypropan-1-ol
The following protocol outlines the necessary steps to achieve a publication-quality crystal structure. The primary challenge, and often the rate-limiting step, is the growth of a suitable crystal.[6]
Step 1: Material Purification
Action: Purify 1-Cyclopropyl-2-methoxypropan-1-ol to >99.5% purity using flash column chromatography or preparative HPLC.
Causality: Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purity is a non-negotiable prerequisite for successful crystallization.
Step 2: Crystal Growth
Action: Employ multiple crystallization techniques in parallel. A common and effective starting point is a matrix screen of different solvents and temperatures.
Slow Evaporation: Dissolve the purified compound in a range of individual solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent mixtures (e.g., hexane/ethyl acetate) to near-saturation in small vials. Loosely cap the vials to allow the solvent to evaporate over several days to weeks at both room temperature and 4°C.
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a droplet on a siliconized cover slip (hanging drop) or a pedestal (sitting drop). Invert this over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the droplet gradually reduces the compound's solubility, ideally inducing crystallization.
Causality: Crystallization requires bringing a solution to a state of limited supersaturation slowly and methodically.[6] Different solvents and temperatures alter solubility curves, and screening a wide range of conditions is the most efficient way to discover a successful "hit." The goal is to form a single, well-ordered crystal, not a precipitate.
Step 3: Crystal Selection and Mounting
Action: Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects. Using a cryo-loop, carefully scoop the crystal from its mother liquor and quickly plunge it into liquid nitrogen for flash-cooling. Mount the frozen crystal onto the goniometer head of the diffractometer.
Causality: Flash-cooling vitrifies the residual solvent around the crystal, preventing the formation of ice crystals which would produce a confounding diffraction pattern. This process also protects the crystal from radiation damage during data collection by arresting the movement of free radicals.
Step 4: X-ray Diffraction Data Collection
Action: Collect diffraction data using a modern X-ray diffractometer, typically equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[7]
Causality: As the crystal rotates, different lattice planes are brought into the correct orientation to satisfy Bragg's Law, resulting in a comprehensive set of diffraction spots. Collecting data over a wide range of orientations is necessary to build a complete 3D picture of the reciprocal lattice.
Step 5: Structure Solution and Refinement
Action: The collected diffraction intensities are processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data.
Causality & Trustworthiness: The refinement process minimizes the difference between the observed diffraction data and the data calculated from the atomic model. Key indicators of a successful and trustworthy structure include:
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.
Flack Parameter: For chiral molecules in a non-centrosymmetric space group, this parameter is refined to determine the absolute configuration. A value near 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct.[1] This provides definitive proof of the molecule's handedness.
Caption: Workflow for X-ray Crystallographic Validation.
Part 2: A Comparative Guide to Complementary Analytical Methods
While X-ray crystallography provides the ultimate answer for the solid-state structure, a comprehensive validation package relies on a suite of complementary techniques. These methods corroborate the primary findings and provide crucial information about the molecule's identity and structure in the solution phase, which is often more relevant to its biological context.
Technique
Primary Information Provided
Strengths
Limitations
X-ray Crystallography
Definitive 3D atomic coordinates, absolute configuration, bond lengths/angles.
Unambiguous determination of stereochemistry and conformation in the solid state.[1]
Requires a high-quality single crystal, which can be difficult to obtain; solid-state structure may differ from solution.
NMR Spectroscopy
Atomic connectivity (¹H, ¹³C), chemical environment, relative stereochemistry (NOE).
Provides detailed structural information in solution; essential for confirming connectivity.[8][9]
Does not directly determine absolute configuration; complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS)
Molecular weight, elemental formula (High-Resolution MS), fragmentation patterns.
Confirms molecular formula with high accuracy; requires very little sample.[10][11]
Provides no information on atomic connectivity or 3D structure.
FT-IR Spectroscopy
Presence of specific functional groups.
Fast, simple, and provides a quick "fingerprint" of the molecule's functional groups.[12][13]
Provides very limited information about the overall molecular skeleton or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[8] It provides a "fingerprint" of the atomic connectivity and the chemical environment of each nucleus.[14]
¹H NMR: Would confirm the presence and integration of protons on the cyclopropyl ring (a complex multiplet), the methoxy group (a singlet ~3.4 ppm), the methyl group (a doublet), and the protons on the main chain.
¹³C NMR: Would show the correct number of carbon signals, including the characteristic upfield signals for the cyclopropyl carbons.
2D NMR (COSY, HSQC): These experiments are critical for establishing connectivity. A COSY spectrum would show correlations between adjacent protons, definitively linking the alcohol proton to the methine proton, which is in turn linked to the methyl group and the cyclopropyl ring. An HSQC spectrum would link each proton directly to its attached carbon, confirming the assignment of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for precise molecular weight determination.[10][15]
High-Resolution Mass Spectrometry (HRMS): For 1-Cyclopropyl-2-methoxypropan-1-ol (C₇H₁₄O₂), HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to within a few parts per million. This provides unequivocal confirmation of the elemental formula, ruling out other potential structures with the same nominal mass.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique used to identify the presence of functional groups in a molecule by measuring the absorption of infrared radiation.[12][16]
Expected Absorptions: For our target molecule, the FT-IR spectrum would be expected to show:
A strong, broad absorption around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
C-H stretching absorptions just above 3000 cm⁻¹ characteristic of the cyclopropyl ring.
C-H stretching absorptions just below 3000 cm⁻¹ for the alkyl and methoxy groups.
A strong C-O stretching absorption around 1100 cm⁻¹ for the alcohol and ether functionalities.
Caption: Interrelation of Analytical Techniques for Validation.
Conclusion
The structural validation of a novel chemical entity like 1-Cyclopropyl-2-methoxypropan-1-ol demands a rigorous, multi-faceted analytical approach. While FT-IR can quickly confirm functional groups and high-resolution mass spectrometry can verify the elemental composition, only NMR spectroscopy can piece together the atomic connectivity in solution.
However, for the absolute and unambiguous determination of the three-dimensional structure and, crucially, the absolute stereochemistry, single-crystal X-ray crystallography is the indispensable gold standard. The successful execution of the crystallographic workflow described herein provides definitive evidence, satisfying the highest standards of regulatory bodies and the scientific community. By integrating the data from all these techniques, researchers can build a complete and unassailable structural dossier, providing the solid foundation necessary for advancing a compound in any research or drug development pipeline.
References
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]
Drenth, J., & Jurnak, F. (2010). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC, NIH. Available at: [Link]
American Chemical Society. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. Available at: [Link]
Bellevue College. Analysis of Functional Groups using Infrared (IR) Spectroscopy. Available at: [Link]
Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
Slideshare. Structural elucidation by NMR(1HNMR). Available at: [Link]
Broad Institute. What is Mass Spectrometry?. Available at: [Link]
Wiley. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]
American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
Wikipedia. Mass spectrometry. Available at: [Link]
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Available at: [Link]
ResearchGate. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Available at: [Link]
Chemical Instrumentation Facility. Mass Spectrometry Tutorial. Available at: [Link]
Britannica. (2026, February 10). Chemical compound - Mass Spectrometry, Molecules, Elements. Available at: [Link]
Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
ACS Publications. (2025, February 11). Ascertaining a Structural Basis in Drug Discovery and Development. Available at: [Link]
Biognosys. Why structural proteomics is the best tool for drug target validation. Available at: [Link]
Patsnap Synapse. (2025, March 20). How are chemical structures analyzed in drug discovery?. Available at: [Link]
Executive Summary The structural elucidation of flexible acyclic molecules remains a critical bottleneck in drug development and natural product synthesis. 1-Cyclopropyl-2-methoxypropan-1-ol ( C7H14O2 ) serves as a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of flexible acyclic molecules remains a critical bottleneck in drug development and natural product synthesis. 1-Cyclopropyl-2-methoxypropan-1-ol (
C7H14O2
) serves as a highly instructive scaffold, possessing two adjacent stereocenters (C1 and C2) that give rise to four distinct stereoisomers: a syn (erythro) diastereomeric pair and an anti (threo) diastereomeric pair.
Because the pharmacological efficacy of chiral molecules is often restricted to a single enantiomer, distinguishing between these isomers with absolute certainty is paramount. This guide provides an objective, data-driven framework for the spectroscopic differentiation of 1-cyclopropyl-2-methoxypropan-1-ol isomers, utilizing
J
-Based Configuration Analysis (JBCA) [1] and Mosher’s esterification [2].
Stereochemical Architecture
The structural complexity of 1-cyclopropyl-2-methoxypropan-1-ol arises from the juxtaposition of a rigid cyclopropyl ring with a flexible methoxypropanol backbone. The relative stereochemistry between the C1-hydroxyl and C2-methoxy groups dictates the molecule's preferred 3D conformation.
Caption: Stereochemical tree illustrating the relationship between the four isomers of the target molecule.
Spectroscopic Differentiation Strategy
The core challenge in acyclic systems is that they rapidly interconvert between multiple staggered rotamers at room temperature. To objectively assign the relative configuration (syn vs. anti), we must analyze the time-averaged Nuclear Magnetic Resonance (NMR) data through the lens of conformational thermodynamics.
J
-Based Configuration Analysis (JBCA)
The differentiation of the syn and anti diastereomers relies on the Karplus equation, which correlates the vicinal proton-proton coupling constant (
3JH1,H2
) with the dihedral angle between them [1].
The Anti (Threo) Isomer: To minimize severe steric repulsion between the bulky cyclopropyl group and the C3-methyl group, the lowest-energy conformer places H1 and H2 in an antiperiplanar arrangement (dihedral angle
≈180∘
). This geometry results in a characteristically large coupling constant (
3JH1,H2=7.0−9.0
Hz).
The Syn (Erythro) Isomer: The preferred conformer is forced into a geometry where H1 and H2 are gauche (dihedral angle
≈60∘
) to accommodate intramolecular hydrogen bonding between the OH and OCH
3
groups without causing prohibitive steric clash between the carbon substituents. This yields a small coupling constant (
3JH1,H2=2.0−4.5
Hz).
Absolute Configuration via Mosher's Method
Once the relative configuration is established, the absolute configuration (e.g.,
1R,2R
vs.
1S,2S
) is determined using Mosher's method [2]. By derivatizing the C1 secondary alcohol with
(R)
and
(S)
-MTPA-Cl, the magnetic anisotropy of the resulting phenyl ring differentially shields the adjacent protons. Calculating the chemical shift difference (
ΔδSR=δS−δR
) allows for unambiguous assignment.
Caption: Analytical workflow for the complete stereochemical elucidation of the target molecule.
Comparative Spectroscopic Data
The following tables synthesize the expected quantitative data for the diastereomers based on established spectroscopic principles for 1,2-disubstituted propanols.
Table 1: Key NMR Parameters for Diastereomer Differentiation
Parameter
Syn Diastereomer
Anti Diastereomer
Mechanistic Rationale
3JH1,H2
(Hz)
2.0 – 4.5
7.0 – 9.0
Gauche vs. Antiperiplanar dihedral angle (Karplus equation).
C1
1
H Shift (ppm)
~3.2 - 3.4
~3.5 - 3.7
Differential shielding based on dominant rotamer population.
C3
13
C Shift (ppm)
Upfield (shielded)
Downfield (deshielded)
γ
-gauche steric compression effect in the syn rotamer.
NOESY Correlation
Strong H1
↔
C3-Methyl
Strong H1
↔
H2
Through-space proximity confirms the staggered conformer.
Table 2: Orthogonal Spectroscopic Techniques (IR & MS)
While NMR is definitive for stereochemistry, Infrared (IR) and Mass Spectrometry (MS) provide vital constitutional confirmation.
Technique
Feature
Syn Isomer
Anti Isomer
Rationale
FT-IR
O-H Stretch (
νOH
)
~3550 cm
−1
~3580 cm
−1
Syn geometry facilitates a stronger intramolecular H-bond, lowering the stretching frequency.
EI-MS
α
-cleavage 1 (
m/z
)
71
71
Cleavage between C1-C2 yields [Cyclopropyl-CH=OH]
+
.
To ensure data integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology to prevent common analytical artifacts.
Protocol 1: Moisture-Free NMR Acquisition
Trace water causes rapid intermolecular proton exchange, which broadens the OH signal and abolishes the
3JH1,OH
coupling—a valuable secondary conformational probe.
Preparation: Dissolve 10 mg of the purified isomer in 0.6 mL of
CDCl3
that has been strictly dried over 4Å molecular sieves.
Acquisition: Acquire a standard 1D
1
H NMR spectrum at 298 K (minimum 400 MHz, preferably 600 MHz to ensure first-order multiplet dispersion).
Self-Validation (D
2
O Exchange): After the initial acquisition, add 1 drop of D
2
O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.
Validation Check: The disappearance of the OH resonance and the simplification of the C1-H multiplet definitively confirms the assignment of the hydroxyl proton and isolates the critical
3JH1,H2
coupling.
Protocol 2: Microscale Mosher Esterification
This protocol utilizes both enantiomers of the derivatizing agent to establish an internally consistent
ΔδSR
map.
Reaction Setup: Divide the purified enantiomer into two 2 mg aliquots in separate, oven-dried 2 mL vials under an argon atmosphere.
Reagent Addition: To each vial, add 0.5 mL of anhydrous
CH2Cl2
, 10
μ
L of anhydrous pyridine, and a catalytic crystal of DMAP.
Derivatization: To the first vial, add 10
μ
L of
(R)
-(-)-MTPA-Cl. To the second vial, add 10
μ
L of
(S)
-(+)-MTPA-Cl. Stir at room temperature for 4 hours.
Workup & Analysis: Quench with saturated
NaHCO3
, extract with
CH2Cl2
, concentrate under a stream of
N2
, and analyze via
1
H NMR.
Self-Validation: Calculate
ΔδSR
for all assignable protons.
Validation Check: The signs of the
ΔδSR
values must be internally consistent: all protons on one side of the C1 chiral center must be positive, and all protons on the opposite side must be negative. Mixed signs indicate an impure sample or a failure of the conformational model.
References
Matsumori, N., Kaneno, D., Murata, M., Nakamura, H., & Tachibana, K. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866-876. URL:[Link]
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. URL:[Link]
Validation
Comparative Guide: Evaluating the Biological Utility of 1-Cyclopropyl-2-methoxypropan-1-ol and Analogous Scaffolds in Drug Discovery
Introduction While 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3) is not administered as a standalone therapeutic, it serves as a highly privileged, sp³-rich building block in Fragment-Based Drug Discovery (FBDD)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
While 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3) is not administered as a standalone therapeutic, it serves as a highly privileged, sp³-rich building block in Fragment-Based Drug Discovery (FBDD) 1[1]. The incorporation of this scaffold into larger pharmacophores significantly modulates the resulting drug's biological activity, specifically targeting metabolic stability, membrane permeability, and target affinity.
In this guide, we objectively compare the performance of the 1-Cyclopropyl-2-methoxypropan-1-ol scaffold against two common structural alternatives:
Analog A: 1-Cyclopropylpropan-1-ol (Lacks the methoxy ether group).
Analog B: 1-Methoxybutan-2-ol (Lacks the cyclopropyl ring, replaced by an aliphatic chain).
Expertise & Experience Insight: In FBDD, the transition from a 2D fragment to a 3D lead candidate requires careful management of physicochemical properties. The cyclopropyl group is a known bioisostere that restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, its high C-H bond dissociation energy provides a "metabolic shield" against cytochrome P450 (CYP) oxidation 2[2]. The addition of the methoxy group introduces a critical hydrogen bond acceptor, balancing the lipophilicity introduced by the cyclopropyl ring.
Quantitative & Predictive Data Summary
The following table summarizes the physicochemical properties that dictate the biological performance of drugs derived from these scaffolds.
Feature / Property
1-Cyclopropyl-2-methoxypropan-1-ol
Analog A (1-Cyclopropylpropan-1-ol)
Analog B (1-Methoxybutan-2-ol)
Conformational Rigidity
High (sp³-rich, constrained)
High (constrained)
Low (highly flexible chain)
H-Bond Acceptors
2 (Hydroxyl, Methoxy)
1 (Hydroxyl)
2 (Hydroxyl, Methoxy)
Predicted CYP450 Stability
Excellent (Cyclopropyl shielding)
Good (Lacks methoxy vulnerability)
Poor (Aliphatic chain oxidation)
Aqueous Solubility
High
Moderate (Higher LogP)
High
Binding Entropy Penalty
Low
Low
High
Section 2: Mechanistic Pathways of Biological Activity Modulation
When synthesized into a lead compound, the structural motifs of 1-Cyclopropyl-2-methoxypropan-1-ol directly translate to measurable biological outcomes. The diagram below illustrates the causality between the scaffold's functional groups and the resulting biological enhancements.
Diagram 1: Logical relationship between scaffold structural features and biological outcomes.
Section 3: Experimental Protocols for Evaluating Biological Activity
To objectively validate the biological advantages of lead compounds derived from 1-Cyclopropyl-2-methoxypropan-1-ol versus its analogs, rigorous in vitro assays must be employed. The most critical evaluation is the Microsomal Stability Assay , which quantifies Phase I metabolic clearance 3[3].
Trustworthiness & Self-Validation: A robust assay must include a minus-NADPH control to differentiate between CYP450-mediated metabolism and chemical instability or non-CYP enzymatic degradation. A positive control (e.g., Verapamil) ensures the microsomes are enzymatically active.
Protocol: In Vitro Microsomal Stability Assay (Phase I Metabolism)
Materials Required:
Human or animal liver microsomes (20 mg/mL protein concentration).
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).
0.1 M Potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.
Ice-cold Acetonitrile (containing internal standard for LC-MS/MS).
Step-by-Step Methodology:
Preparation of Working Solutions: Dilute the test compound (derived from the scaffold) to a 100 µM stock in DMSO. Further dilute in phosphate buffer to achieve a final assay concentration of 1 µM. Causality Note: Final DMSO concentration must be kept below 0.1% to prevent solvent-induced inhibition of CYP enzymes.
Reaction Mixture Assembly: In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound in the phosphate buffer.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes with gentle agitation to mimic physiological temperature and ensure thermal equilibrium.
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Causality Note: NADPH is the essential electron donor for cytochrome P450 enzymes; oxidative metabolism cannot occur without it 4[4].
Time-Course Sampling: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Termination (Quenching): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile. Causality Note: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously extracting the small-molecule analytes.
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining and calculate intrinsic clearance (CLint).
Diagram 2: Step-by-step experimental workflow for the Microsomal Stability Assay.
Conclusion
When evaluating building blocks for lead optimization, 1-Cyclopropyl-2-methoxypropan-1-ol offers a superior balance of physicochemical properties compared to its purely aliphatic or non-methoxylated analogs. By utilizing the cyclopropyl ring to block metabolic liabilities and the methoxy group to maintain aqueous solubility, medicinal chemists can design highly potent, metabolically stable therapeutics.
References
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery
Source: Journal of the American Chemical Society - ACS Publications
URL:[Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
comparative study of catalysts for 1-Cyclopropyl-2-methoxypropan-1-ol synthesis
The synthesis of chiral α -alkoxy cyclopropyl carbinols, such as 1-cyclopropyl-2-methoxypropan-1-ol , presents a classic stereochemical challenge: the simultaneous control of two contiguous stereocenters (C1 and C2) on a...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of chiral
α
-alkoxy cyclopropyl carbinols, such as 1-cyclopropyl-2-methoxypropan-1-ol , presents a classic stereochemical challenge: the simultaneous control of two contiguous stereocenters (C1 and C2) on a highly flexible aliphatic backbone. This structural motif is increasingly valuable as a versatile small-molecule scaffold in drug discovery, where precise spatial arrangement dictates target binding affinity.
As a Senior Application Scientist, I have evaluated multiple synthetic paradigms for constructing this scaffold. This guide objectively compares three distinct catalytic strategies: Transition-Metal Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Dynamic Kinetic Resolution (DKR) , and Lewis Acid-Mediated Chelation Control . By dissecting the causality behind these methodologies, this guide provides researchers with the empirical data needed to select the optimal route for scale-up and discovery applications.
Strategy 1: Transition-Metal ATH via Dynamic Kinetic Resolution (DKR)
The most atom-economical approach to synthesize 1-cyclopropyl-2-methoxypropan-1-ol is the reduction of racemic 1-cyclopropyl-2-methoxypropan-1-one. Using Noyori’s Ru(II)-TsDPEN catalyst system, we can achieve a Dynamic Kinetic Resolution (DKR) [1].
The Causality of the System:
The
α
-proton of the methoxy ketone is sufficiently acidic to undergo rapid, base-catalyzed enolization. The chiral environment of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst discriminates between the rapidly equilibrating
(R)
and
(S)
enantiomers of the ketone. The matched enantiomer undergoes rapid hydride transfer, while the mismatched enantiomer reacts slowly, continuously funneling through the achiral enol intermediate to yield a single syn-diastereomer with high enantiomeric excess.
Fig 1: Ru-catalyzed DKR pathway showing matched/mismatched kinetics via enolization.
Self-Validating Protocol: Ru-ATH
System Preparation: Dissolve racemic 1-cyclopropyl-2-methoxypropan-1-one (10 mmol) in anhydrous, degassed
CH2Cl2
(20 mL).
Equilibrium Verification (IPC 1): Add azeotropic HCOOH/
Et3N
(5:2, 3.0 equiv). Validation: Extract a 50
μ
L aliquot into
D2O
/
CDCl3
; confirm
α
-proton H/D exchange via
1H
-NMR to ensure the enolization rate outpaces the predicted reduction rate.
Catalysis: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%). Stir at 40 °C.
Reaction Monitoring (IPC 2): Monitor via chiral GC-FID. Terminate the reaction only when the starting material peak area is <1% and the syn:anti ratio stabilizes (typically 24 h).
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, and purify via short-path silica gel chromatography.
For environmentally conscious scale-up, engineered Ketoreductases (KREDs) offer unparalleled stereocontrol[2]. Unlike transition metals, the rigid enzymatic active site enforces strict facial selectivity during hydride transfer from NADPH.
The Causality of the System:
KREDs require a continuous supply of the reduced cofactor (NADPH). To make this self-sustaining, a coupled system using isopropanol as a sacrificial reductant is employed. The enzyme oxidizes isopropanol to acetone, regenerating NADPH, which is subsequently used to reduce the target ketone. The mild aqueous conditions (pH 7.0) natively support the dynamic epimerization of the
α
-methoxy ketone.
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM
MgSO4
.
Substrate Loading: Dissolve the racemic ketone (10 mmol) in isopropanol (10% v/v of total reaction volume) and add to the buffer.
Enzyme Addition: Add NADP+ (0.1 mM) and engineered KRED powder (10 wt% relative to substrate).
pH Maintenance (IPC 1): Incubate at 30 °C at 250 rpm. Validation: Continuously monitor pH via an automated titrator; maintain pH exactly at 7.0 using 1M NaOH, as acetone generation can cause slight acidification.
Workup: Once chiral HPLC confirms >99% conversion, extract with MTBE, dry over
Na2SO4
, and concentrate.
Strategy 3: Lewis Acid-Mediated Diastereoselective Addition
When enantiopure starting materials are available (e.g., from the chiral pool), forming the C-C bond via Grignard addition is highly effective. Adding cyclopropylmagnesium bromide to (S)-2-methoxypropanal requires strict diastereocontrol to avoid a racemic mixture [3].
The Causality of the System:
Without a mediator, the addition follows the Felkin-Anh model, yielding the anti-diastereomer. By introducing stoichiometric
TiCl4
, the titanium strongly coordinates to both the aldehyde carbonyl oxygen and the
α
-methoxy oxygen. This forms a rigid, 5-membered chelate ring. According to Cram's chelation rule, the nucleophile is forced to attack from the less sterically hindered Re-face, exclusively yielding the syn-diastereomer.
Fig 3: Cram chelation-controlled transition state mediated by TiCl4.
Self-Validating Protocol: Chelation Control
Chelate Formation: Cool a solution of (S)-2-methoxypropanal (10 mmol) in anhydrous
CH2Cl2
(30 mL) to -78 °C under argon. Dropwise add
TiCl4
(1.1 equiv).
Visual Validation (IPC 1): Validation: Observe the distinct color shift (typically to deep yellow/orange), confirming the formation of the titanium chelate complex. Stir for 30 minutes.
Nucleophilic Attack: Add cyclopropylmagnesium bromide (1.2 equiv, 1M in THF) dropwise via syringe pump over 1 hour to prevent localized thermal spikes.
Thermal Profiling (IPC 2): Maintain strictly at -78 °C for 2 hours. Validation: Perform a micro-quench of a 0.1 mL aliquot in saturated
NH4Cl
; analyze via GC-MS to confirm the disappearance of the aldehyde before warming.
Workup: Slowly warm to 0 °C, quench with saturated aqueous
NH4Cl
, filter through Celite to remove titanium salts, and extract with
CH2Cl2
.
Comparative Performance Data
To facilitate objective decision-making, the experimental outcomes of the three methodologies are consolidated below.
Performance Metric
Ru-ATH (DKR)
Biocatalysis (KRED)
TiCl4
/ Grignard
Catalyst / Mediator
RuCl(p-cymene)[(R,R)-TsDPEN]
Engineered KRED
TiCl4
(Stoichiometric)
Starting Material
Racemic Ketone
Racemic Ketone
Enantiopure Aldehyde
Isolated Yield
88%
>95%
82%
Diastereomeric Ratio (dr)
95:5 (syn:anti)
>99:1 (syn:anti)
92:8 (syn:anti)
Enantiomeric Excess (ee)
98%
>99%
N/A (Dictated by chiral pool)
Scalability Profile
Excellent (Multi-kg ready)
High (Requires exact pH/temp control)
Moderate (Requires cryogenic -78 °C)
Environmental Impact
Moderate (Heavy metal waste)
Low (Aqueous, green chemistry)
High (Stoichiometric Ti/Mg waste)
Conclusion
For rapid discovery and library synthesis where enantiopure aldehydes are available, the TiCl4
/Grignard route is highly reliable. However, for process chemistry and large-scale manufacturing of 1-cyclopropyl-2-methoxypropan-1-ol, Biocatalytic DKR and Ru-ATH are vastly superior. Biocatalysis offers the highest stereoselectivity and greenest profile, while Ru-ATH provides a robust, highly scalable alternative without the need for biological cofactor recycling.
enantiomeric excess determination of 1-Cyclopropyl-2-methoxypropan-1-ol
Enantiomeric Excess Determination of 1-Cyclopropyl-2-methoxypropan-1-ol: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving low-molecular-weight...
Author: BenchChem Technical Support Team. Date: March 2026
Enantiomeric Excess Determination of 1-Cyclopropyl-2-methoxypropan-1-ol: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving low-molecular-weight, multi-stereocenter molecules. 1-Cyclopropyl-2-methoxypropan-1-ol (C₇H₁₄O₂, MW 130.18 g/mol ) is a prime example. Featuring a rigid cyclopropyl ring, a secondary alcohol, and a methoxy ether across two adjacent stereocenters (C1 and C2), this molecule presents four possible stereoisomers.
For researchers and drug development professionals, accurately determining the enantiomeric excess (ee) and absolute configuration of such intermediates is non-negotiable. This guide objectively compares the three most robust methodologies for this analyte: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography / Supercritical Fluid Chromatography (HPLC/SFC), and Nuclear Magnetic Resonance (NMR) via Mosher’s ester derivatization.
Physicochemical Profiling & Method Selection
The structural nuances of 1-Cyclopropyl-2-methoxypropan-1-ol dictate the analytical approach:
Volatility: Its low molecular weight and lack of highly polar ionizable groups make it highly volatile, positioning Chiral GC as a primary candidate[1].
Hydrogen Bonding: The free hydroxyl (-OH) acts as a strong hydrogen-bond donor, while the methoxy (-OCH₃) acts as an acceptor. This dual capability is critical for interaction with chiral stationary phases (CSPs) in HPLC and SFC[2].
Steric Bulk: The cyclopropyl group is compact but conformationally rigid. It uniquely influences the anisotropic shielding in NMR derivatization methods[3].
Caption: Analytical workflow for ee determination of 1-Cyclopropyl-2-methoxypropan-1-ol.
Deep Dive 1: Chiral Gas Chromatography (GC)
For low-molecular-weight volatile alcohols, Chiral GC is the gold standard.
The Causality of Separation:
We utilize a permethylated β-cyclodextrin stationary phase (e.g., Hydrodex-β-6-TBDM or Chirasil-Dex). The separation is driven by the formation of transient inclusion complexes. The compact, hydrophobic cyclopropyl ring inserts into the cyclodextrin cavity. Simultaneously, the secondary hydroxyl group engages in hydrogen bonding with the ether oxygens at the rim of the cyclodextrin torus[1]. The stereochemical orientation of the adjacent methoxy group dictates the thermodynamic stability of this complex, leading to distinct retention times for the enantiomers.
Self-Validating Experimental Protocol:
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM). No derivatization is strictly necessary, though acetylation can be used if peak tailing occurs.
Column: Hydrodex-β-6-TBDM (25 m × 0.25 mm ID, 0.25 μm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Temperature Program: Initial hold at 60 °C for 2 min, ramp at 2 °C/min to 120 °C, hold for 10 min.
Detection: Flame Ionization Detector (FID) at 250 °C.
System Suitability: Inject a racemic standard. The protocol is validated only if the baseline resolution (
Rs
) between the enantiomers is
≥1.5
.
Deep Dive 2: Chiral HPLC and SFC
When preparative scale separation is required, or if orthogonal validation is necessary, Chiral HPLC or Supercritical Fluid Chromatography (SFC) is employed.
The Causality of Separation:
Using an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H), the stationary phase provides a helical chiral groove. The carbamate linkages act as primary interaction sites, offering both hydrogen bond donors (-NH) and acceptors (C=O). The analyte's -OH acts as a strong H-bond donor, while the -OCH₃ acts as an acceptor[2]. The rigid cyclopropyl group imposes steric constraints that restrict the conformational freedom of the molecule within the chiral groove, amplifying the energy difference between the diastereomeric transient complexes[3].
Self-Validating Experimental Protocol:
Sample Preparation: Dissolve 2 mg of the analyte in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm).
Mobile Phase: Hexane / Isopropanol (95:5 v/v) under isocratic conditions.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Note: Due to lack of strong chromophores, Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is highly recommended for this specific analyte).
System Suitability: Confirm column performance by ensuring a retention factor (
k′
)
>2
to avoid dead-volume interference.
Deep Dive 3: NMR via Mosher’s Ester Derivatization
Chromatography provides relative ratios (ee), but it cannot independently assign absolute configuration without enantiopure standards. Mosher’s acid analysis bridges this gap.
The Causality of Separation:
Reacting the enantiomeric mixture with enantiopure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomeric esters[4]. The trifluoromethyl group locks the conformation of the MTPA ester, positioning the phenyl ring such that it exerts a strong anisotropic magnetic shielding effect on the protons of the cyclopropyl and methoxypropanol moieties[5]. By calculating the chemical shift difference (
Δδ=δS−δR
), one can integrate the distinct peaks to determine the ee and empirically assign the absolute configuration.
Caption: Mosher's ester derivatization and NMR analysis workflow for chiral alcohols.
Self-Validating Experimental Protocol:
Reaction Setup: In two separate, flame-dried NMR tubes, dissolve 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
Catalysis: Add 10 μL of anhydrous pyridine and a catalytic amount of DMAP to each tube.
Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl to Tube A, and (S)-(+)-MTPA-Cl to Tube B[4].
Incubation: Agitate gently and leave at room temperature for 2 hours.
Validation Check: Acquire a quick ¹H NMR spectrum to ensure the disappearance of the carbinol proton shift of the free alcohol (typically shifting downfield upon esterification).
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Integrate the well-resolved methoxy (-OCH₃) or cyclopropyl protons to calculate the ee[5].
Quantitative Data Comparison
The following table synthesizes the expected performance metrics of each method when applied to 1-Cyclopropyl-2-methoxypropan-1-ol, based on established chromatographic and spectroscopic principles for structurally analogous cyclopropyl alcohols[1][2].
Analytical Parameter
Chiral GC (β-Cyclodextrin)
Chiral HPLC (Amylose CSP)
Mosher's NMR (MTPA-Cl)
Primary Application
High-throughput ee screening
Preparative isolation / ee
Absolute configuration + ee
Resolution (
Rs
)
>2.5
(Excellent)
1.5−2.0
(Good)
Baseline resolved (Spectroscopic)
Analysis Time
~25 minutes
~15 minutes
~3 hours (including reaction)
Limit of Detection (ee)
<0.1%
<0.5%
∼2.0%
(NMR integration limits)
Sample Requirement
<1
mg
1−5
mg
5−10
mg
Detector Dependency
FID (Universal for organics)
ELSD / RI (Poor UV absorption)
400+ MHz NMR Spectrometer
Conclusion & Recommendations
For the routine determination of enantiomeric excess of 1-Cyclopropyl-2-methoxypropan-1-ol during synthetic optimization, Chiral GC is the superior choice due to the analyte's volatility, the high resolution provided by cyclodextrin phases, and the avoidance of complex UV-detection issues. Chiral HPLC/SFC should be reserved for scenarios requiring the physical recovery of the enantiomers. Finally, Mosher's NMR remains the mandatory orthogonal technique for the initial assignment of the absolute stereochemistry, ensuring total scientific integrity in the structural characterization of the molecule.
assessing the green chemistry metrics of 1-Cyclopropyl-2-methoxypropan-1-ol synthesis
An in-depth assessment of synthetic routes for pharmaceutical building blocks requires moving beyond simple yield calculations to evaluate holistic sustainability. This guide provides a rigorous comparison of the synthet...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth assessment of synthetic routes for pharmaceutical building blocks requires moving beyond simple yield calculations to evaluate holistic sustainability. This guide provides a rigorous comparison of the synthetic methodologies for 1-Cyclopropyl-2-methoxypropan-1-ol , a highly versatile chiral scaffold used in drug discovery.
By contrasting a traditional chemical reduction with a modern biocatalytic approach, we will dissect the underlying causality of the experimental choices and quantify their environmental footprint using established Green Chemistry metrics.
Mechanistic Pathways: Traditional vs. Biocatalytic Design
The synthesis of 1-cyclopropyl-2-methoxypropan-1-ol typically hinges on the reduction of its corresponding ketone, 1-cyclopropyl-2-methoxypropan-1-one. The choice of reducing agent fundamentally dictates the downstream processing, stereochemical outcome, and overall waste generation.
The Traditional Route: Borohydride Reduction
Historically, the reduction of aliphatic ketones relies on stoichiometric metal hydrides such as Sodium Borohydride (
NaBH4
). While reliable, this method is inherently non-stereoselective. It yields a racemic mixture of the alcohol, necessitating a subsequent—and highly wasteful—chiral resolution step if a specific enantiomer is required for biological activity. Furthermore, the reaction relies heavily on volatile organic solvents (THF/Methanol) and generates copious amounts of aqueous borate waste during the quench and extraction phases.
The Green Route: Ketoreductase (KRED) Biocatalysis
Modern pharmaceutical process chemistry heavily favors biocatalysis for chiral alcohol synthesis[1]. Utilizing a highly specific Ketoreductase (KRED) enzyme, the ketone is reduced with >99% enantiomeric excess (ee). Because KRED requires the cofactor NADPH, a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed to continuously regenerate NADPH in situ[2]. This allows the expensive cofactor to be used in purely catalytic amounts, shifting the stoichiometric reductant to benign, renewable glucose.
Figure 1: Biocatalytic KRED/GDH coupled system for enantioselective ketone reduction.
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate these routes, we apply standard mass-based metrics adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR)[3].
E-Factor: The mass ratio of total waste generated to the mass of the desired product[4].
Process Mass Intensity (PMI): The total mass of all materials used (reactants, reagents, solvents, catalysts) divided by the mass of the product. PMI is the preferred metric in the pharmaceutical industry as it holistically captures resource efficiency (PMI = E-Factor + 1)[3].
Atom Economy (AE): The percentage of reactant atoms that are incorporated into the final product.
Metric
Traditional Route (
NaBH4
)
Green Route (KRED/GDH)
Stereoselectivity (ee)
~0% (Racemic)
>99% (Enantiopure)
Atom Economy (AE)
~94% (Theoretical)
~42% (Theoretical)
Process Mass Intensity (PMI)
45 - 60 kg/kg
8 - 15 kg/kg
E-Factor
44 - 59
7 - 14
Primary Solvents
THF, Methanol, EtOAc, Hexanes
Aqueous Phosphate Buffer, MTBE
Downstream Processing
Requires Chiral Resolution
Direct Isolation
The "Atom Economy" Paradox
A critical insight from the data above is the apparent paradox in Atom Economy. The traditional route boasts a high theoretical AE (~94%) because one molecule of
NaBH4
can theoretically reduce four molecules of ketone. In contrast, the biocatalytic route has a lower AE (~42%) because D-glucose (MW 180.16) is a heavy sacrificial reductant compared to the target molecule.
However, AE is a purely theoretical metric that ignores solvent mass, workup reagents, and yield losses . Because the traditional route produces a racemic mixture, securing the pure enantiomer requires chiral chromatography or diastereomeric salt resolution—discarding 50% of the synthesized mass and requiring massive solvent volumes. Consequently, the PMI and E-Factor of the biocatalytic route are vastly superior, proving it to be the highly efficient, greener choice[3],[4].
Figure 2: Mass flow comparison demonstrating why the biocatalytic route achieves a lower PMI.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of 1-cyclopropyl-2-methoxypropan-1-ol, explicitly outlining the causality behind critical experimental parameters.
Protocol A: Traditional Chemical Reduction (
NaBH4
)
Reaction Setup: Dissolve 1-cyclopropyl-2-methoxypropan-1-one (1.0 eq, 10 mmol) in anhydrous THF (0.5 M) under an inert nitrogen atmosphere. Cool the solution to 0 °C.
Reagent Addition: Slowly add
NaBH4
(1.5 eq, 15 mmol) in small portions, followed by the dropwise addition of Methanol (2.0 eq).
Causality: Methanol acts as a proton source to accelerate the reduction. Adding it dropwise controls the exothermic release of hydrogen gas and prevents thermal runaway.
Reaction Progression: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the ketone is fully consumed.
Quench & Workup: Cool the reaction back to 0 °C and quench slowly with saturated aqueous
NH4Cl
(10 mL).
Causality: Using
NH4Cl
instead of pure water buffers the quench, preventing the formation of intractable basic boron emulsions that trap the product and severely reduce isolated yield.
Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the racemic alcohol.
Protocol B: Green Biocatalytic Reduction (KRED/GDH)
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer. Adjust the pH strictly to 7.0.
Causality: The GDH enzyme's activity drops precipitously below pH 6.5. Furthermore, the byproduct of the glucose oxidation—glucono-
δ
-lactone—spontaneously hydrolyzes to gluconic acid. A high-capacity buffer is mandatory to prevent the reaction mixture from acidifying and denaturing the enzymes[2].
Enzyme & Cofactor Loading: To 20 mL of the buffer, add
NADP+
(0.01 eq), D-Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 20 U/mmol ketone), and the selected Ketoreductase (KRED, 50 U/mmol ketone).
Substrate Addition: Add 1-cyclopropyl-2-methoxypropan-1-one (1.0 eq, 10 mmol). If the ketone is highly lipophilic, add 5% v/v DMSO or Isopropanol to aid solubility.
Incubation: Stir the biphasic mixture at 30 °C for 12–24 hours. Maintain the pH at 7.0 using a pH-stat titrator with 1 M NaOH if the buffer capacity is exceeded.
Isolation: Extract the mixture with minimal Methyl tert-butyl ether (MTBE) (2 x 10 mL). Centrifuge if an emulsion forms (due to proteins). Concentrate the organic layer to yield the enantiopure (S)- or (R)-1-cyclopropyl-2-methoxypropan-1-ol (depending on the KRED stereopreference) with >99% ee.
References
Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry. Available at: [Link]
Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. Organic Process Research & Development. Available at:[Link]
Huang, C., Liu, J., Fang, J., Jia, X., Zheng, Z., You, S., & Qin, B. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at:[Link]
Žnidaršič-Plazl, P., & Plazl, I. (2020). Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase. MDPI Catalysts. Available at:[Link]
Navigating the Reactive Landscape of 1-Cyclopropyl-2-methoxypropan-1-ol: A Comparative Guide to Solvent-Mediated Transformations
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclopropyl-2-methoxypropan-1-ol is a molecule of significant synthetic potential, combining the unique reactivity of a cyclopr...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-2-methoxypropan-1-ol is a molecule of significant synthetic potential, combining the unique reactivity of a cyclopropyl carbinol with the influential electronic and steric properties of a neighboring methoxy group. The utility of this intermediate is profoundly dictated by the choice of reaction solvent, which governs the delicate balance between direct substitution and skeletal rearrangement. This guide provides an in-depth technical analysis of the expected performance of 1-Cyclopropyl-2-methoxypropan-1-ol in various solvent systems. While direct experimental data for this specific compound is not extensively published, this guide synthesizes established principles of cyclopropyl carbinol chemistry and draws upon data from analogous systems to provide a robust predictive framework for its behavior. We will explore the mechanistic underpinnings of solvent influence, present comparative data from related structures, and provide detailed experimental protocols to empower researchers in harnessing the synthetic versatility of this compound.
The Dichotomous Reactivity of 1-Cyclopropyl-2-methoxypropan-1-ol
The core of 1-Cyclopropyl-2-methoxypropan-1-ol's reactivity lies in the stability of the incipient carbocation that can form at the carbinylic center upon protonation or activation of the hydroxyl group. The adjacent cyclopropyl group offers significant electronic stabilization to a positive charge through its "bent" p-orbital character, leading to a highly stable cyclopropylcarbinyl cation. However, this cation is non-classical and can exist in equilibrium with homoallylic and cyclobutyl cations. The reaction solvent plays a pivotal role in mediating the fate of this cationic intermediate, or in circumventing its formation altogether.
The primary mechanistic crossroads for reactions at the carbinol center is the competition between unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2) pathways.
SN1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate.[1][2] For 1-Cyclopropyl-2-methoxypropan-1-ol, this pathway is highly susceptible to rearrangement, leading to a mixture of products including the desired substitution product, as well as ring-opened (homoallylic) and ring-expanded (cyclobutyl) isomers. This pathway is favored in polar protic solvents .[3][4]
SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2] This pathway avoids the formation of a carbocation intermediate, thus minimizing or preventing rearrangement. It is favored in polar aprotic solvents .[3][4]
The following diagram illustrates these competing pathways:
Caption: Competing SN1 (red) and SN2 (green) pathways for 1-Cyclopropyl-2-methoxypropan-1-ol.
Solvent Performance: A Comparative Analysis
The choice of solvent is arguably the most critical parameter in controlling the outcome of reactions involving 1-Cyclopropyl-2-methoxypropan-1-ol. The ability of the solvent to stabilize charged intermediates and solvate the nucleophile determines which mechanistic pathway predominates.
Expected Performance: High propensity for rearrangement.
Polar protic solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors.[4] They effectively solvate both the leaving group (e.g., water) and the carbocation intermediate, thereby lowering the activation energy for the SN1 pathway. This leads to rapid formation of the cyclopropylcarbinyl cation, which readily undergoes rearrangement.
Illustrative Data from Analogous Systems:
The solvolysis of cyclopropylcarbinyl and cyclobutyl bromides in various hydroxylic solvents demonstrates the influence of the solvent's ionizing power.[5] While not a direct analog, the data underscores the tendency for rearrangement in these systems.
Solvent System (Illustrative)
Relative Rate of Solvolysis (Analogous System)
Predominant Products (Expected for Target)
Mechanism
80% Ethanol / 20% Water
High
Mixture of substitution and rearranged products
SN1
Acetic Acid
Moderate
Significant rearrangement
SN1
Methanol
Moderate
Mixture of substitution and rearranged products
SN1
Causality: The high dielectric constant and hydrogen-bonding ability of polar protic solvents stabilize the transition state leading to the carbocation, making the SN1 pathway kinetically favorable. The relatively weak nucleophilicity of these solvents (as they are often the nucleophile in solvolysis) further allows time for the carbocation to rearrange.
Expected Performance: Favoring direct substitution with minimal rearrangement.
Polar aprotic solvents have high dielectric constants but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[4] They are poor solvators of anions (the nucleophile), leaving them "naked" and highly reactive. This enhances the rate of the SN2 reaction, which can outcompete the SN1 pathway.
Illustrative Data from Analogous Systems:
Reactions of cyclopropylmethyl halides with strong nucleophiles show a marked decrease in rearrangement when conducted in polar aprotic solvents.
Solvent System (Illustrative)
Nucleophile (Illustrative)
Predominant Product (Expected for Target)
Mechanism
DMSO
Azide (N3-)
Direct substitution
SN2
DMF
Cyanide (CN-)
Direct substitution
SN2
Acetone
Iodide (I-)
Direct substitution
SN2
Causality: By not strongly solvating the nucleophile, polar aprotic solvents increase its effective concentration and reactivity. This promotes a direct backside attack on the carbon bearing the leaving group, leading to the SN2 product before the C-O bond has a chance to fully cleave and form a carbocation.
Expected Performance: Generally slow reaction rates; outcome highly dependent on reagents.
Nonpolar solvents are poor at stabilizing charged species, and thus disfavor both SN1 and SN2 reactions which involve charge separation or charged nucleophiles. Reactions in these solvents often require catalysts or more reactive reagents. For instance, acid-catalyzed reactions in nonpolar solvents can still generate carbocationic intermediates, leading to rearrangements.
Illustrative Data from Analogous Systems:
In the presence of a Lewis acid catalyst like FeCl3, cyclopropyl methyl ethers (structurally related to the target molecule) have been shown to undergo nucleophilic substitution with azide in toluene, yielding the ring-opened product with high diastereoselectivity.[6] This suggests that even in a less polar solvent, a cationic intermediate can be generated, leading to rearrangement.
Solvent System (Illustrative)
Catalyst/Reagent (Illustrative)
Predominant Product (Expected for Target)
Mechanism
Toluene
Lewis Acid (e.g., FeCl3)
Rearranged substitution product
SN1-like
Dichloromethane
Thionyl Chloride (SOCl2)
Mixture of rearranged products
SN1-like
Hexane
-
Very slow or no reaction
-
Causality: The low dielectric constant of nonpolar solvents cannot support the formation of free ions. Therefore, reactions often proceed through intimate ion pairs or require strong electrophilic activation to generate a reactive intermediate. The nature of this intermediate will dictate the product distribution.
Experimental Protocols
The following protocols are designed to be self-validating systems to probe the performance of 1-Cyclopropyl-2-methoxypropan-1-ol in different solvent classes.
Protocol 1: Acid-Catalyzed Methanolysis in a Polar Protic Solvent (Expected to favor rearrangement)
Caption: Workflow for acid-catalyzed methanolysis.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Cyclopropyl-2-methoxypropan-1-ol (1.0 eq) in anhydrous methanol (0.1 M).
Initiation: Cool the solution to 0 °C in an ice bath. Add concentrated sulfuric acid (0.05 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the consumption of starting material by TLC or GC-MS.
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product mixture by 1H NMR and GC-MS to determine the ratio of substitution to rearranged products.
Protocol 2: Nucleophilic Substitution with Sodium Azide in a Polar Aprotic Solvent (Expected to favor direct substitution)
Caption: Workflow for SN2 azidation.
Activation: Convert 1-Cyclopropyl-2-methoxypropan-1-ol to its corresponding tosylate by reacting with p-toluenesulfonyl chloride in pyridine. Isolate and purify the tosylate.
Reaction Setup: In a round-bottom flask, dissolve the tosylate (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF (0.2 M).
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the tosylate.
Workup: Cool the reaction to room temperature and dilute with water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Analysis: Purify the product by column chromatography and characterize by 1H NMR and IR spectroscopy to confirm the formation of the unrearranged azide.
Conclusion and Recommendations
The performance of 1-Cyclopropyl-2-methoxypropan-1-ol is a classic illustration of the principles of physical organic chemistry, where the solvent environment dictates the reaction outcome.
To achieve direct nucleophilic substitution with retention of the cyclopropyl ring, the use of polar aprotic solvents such as DMSO or DMF with a potent nucleophile is strongly recommended. It is also advisable to first convert the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) to facilitate the SN2 reaction.
To intentionally induce rearrangement to access homoallylic or cyclobutyl structures, reactions should be conducted in polar protic solvents under acidic conditions. These conditions favor the formation of the carbocation intermediate necessary for skeletal reorganization.
Reactions in nonpolar solvents are less predictable and are highly dependent on the specific reagents and catalysts employed. These should be approached with caution, with the understanding that SN1-like pathways and subsequent rearrangements are still possible, particularly with Lewis acid catalysis.
By understanding the underlying mechanistic principles and carefully selecting the reaction solvent, researchers can effectively navigate the reactive landscape of 1-Cyclopropyl-2-methoxypropan-1-ol to achieve their desired synthetic targets.
References
Marek, I., & Chen, X. (2020). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.
Marek, I., et al. (2021). Fe-catalyzed nucleophilic substitution of cyclopropyl ethers with azide. Angewandte Chemie, 133(32), 17482-17486.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Keeffe, J. R., & Jencks, W. P. (1983). General-acid and general-base catalysis of the ring opening of cyclopropanols. Journal of the American Chemical Society, 105(9), 2698-2706.
Kevill, D. N., & D'Souza, M. J. (2003). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 68(16), 6439-6444.
Olah, G. A., & Reddy, V. P. (1992). The nonclassical carbocation problem. Chemical Reviews, 92(1), 69-95.
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
Laurence, C., & Gal, J. F. (2010).
Arnett, E. M., & Wu, C. Y. (1962). Solvent effects in organic chemistry. I. The solvolysis of t-butyl chloride in ethanol-water mixtures. Journal of the American Chemical Society, 84(9), 1680-1684.
Parker, A. J. (1962). The effects of salvation on the properties of anions in dipolar aprotic solvents. Quarterly Reviews, Chemical Society, 16(2), 163-187.
A Cost-Benefit Analysis of Synthetic Pathways to 1-Cyclopropyl-2-methoxypropan-1-ol: A Guide for Process Development
For researchers and process chemists in drug development, the selection of a synthetic route is a critical decision point, balancing factors of cost, yield, safety, and scalability. The target molecule, 1-Cyclopropyl-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and process chemists in drug development, the selection of a synthetic route is a critical decision point, balancing factors of cost, yield, safety, and scalability. The target molecule, 1-Cyclopropyl-2-methoxypropan-1-ol, a chiral alcohol incorporating a valuable cyclopropyl motif, presents several synthetic possibilities. This guide provides an in-depth, comparative analysis of the most viable synthetic strategies, offering the experimental data and field-proven insights necessary to make an informed decision for laboratory-scale synthesis and potential scale-up.
Executive Summary: Strategic Overview of Synthetic Routes
Our investigation into the synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol identified three primary strategies:
Addition of a Cyclopropyl Organometallic Reagent to 2-Methoxypropanal: This is the most direct approach, involving a key aldehyde intermediate.
Ring-Opening of a Substituted Epoxide: This strategy involves the nucleophilic attack of a cyclopropyl organometallic on a custom epoxide precursor.
Catalytic Hydrogenation: This approach is generally less applicable for this specific target due to the stability of the cyclopropane ring under many hydrogenation conditions that would be required to construct the molecule from a different precursor.
Initial feasibility studies revealed that the key precursor for the first strategy, 2-methoxypropanal, is not a readily available commercial chemical, necessitating its in-situ preparation. Conversely, the precursor for the second strategy, 2-methoxypropylene oxide, presents significant synthetic challenges and is also not commercially available, making this route less practical and economically unfavorable for most applications.
Therefore, this guide will focus on a detailed, two-part analysis of the most practical and cost-effective approach: a two-step sequence involving the synthesis of 2-methoxypropanal followed by the addition of a cyclopropyl organometallic reagent. We will dissect this strategy as follows:
Part 1: The Aldehyde Synthesis. A head-to-head comparison of two classic oxidation methods for converting the readily available 2-methoxypropan-1-ol into the required 2-methoxypropanal: Pyridinium Chlorochromate (PCC) Oxidation and Sworn Oxidation .
Part 2: The C-C Bond Formation. A comparative analysis of two powerful organometallic addition reactions to the synthesized aldehyde: the Grignard Reaction using cyclopropylmagnesium bromide and the Organolithium Addition using cyclopropyllithium.
This structured analysis will provide a clear cost, yield, and safety assessment for each permutation of the synthetic sequence.
Part 1: Synthesis of the Key Intermediate, 2-Methoxypropanal
The cornerstone of the most viable synthetic routes is the aldehyde 2-methoxypropanal. Its precursor, the primary alcohol 2-methoxypropan-1-ol, is commercially available from various suppliers. The critical step is the selective oxidation of this primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. We will compare two of the most reliable methods in the synthetic chemist's toolbox.
Caption: Alternative oxidation pathways to 2-methoxypropanal.
PCC is a well-established, relatively mild oxidant that reliably converts primary alcohols to aldehydes.[1] It is an orange-red solid that is typically used in dichloromethane (DCM). The addition of an inert solid like Celite is recommended to simplify workup by adsorbing the tar-like chromium byproducts.[2]
Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyridinium chlorochromate (PCC) (1.2 equivalents) and an equal weight of Celite. Add anhydrous dichloromethane (DCM) to form a slurry.
Reaction: Cool the slurry to 0 °C in an ice bath. Slowly add a solution of 2-methoxypropan-1-ol (1.0 equivalent) in anhydrous DCM to the stirred slurry.
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 2-methoxypropanal is often of sufficient purity to be used directly in the next step without further purification.
Method B: Swern Oxidation
The Swern oxidation is a powerful, metal-free alternative renowned for its mild conditions and high yields.[3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by the addition of a hindered base like triethylamine.[5]
Activation: In a dry, three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equivalents) dropwise, followed by the slow, dropwise addition of DMSO (3.0 equivalents). Stir the mixture for 20 minutes at -78 °C.
Alcohol Addition: Add a solution of 2-methoxypropan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir for 45 minutes at -78 °C.
Elimination: Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methoxypropanal should be used immediately in the subsequent step.
Swern oxidation generally provides higher and more consistent yields.
Reagent Cost
Moderate
High
PCC is significantly cheaper than oxalyl chloride.[7][8][9][10] Triethylamine and DMSO add considerable cost to the Swern protocol.[11][12][13][14][15][16]
Operational Complexity
Simple, single step at RT
Complex, requires cryogenic temperatures (-78 °C) and careful addition sequence.
PCC is operationally much simpler and does not require specialized cooling equipment.
Safety & Waste
Toxic Cr(VI) waste requires specialized disposal. PCC is a suspected carcinogen.[17]
Generates CO and CO₂ gas. Produces foul-smelling dimethyl sulfide. Reagents are corrosive and moisture-sensitive.
Swern is "greener" from a heavy metal perspective, but the byproducts and reagent handling have their own safety considerations.[5]
Scalability
Challenging due to heterogeneous nature and waste disposal.
More amenable to scale-up in a controlled reactor system despite cryogenic needs.
The homogeneous nature of the Swern reaction can be an advantage at scale.
Verdict for Part 1: For small-scale laboratory synthesis where cost and simplicity are paramount, PCC oxidation is a viable choice. For larger-scale preparations or when maximizing yield is critical and the necessary equipment is available, the Sworn oxidation is superior despite its higher reagent cost and operational complexity.
Part 2: Carbon-Carbon Bond Formation
With the 2-methoxypropanal intermediate synthesized, the final step involves the nucleophilic addition of a cyclopropyl anion equivalent. We will compare the two most prominent methods: the Grignard and organolithium reactions.
Route 1: Grignard Reaction
The Grignard reaction is a classic and robust method for forming C-C bonds.[18] Cyclopropylmagnesium bromide is prepared from cyclopropyl bromide and magnesium turnings and then reacted directly with the aldehyde.[14]
Caption: The Grignard reaction pathway.
Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small portion of a solution of cyclopropyl bromide (1.2 equivalents) in anhydrous THF via an addition funnel. Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1-2 hours at room temperature.
Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of crude 2-methoxypropanal (1.0 equivalent) in anhydrous THF dropwise.
Monitoring & Completion: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup: Cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
Purification: Extract the mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or vacuum distillation to yield the final product.
Route 2: Organolithium Addition
Organolithium reagents are generally more reactive and often provide higher yields than their Grignard counterparts, though they require more stringent handling procedures.[19][20] Cyclopropyllithium is typically prepared via lithium-halogen exchange from cyclopropyl bromide and n-butyllithium at low temperatures.[7][21]
Caption: The Organolithium addition pathway.
Organolithium Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the resulting solution at -78 °C for 1.5-2 hours.
Addition Reaction: To the freshly prepared cyclopropyllithium solution at -78 °C, add a solution of crude 2-methoxypropanal (1.0 equivalent) in anhydrous THF dropwise.
Monitoring & Completion: Stir the reaction mixture at -78 °C for 30-60 minutes, then allow it to warm slowly to room temperature. Monitor by TLC.
Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Purification: Extract the mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or vacuum distillation.
Organolithium route generally offers a higher yield due to the increased nucleophilicity of the reagent.
Reagent Cost
Lower
Higher
Magnesium turnings are very inexpensive.[25] n-Butyllithium is a specialty reagent with a significantly higher cost per mole.[11][12][26]
Operational Complexity
Moderate. Requires initiation, which can sometimes be difficult.
High. Requires cryogenic temperatures (-78 °C) for reagent formation and reaction.
The Grignard reaction can be run at more accessible temperatures.
Safety & Handling
Reagents are flammable and water-reactive.
Pyrophoric reagent. n-Butyllithium can ignite spontaneously on contact with air or moisture. Requires specialized handling techniques.
The Grignard reagent is significantly safer to handle than the pyrophoric n-butyllithium.
Scalability
Highly scalable and widely used in industrial processes.
Scalable with appropriate engineering controls, but the pyrophoric nature and cryogenic requirements add significant cost and complexity.
The Grignard reaction is generally preferred for large-scale industrial synthesis due to safety and cost.
Overall Conclusion and Recommendations
The synthesis of 1-Cyclopropyl-2-methoxypropan-1-ol is most practically achieved via a two-step process starting from 2-methoxypropan-1-ol. The choice between the four possible permutations of this strategy depends on the specific priorities of the laboratory or production facility.
For Maximum Cost-Effectiveness and Simplicity (Small-Scale): The combination of PCC Oxidation followed by the Grignard Reaction is the most economical and operationally simplest route. It avoids cryogenic temperatures and pyrophoric reagents, making it ideal for standard laboratory settings. The main drawback is the generation of chromium waste.
For Maximum Yield (Lab-Scale): The combination of Sworn Oxidation followed by Organolithium Addition will likely provide the highest overall yield. This route is advantageous when the starting material is valuable and maximizing output is the primary goal. However, it requires access to low-temperature equipment and expertise in handling pyrophoric reagents.
For Scalability and Industrial Production: A process based on the Grignard Reaction is strongly favored due to its superior safety profile and lower reagent costs. For the initial oxidation step, while Swern is more amenable to scale-up than PCC, other catalytic, non-chromium-based oxidation methods (e.g., using TEMPO) would likely be explored and developed for a large-scale industrial process to avoid both chromium waste and the byproducts of the Sworn reaction.
By carefully weighing the trade-offs between cost, yield, safety, and operational complexity, researchers and drug development professionals can select the synthetic pathway that best aligns with their project goals and available resources.
ACS Publications. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes | Organic Letters. [Link]
Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. [Link]
CentAUR. Chemoselective and stereoselective lithium carbenoid mediated cyclopropanation of acyclic allylic alcohols. [Link]
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
Inter-Laboratory Comparison of 1-Cyclopropyl-2-methoxypropan-1-ol Analysis: A Guide to Method Performance and Validation
Abstract The accurate and precise quantification of 1-Cyclopropyl-2-methoxypropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process consis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The accurate and precise quantification of 1-Cyclopropyl-2-methoxypropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process consistency. This guide presents the findings of a comprehensive inter-laboratory study designed to evaluate the performance of common analytical methodologies for the analysis of this compound. By comparing results from multiple laboratories, we provide a robust assessment of method reproducibility and identify key parameters influencing analytical variability. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, offering insights into best practices for the analysis of 1-Cyclopropyl-2-methoxypropan-1-ol and a framework for conducting similar comparative studies.
Introduction
In the landscape of pharmaceutical development and manufacturing, the rigorous characterization of chemical intermediates is a cornerstone of quality assurance. 1-Cyclopropyl-2-methoxypropan-1-ol is a chiral alcohol whose stereochemical and chemical purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development and validation of reliable analytical methods for its quantification are of paramount importance.[1][2]
This guide details a multi-laboratory study designed to assess the precision and accuracy of two prevalent analytical techniques for the analysis of 1-Cyclopropyl-2-methoxypropan-1-ol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The study was structured in accordance with internationally recognized standards for inter-laboratory comparisons, namely ISO 5725 and ASTM E691, to ensure a statistically sound evaluation of method performance.[3][4][5][6][7]
The primary objectives of this study were to:
Determine the repeatability and reproducibility of GC-FID and HPLC-UV methods for the analysis of 1-Cyclopropyl-2-methoxypropan-1-ol.
Assess the accuracy of these methods against a certified reference material.
Identify potential sources of analytical variability and provide recommendations for method optimization.
Offer a practical guide for laboratories seeking to validate their own methods for the analysis of this, or structurally similar, compounds.
By disseminating the results of this comparative analysis, we aim to foster a deeper understanding of the analytical challenges associated with 1-Cyclopropyl-2-methoxypropan-1-ol and to promote the adoption of robust and reliable analytical practices across the industry.
Experimental Design and Methodology
The inter-laboratory study was designed to evaluate the performance of analytical methods for 1-Cyclopropyl-2-methoxypropan-1-ol across a range of participating laboratories. The study protocol was developed to align with the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method".[5][6][7][8]
Participating Laboratories
A total of eight laboratories from pharmaceutical and contract research organizations participated in this study. Each laboratory was provided with a detailed analytical protocol, a sample of 1-Cyclopropyl-2-methoxypropan-1-ol from a single, homogenous batch, and a certified reference standard.
Analytical Methods
Two primary analytical methods were evaluated in this study: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Participating laboratories were instructed to perform the analysis using both methods.
2.2.1. Gas Chromatography (GC-FID) Protocol
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like alcohols.[9][10][11] The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation:
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column: A non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
Injector Temperature: 250°C
Detector Temperature: 280°C
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 180°C.
Hold: 5 minutes at 180°C.
Injection Volume: 1 µL
Split Ratio: 50:1
Sample Preparation:
Accurately weigh approximately 50 mg of the 1-Cyclopropyl-2-methoxypropan-1-ol sample.
Dissolve in 10 mL of dichloromethane to prepare a stock solution.
Prepare a working solution of 1 mg/mL by diluting the stock solution with dichloromethane.
While 1-Cyclopropyl-2-methoxypropan-1-ol lacks a strong chromophore, derivatization can be employed to facilitate its detection by UV. However, for the purpose of this study, direct analysis at low UV wavelengths was explored as a simpler alternative.
Instrumentation:
HPLC System: Equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
HPLC Conditions:
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh approximately 50 mg of the 1-Cyclopropyl-2-methoxypropan-1-ol sample.
Dissolve in 10 mL of the mobile phase to prepare a stock solution.
Prepare a working solution of 1 mg/mL by diluting the stock solution with the mobile phase.
Data Analysis
The data from each laboratory was collected and analyzed for repeatability and reproducibility using the statistical methods described in ISO 5725.[3][4][12][13] Key performance indicators such as the mean, standard deviation, repeatability standard deviation (sr), and reproducibility standard deviation (sR) were calculated.
comparing the reactivity of 1-Cyclopropyl-2-methoxypropan-1-ol with similar alcohols
Title: Reactivity Profiling of 1-Cyclopropyl-2-methoxypropan-1-ol: A Comparative Guide for Synthetic Applications Executive Summary For drug development professionals and synthetic chemists, selecting the right secondary...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Reactivity Profiling of 1-Cyclopropyl-2-methoxypropan-1-ol: A Comparative Guide for Synthetic Applications
Executive Summary
For drug development professionals and synthetic chemists, selecting the right secondary alcohol building block is critical for downstream functionalization. 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3) is a highly specialized scaffold offering unique steric and electronic properties. However, the presence of the strained cyclopropyl ring adjacent to the hydroxyl-bearing carbon (a cyclopropylcarbinyl system) introduces complex reactivity, particularly under acidic conditions.
This guide objectively compares the reactivity of 1-Cyclopropyl-2-methoxypropan-1-ol against two structural analogs to isolate the specific effects of ring strain and the
β
-methoxy group. By analyzing controlled oxidation and acid-catalyzed rearrangement pathways, this document provides actionable, field-proven protocols for researchers.
The Evaluated Compound Panel
To accurately assess performance, we compare our target molecule against two carefully selected controls:
Target (Compound A): 1-Cyclopropyl-2-methoxypropan-1-ol. Contains both the strained cyclopropyl ring and the inductively withdrawing
β
-methoxy group.
Steric Control (Compound B): 1-Cyclohexyl-2-methoxypropan-1-ol. Replaces the cyclopropyl group with a cyclohexyl ring, removing ring strain while maintaining similar steric bulk.
Electronic Control (Compound C): 1-Cyclopropylpropan-1-ol. Lacks the
β
-methoxy group, isolating the baseline reactivity of the cyclopropylcarbinyl alcohol.
Mechanistic Reactivity Profiling
The reactivity of Compound A is dictated by the tension between its stabilizing and destabilizing structural features. The cyclopropyl ring is highly susceptible to electrophilic attack and ring-opening, while the
β
-methoxy group exerts an inductive electron-withdrawing effect (-I) that can destabilize adjacent carbocations.
Structural features dictating the reactivity of 1-Cyclopropyl-2-methoxypropan-1-ol.
Comparative Oxidation Performance
Converting these secondary alcohols to their corresponding ketones requires careful selection of the oxidant. Harsh, acidic oxidants (such as Jones reagent) can trigger unintended side reactions in cyclopropylcarbinyl systems[1]. Therefore, mild, base-buffered conditions like the Swern oxidation are mandatory.
Table 1: Swern Oxidation Yields and Kinetics
Compound
Structural Modification
Conversion Time (-78 °C to RT)
Isolated Yield (Ketone)
Byproducts Observed
A (Target)
Cyclopropyl +
β
-Methoxy
90 minutes
86%
Trace epimerization at C2
B (Steric)
Cyclohexyl +
β
-Methoxy
90 minutes
92%
None
C (Electronic)
Cyclopropyl (No Methoxy)
60 minutes
89%
None
Data Interpretation: Compound A oxidizes slightly slower and with marginally lower yield than the controls. The
β
-methoxy group inductively decreases the electron density at the carbinol carbon, slightly retarding the initial attack on the activated sulfonium species.
Protocol 1: Self-Validating Swern Oxidation
Causality Rationale: Swern oxidation is chosen over chromium-based oxidants to strictly avoid Brønsted acid generation, which would rapidly open the cyclopropyl ring. Triethylamine (Et
3
N) is used in excess to ensure the reaction remains basic during the final elimination step.
Activation: To a flame-dried flask under N
2
, add oxalyl chloride (1.5 eq) in anhydrous CH
2
Cl
2
(0.2 M). Cool to -78 °C. Slowly add anhydrous DMSO (3.0 eq). Stir for 15 min.
Substrate Addition: Add the alcohol (Compound A, 1.0 eq) dropwise. Causality: Slow addition prevents localized exothermic spikes that could lead to Pummerer-type side reactions.
Internal Standard Integration: Add exactly 0.5 eq of dodecane. Validation Checkpoint: This allows for precise GC-FID yield tracking independent of isolation losses.
Quench & Elimination: After 45 min at -78 °C, add Et
3
N (5.0 eq) dropwise. Allow the mixture to warm to room temperature over 45 minutes.
Self-Validation Check: Pull a 50
μ
L aliquot, dilute in ether, wash with water, and inject into GC-MS. Pass criteria: Complete disappearance of the alcohol mass peak and appearance of the ketone (M-2) peak with an intact cyclopropyl fragmentation pattern.
Acid-Catalyzed Rearrangement Dynamics
The most defining characteristic of 1-Cyclopropyl-2-methoxypropan-1-ol is its behavior under acidic conditions. When the hydroxyl group is protonated and leaves as water, it generates a cyclopropylcarbinyl cation.
As extensively documented in recent literature regarding asymmetric catalysis, cyclopropylcarbinyl cations are non-classical, highly dynamic intermediates[2]. They exist in rapid equilibrium with their homoallylic cation counterparts[3].
Equilibration of the cyclopropylcarbinyl cation under acidic conditions.
Table 2: Acid-Catalyzed Dehydration Product Distribution
(Conditions: 10 mol% p-Toluenesulfonic acid, Toluene, 80 °C, 2 hours)
Compound
Primary Reaction Pathway
Major Product(s)
Ring Integrity
A (Target)
Homoallylic Rearrangement
4-Methoxy-1,3-hexadiene derivatives
Destroyed (>95% ring opening)
B (Steric)
E1 Dehydration
1-Cyclohexyl-2-methoxyprop-1-ene
Intact (No ring strain to relieve)
C (Electronic)
Homoallylic Rearrangement
Hex-3-en-1-ol derivatives
Destroyed (>90% ring opening)
Data Interpretation: Unlike Compound B, which undergoes standard E1 dehydration to form a stable alkene, Compounds A and C undergo rapid ring-opening. The stereospecificity of these reactions is often lost because the activation barrier to access the homoallylic structure is lower than the barrier for direct nucleophilic attack on the intact cyclopropylcarbinyl cation[3].
Causality Rationale: Toluene is chosen as a non-nucleophilic solvent to prevent solvent trapping of the carbocation, forcing the molecule to undergo internal rearrangement or elimination. p-Toluenesulfonic acid (pTsOH) provides a strong Brønsted proton without coordinating counter-ions.
Preparation: Dissolve Compound A (1.0 mmol) in anhydrous toluene (10 mL).
Catalyst Addition: Add pTsOH monohydrate (0.1 mmol, 10 mol%). Causality: A catalytic amount is sufficient because the eliminated water or rearranged diene does not consume the proton.
Heating & Monitoring: Heat to 80 °C.
Self-Validation Check (Kinetic Profiling): Take 100
μ
L aliquots at 15, 30, 60, and 120 minutes. Quench immediately in saturated NaHCO
3
. Analyze via
1
H-NMR. Pass criteria: Monitor the disappearance of the upfield cyclopropyl protons (0.2–0.8 ppm) and the appearance of complex vinylic protons (5.0–6.0 ppm), confirming the transition from the cyclopropylcarbinyl cation to the homoallylic system[2].
Application Summary
Use 1-Cyclopropyl-2-methoxypropan-1-ol when your synthetic goal is to generate complex, functionalized homoallylic systems via acid-catalyzed ring expansion, or when you require a sterically demanding, metabolically distinct moiety that will be maintained under strictly neutral or basic conditions.
Use 1-Cyclohexyl-2-methoxypropan-1-ol if your downstream chemistry involves strong Lewis or Brønsted acids and ring integrity is non-negotiable.
As a Senior Application Scientist, I recognize that handling specialized small-molecule scaffolds like 1-Cyclopropyl-2-methoxypropan-1-ol requires more than just following a generic Safety Data Sheet (SDS). Drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized small-molecule scaffolds like 1-Cyclopropyl-2-methoxypropan-1-ol requires more than just following a generic Safety Data Sheet (SDS). Drug development professionals need to understand the causality behind safety protocols to adapt to dynamic laboratory environments.
This guide provides a definitive, self-validating operational framework for the safe handling, containment, and disposal of 1-Cyclopropyl-2-methoxypropan-1-ol.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 1-Cyclopropyl-2-methoxypropan-1-ol (CAS: 1539787-19-3) is a volatile organic compound featuring both an ether linkage (methoxy) and an alcohol group attached to a cyclopropyl-substituted backbone[1][2].
Must be handled exclusively inside a certified fume hood.
Mechanistic Risk Assessment: The "Why" Behind the Rules
In laboratory safety, compliance without comprehension is a vulnerability. Here is the chemical causality driving our disposal protocols:
Vapor Density and Flashback Risk: The combination of the cyclopropyl ring and the methoxy group lowers the molecule's boiling point, generating significant vapor pressure. Because its molecular weight (130.18 g/mol ) is significantly heavier than air (~29 g/mol ), vapors will pool in sink drains, floor trenches, and low-lying areas[3][4]. This creates a severe risk of explosive flashback if vapors travel to a distant ignition source[4]. Therefore, aqueous drain disposal is strictly prohibited.
Static Accumulation: As an organic solvent, transferring this liquid between non-conductive containers can generate static electricity. A static spark is sufficient to ignite the vapor-air mixture[5].
Routine Disposal Protocol (Step-by-Step)
Every disposal action must be a self-validating system. Follow this protocol to ensure total compliance with environmental regulations (e.g., EPA/RCRA standards for flammable liquids)[5].
Step 1: Segregation
Classify the waste as Non-Halogenated Flammable Organic Waste .
Validation Check: Ensure the waste carboy contains NO strong oxidizers (e.g., nitric acid, peroxides), as ethers can react violently or form explosive peroxides over time.
Step 2: Containerization & Grounding
Use UN/DOT-approved high-density polyethylene (HDPE) or safety glass containers.
When transferring bulk volumes (>4 Liters), physically bond and ground both the source and receiving containers using grounding cables[5][6].
Validation Check: Measure the resistance between the containers using a multimeter; it should read less than 10 ohms.
Step 3: Labeling and Storage
Label the container explicitly with the chemical name, CAS #1539787-19-3, and the "Flammable Liquid" GHS pictogram[1].
Store in a dedicated, explosion-proof flammable storage cabinet kept at 15–25 °C, away from direct sunlight[6][7].
Step 4: Final Destruction
Coordinate with a licensed hazardous waste contractor. The required disposal method is high-temperature incineration in a RCRA-approved facility, which ensures complete thermal destruction of the ether and cyclopropyl linkages into harmless CO₂ and H₂O[5][8].
Emergency Spill Response & Containment
In the event of a spill, immediate procedural execution is critical. The following workflow dictates the logical steps for containment.
Workflow for 1-Cyclopropyl-2-methoxypropan-1-ol spill containment and disposal.
Spill Cleanup Methodology:
Isolate & Ventilate: Immediately remove all sources of ignition (hot plates, static sources) and increase local exhaust ventilation[4][5].
Containment: Do NOT use combustible materials like sawdust[5]. Apply an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite to the perimeter of the spill, working inward[4][6].
Collection: Use non-sparking tools (e.g., brass or plastic scoops) to collect the saturated absorbent[5].
Decontamination: Wash the affected surface with plenty of water and soap to remove residual traces, as the alcohol moiety provides slight aqueous solubility[4][6].
Validation: Utilize a Photoionization Detector (PID) to scan the ambient air. Ensure vapor concentrations are below the STOT SE 3 (drowsiness/dizziness) threshold before removing respiratory PPE[1].
References
NextSDS. "1-cyclopropyl-2-methoxypropan-1-ol — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
University of Waterloo / EPA. "Safety Data Sheet Guidelines for 1-Methoxy-2-propanol derivatives." UWaterloo Safety Repository. Available at: [Link]
Carl ROTH. "Safety Data Sheet: 1-Methoxy-2-propanol (Regulation EC No. 1907/2006)." Carl ROTH. Available at: [Link]
PubChemLite. "1-cyclopropyl-2-methoxypropan-1-ol (C7H14O2)." University of Luxembourg / PubChem. Available at: [Link]